6-(piperidin-1-yl)-9H-purine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-piperidin-1-yl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-4-15(5-3-1)10-8-9(12-6-11-8)13-7-14-10/h6-7H,1-5H2,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCZAXJFRBPQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389606 | |
| Record name | 6-(Piperidin-1-yl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1928-81-0 | |
| Record name | 1928-81-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Piperidin-1-yl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-(piperidin-1-yl)-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and biological properties of 6-(piperidin-1-yl)-9H-purine. The information is compiled from various scientific sources and is intended to support research and development efforts in medicinal chemistry and related fields.
Core Chemical Properties
This compound is a synthetic derivative of purine, a fundamental heterocyclic aromatic organic compound. The substitution of a piperidinyl group at the 6-position of the purine ring significantly influences its chemical and biological characteristics.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data are from experimental measurements on analogous compounds, much of the available information for this specific molecule is derived from computational models.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1928-81-0 | [1][2] |
| Molecular Formula | C₁₀H₁₃N₅ | [1] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| Melting Point | No experimental data available for this specific compound. A related compound, 6-(2-methyl-piperidin-1-yl)-7(9)H-purine, has a melting point of 288 - 293 °C. | |
| Boiling Point | 330.8 °C at 760 mmHg (Predicted) | [2] |
| Solubility | No specific experimental data available. The precursor, 6-chloropurine, is soluble in DMSO and dimethylformamide (~10 mg/mL).[3] The other precursor, piperidine, is highly soluble in water and various organic solvents like alcohols and ethers.[4] Based on its structure, this compound is expected to be soluble in polar organic solvents. | |
| pKa | Data not available. For the parent purine molecule, the pKa is 8.93 (acidic) and 2.39 (basic). | |
| LogP | 1.6 (Computed) | [1] |
| Topological Polar Surface Area | 57.7 Ų (Computed) | [1] |
| Density | 1.47 g/cm³ (Predicted) | [2] |
| Flash Point | 153.8 °C (Predicted) | [2] |
Synthesis and Characterization
General Synthetic Protocol
The synthesis of this compound can be achieved by reacting 6-chloropurine with piperidine.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Methodology:
-
Dissolution: 6-Chloropurine is dissolved in a suitable solvent, such as ethanol or isopropanol.
-
Addition of Base and Amine: A base, typically triethylamine (Et₃N), is added to the solution to act as a scavenger for the hydrochloric acid byproduct. Subsequently, piperidine is added to the reaction mixture.
-
Reaction: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
Characterization Techniques
The structural confirmation of the synthesized this compound would be carried out using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the purine ring protons (typically in the aromatic region, δ 7-9 ppm) and the piperidine ring protons (in the aliphatic region, δ 1.5-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would provide signals for all the carbon atoms in the molecule, confirming the purine and piperidine skeletons.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. The expected exact mass is 203.1171.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H and C-N bonds.
Biological Activity and Potential Signaling Pathways
While direct biological studies on this compound are limited in the public domain, research on structurally related 6-substituted purine analogs has revealed significant biological activities, particularly as anticancer agents.[5][6][7]
Derivatives of 6-(piperazin-1-yl)-9H-purine have been shown to exhibit cytotoxic effects against various cancer cell lines.[7][8] The proposed mechanisms of action for these related compounds often involve the inhibition of cellular kinases and interference with cellular ATP levels.[7][8]
One identified pathway for a related purine nucleoside analog involves the induction of senescence-associated cell death .[7][8] This process is characterized by the upregulation of cyclin-dependent kinase inhibitors, such as p15(INK4b), which leads to the phosphorylation of the Retinoblastoma (Rb) protein. Phosphorylated Rb remains bound to the E2F transcription factor, thereby halting the cell cycle and inducing a state of cellular senescence, which can ultimately lead to cell death in cancer cells.
Putative Signaling Pathway
The following diagram illustrates a plausible signaling pathway for the induction of senescence-associated cell death by 6-substituted purine analogs, based on published research on related compounds.
Caption: A putative signaling pathway for senescence-induced cell death by 6-substituted purine analogs.
Conclusion
This compound is a molecule of interest in medicinal chemistry due to the established biological activities of related purine analogs. While comprehensive experimental data for this specific compound is not yet widely available, this guide provides a summary of its computed properties, a likely synthetic route, and a plausible mechanism of action based on current scientific literature. Further experimental investigation is warranted to fully elucidate its chemical and biological profile and to explore its therapeutic potential.
References
- 1. This compound | C10H13N5 | CID 3129049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9H-Purine,6-(1-piperidinyl)- | CAS#:1928-81-0 | Chemsrc [chemsrc.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 6-(piperidin-1-yl)-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-(piperidin-1-yl)-9H-purine, a purine derivative with potential applications in medicinal chemistry and drug discovery. This document details the primary synthetic pathway, experimental protocols, and relevant biological context, including its likely role as a kinase inhibitor.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution
The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution of a halogenated purine precursor, typically 6-chloropurine, with piperidine. This reaction proceeds via an SNAr mechanism, where the electron-withdrawing purine ring system activates the C6 position for nucleophilic attack by the secondary amine, piperidine. The presence of a base is often utilized to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards product formation.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, based on established procedures for analogous 6-substituted purines.[1]
Materials:
-
6-Chloropurine
-
Piperidine
-
Triethylamine (Et3N)
-
Absolute Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-chloropurine (1.0 equivalent) in absolute ethanol (10 mL per 1 mmol of 6-chloropurine), add piperidine (1.1 equivalents) and triethylamine (1.2 equivalents).
-
The resulting mixture is heated to reflux (approximately 80-90 °C) and stirred for 6-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude residue is then purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity with ethyl acetate (e.g., a gradient of 10% to 50% ethyl acetate in hexane), is typically effective for separating the desired product from any unreacted starting materials and byproducts.
-
Fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield this compound as a solid.
Data Presentation
Table 1: Reactants and Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 6-Chloropurine | C₅H₃ClN₄ | 154.56 | Starting Material |
| Piperidine | C₅H₁₁N | 85.15 | Nucleophile |
| Triethylamine | C₆H₁₅N | 101.19 | Base |
| Ethanol | C₂H₅OH | 46.07 | Solvent |
Table 2: Product Characterization (Predicted)
| Property | Value | Method |
| Molecular Formula | C₁₀H₁₃N₅ | - |
| Molecular Weight | 203.24 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | Not reported | Differential Scanning Calorimetry |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~13.0 (br s, 1H, NH-9), 8.3-8.1 (2H, s, H-2, H-8), 4.4 (br s, 4H, N-(CH₂)₂), 1.6 (m, 6H, (CH₂)₃) | ¹H Nuclear Magnetic Resonance |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~155, 152, 151, 140, 120, 45, 26, 24 | ¹³C Nuclear Magnetic Resonance |
| Mass Spectrum (ESI+) | m/z 204.12 [M+H]⁺ | Electrospray Ionization Mass Spectrometry |
| Yield | >85% (Typical for similar reactions) | Gravimetric Analysis |
Potential Biological Activity and Signaling Pathway
Purine analogs are a well-established class of compounds with diverse biological activities, frequently acting as inhibitors of protein kinases. Several 6-substituted purine derivatives, particularly those with piperazine or piperidine moieties, have demonstrated inhibitory activity against kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and Phosphoinositide 3-kinase (PI3K). These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, survival, and motility. Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for drug development.
Given its structural similarity to known kinase inhibitors, this compound is hypothesized to function as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth and survival.
PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition
Caption: Proposed inhibition of the PI3K signaling pathway.
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is outlined below.
References
6-(piperidin-1-yl)-9H-purine mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 6-(piperidin-1-yl)-9H-purine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific mechanism of action for the unsubstituted parent compound, this compound, is limited in publicly available literature. This guide provides a comprehensive overview of the well-documented mechanisms of action for various structurally related this compound derivatives. The information presented is based on the strong body of evidence for these derivatives and provides a foundational understanding of the probable biological activities of this chemical scaffold.
Executive Summary
The this compound core is a versatile scaffold that has been extensively utilized in the development of a wide range of biologically active compounds. While the precise mechanism of the parent compound is not extensively characterized, its derivatives have demonstrated significant activity in several key therapeutic areas, most notably in oncology. The primary mechanisms of action identified for these derivatives include the inhibition of various protein kinases, modulation of G-protein coupled receptors (GPCRs), and the induction of apoptosis and cell cycle arrest. This technical guide will provide an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.
Core Mechanisms of Action
The biological activities of this compound derivatives are diverse, reflecting the ability of the purine scaffold to interact with a variety of biological targets. The most extensively studied mechanisms are detailed below.
Kinase Inhibition
A predominant mechanism of action for many this compound derivatives is the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Derivatives of this compound have been shown to inhibit a range of kinases, including:
-
Src Kinase: Inhibition of Src, a non-receptor tyrosine kinase, can disrupt downstream signaling pathways involved in cell motility, adhesion, and proliferation.
-
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when mutated or constitutively activated, can drive the growth of various cancers.
-
Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.
-
Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): This is a receptor tyrosine kinase implicated in the development of certain leukemias.[1]
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, inhibition of CDKs can lead to cell cycle arrest and apoptosis. Seliciclib, a 2,6,9-substituted purine analog, is a known inhibitor of CDK2, CDK7, and CDK9.[2]
The general mechanism of kinase inhibition by these purine derivatives is competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.
Induction of Apoptosis and Cell Cycle Arrest
A common consequence of the cytotoxic activity of this compound derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[3][4] This is often a direct result of the inhibition of pro-survival signaling pathways mediated by kinases. For instance, inhibition of key kinases can lead to the activation of caspases, a family of proteases that execute the apoptotic program. Furthermore, by inhibiting CDKs, these compounds can halt the progression of the cell cycle, typically at the G1 or S phase, preventing cancer cells from replicating.[3][4]
G-Protein Coupled Receptor (GPCR) Modulation
In addition to kinase inhibition, certain derivatives of this compound have been identified as modulators of GPCRs. Notably, functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines have been developed as potent inverse agonists of the cannabinoid receptor 1 (CB1).[5] Inverse agonism at the CB1 receptor has therapeutic potential for treating metabolic disorders such as obesity and diabetes. This highlights the versatility of the purine scaffold to target different classes of receptors.
Quantitative Data
The following tables summarize the quantitative data for the biological activity of various this compound derivatives.
Table 1: Cytotoxic Activity of 6-(substituted piperazine/phenyl)-9-cyclopentyl Purine Analogs
| Compound | Cell Line | IC50 (µM) |
| 19 | Huh7 (Liver) | < 5 |
| HCT116 (Colon) | < 5 | |
| MCF7 (Breast) | < 5 | |
| 21 | Huh7 (Liver) | < 10 |
| 22 | Huh7 (Liver) | < 10 |
| 23 | Huh7 (Liver) | < 10 |
| 56 | Huh7 (Liver) | < 10 |
Data extracted from a study on newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs. The IC50 values were determined after 72 hours of treatment.[6]
Table 2: Cytotoxic Activity of N6-(4-trifluoromethylphenyl)piperazine Analog (27)
| Compound | Cell Line | IC50 (µM) |
| 27 | Huh7 (Liver) | 1 |
| HCT116 (Colon) | 1-4 | |
| MCF7 (Breast) | 1-4 | |
| Mahlavu (Liver) | 3 | |
| FOCUS (Liver) | 1 |
Data from a study on novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs.[7]
Table 3: Kinase Inhibitory Activity of a 2,6,9-trisubstituted purine (Compound 14q)
| Kinase Target | IC50 (nM) |
| PDGFRα | < 100 |
Data from a study on 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Materials:
-
Purified kinase
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., a this compound derivative) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer containing a constant percentage of DMSO.
-
Reaction Setup:
-
To the wells of the assay plate, add the diluted test compound or vehicle control (DMSO in assay buffer).
-
Add the kinase and substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Kinase Reaction Initiation: Add ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Measurement: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Apoptosis Assay by Flow Cytometry (Annexin V Staining)
This protocol is used to quantify the number of apoptotic cells following treatment with a test compound.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells with cold PBS and centrifuge to pellet the cells.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer provided in the staining kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of this compound derivatives.
Caption: General signaling pathway of kinase inhibition.
Caption: Experimental workflow for apoptosis detection.
References
- 1. Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Seliciclib - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Peripherally Restricted Inverse Agonists of the CB1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 6-(Piperidin-1-yl)-9H-purine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-(piperidin-1-yl)-9H-purine and its analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including kinase inhibition, anticancer properties, and receptor modulation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this area.
Core Structure and Pharmacological Significance
The this compound scaffold is a privileged structure in drug discovery. The purine core mimics endogenous nucleobases, allowing these molecules to interact with a variety of biological targets, particularly ATP-binding sites in kinases. The piperidine moiety at the C6 position plays a crucial role in modulating potency, selectivity, and pharmacokinetic properties. Modifications at the N9 position of the purine ring and on the piperidine ring itself have been extensively explored to optimize the therapeutic potential of these compounds.
Quantitative Structure-Activity Relationship Data
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents. The following tables summarize the quantitative data from key studies, highlighting the impact of various structural modifications on their anticancer and receptor-binding activities.
Table 1: Cytotoxicity of 6,8,9-Trisubstituted Purine Analogs
This table presents the cytotoxic activity (IC50) of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives against various human cancer cell lines. The data is sourced from a study on novel purine analogues.[1]
| Compound | R-group on Phenylpiperazine | Huh7 (Liver Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) |
| 5 | H | 4.8 ± 0.2 | 5.1 ± 0.3 | 6.2 ± 0.4 |
| 6 | 4-CH3 | 5.3 ± 0.3 | 5.9 ± 0.5 | 6.8 ± 0.6 |
| 7 | 4-CF3 | 10.2 ± 0.8 | 11.5 ± 1.1 | 12.3 ± 1.3 |
| 9 | 4-F | 8.7 ± 0.6 | 9.1 ± 0.7 | 10.4 ± 0.9 |
| 10 | 4-Cl | 7.9 ± 0.5 | 8.5 ± 0.6 | 9.7 ± 0.8 |
| 5-Fluorouracil | (Positive Control) | 7.5 ± 0.5 | 8.1 ± 0.7 | 9.2 ± 0.8 |
| Fludarabine | (Positive Control) | 6.9 ± 0.4 | 7.6 ± 0.6 | 8.5 ± 0.7 |
Data extracted from "Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells".[1]
Table 2: Cytotoxicity of 6-(4-Substituted piperazin-1-yl)-9-(β-D-ribofuranosyl)purine Derivatives
The following table details the IC50 values of novel purine ribonucleoside analogues against a panel of human carcinoma cell lines. These compounds were evaluated for their potential as anticancer agents.[2]
| Compound | R-group on Phenylpiperazine | Huh7 IC50 (µM) | HepG2 IC50 (µM) | FOCUS IC50 (µM) | Mahlavu IC50 (µM) | MCF7 IC50 (µM) | HCT116 IC50 (µM) |
| 9 | H | 14.3 ± 1.1 | 15.8 ± 1.4 | 12.5 ± 1.0 | 18.2 ± 1.9 | 20.1 ± 2.2 | 16.7 ± 1.5 |
| 10 | 4-CH3 | 11.8 ± 0.9 | 13.2 ± 1.1 | 10.4 ± 0.8 | 15.6 ± 1.4 | 17.3 ± 1.8 | 14.1 ± 1.2 |
| 11 | 4-CF3 | 5.2 ± 0.4 | 6.8 ± 0.5 | 5.9 ± 0.5 | 9.2 ± 0.8 | 8.5 ± 0.7 | 7.3 ± 0.6 |
| 12 | 4-F | 9.7 ± 0.7 | 11.1 ± 0.9 | 8.3 ± 0.6 | 12.4 ± 1.1 | 14.6 ± 1.3 | 11.9 ± 1.0 |
| 13 | 4-Cl | 10.5 ± 0.8 | 12.3 ± 1.0 | 9.1 ± 0.7 | 13.8 ± 1.2 | 15.9 ± 1.5 | 13.2 ± 1.1 |
Data extracted from "Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells".[2]
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the advancement of research. The following sections provide protocols for the synthesis of a representative this compound derivative and for a standard cytotoxicity assay.
Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of 6-substituted purine derivatives starting from 6-chloropurine.
Materials:
-
6-Chloropurine
-
Piperidine (or a substituted piperidine/piperazine)
-
Triethylamine (TEA) or other suitable base
-
Ethanol or other suitable solvent
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
Dissolve 6-chloropurine (1 equivalent) in ethanol in a round-bottom flask.
-
Add piperidine (1.1 equivalents) to the solution.
-
Add triethylamine (2-3 equivalents) to the reaction mixture to act as a base.
-
Reflux the reaction mixture for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound derivative.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., Huh7, HCT116, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized purine derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms.
Experimental Workflow: Synthesis to Cytotoxicity Assay
Caption: General workflow for the synthesis and cytotoxic evaluation of purine derivatives.
Kinase Inhibition at the ATP-Binding Site
Caption: Competitive inhibition of a protein kinase by a 6-(piperidin-1-yl)purine analog.
Senescence Induction Pathway
Caption: Induction of cellular senescence via the p15(INK4b)/CDK4/6/Rb signaling pathway.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies summarized in this guide underscore the importance of substitutions at the C6, N9, and piperidine/piperazine ring positions in determining the biological activity and selectivity of these compounds. The provided experimental protocols offer a starting point for the synthesis and evaluation of new analogs. Furthermore, the visualized signaling pathways provide insights into their mechanisms of action, which can guide future drug design and development efforts. Further exploration of this chemical space is warranted to develop next-generation therapeutics with improved efficacy and safety profiles.
References
therapeutic potential of 6-(piperidin-1-yl)-9H-purine derivatives
An In-depth Technical Guide to the Therapeutic Potential of 6-(Piperidin-1-yl)-9H-purine Derivatives
Introduction
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of many biologically significant molecules, including nucleosides and nucleotides.[1] Synthetic derivatives of purine have been extensively explored for various therapeutic applications. Among these, the this compound core has emerged as a particularly promising scaffold. These derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, and have been investigated as potent and selective inhibitors of various enzymes and receptors.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, therapeutic potential, and mechanisms of action of this compound derivatives, aimed at researchers, scientists, and drug development professionals.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a nucleophilic aromatic substitution reaction. A common starting material is 6-chloropurine or a similarly halogenated purine derivative. The reaction proceeds by displacing the chlorine atom at the C-6 position of the purine ring with the piperidine moiety. This reaction is often carried out in the presence of a base, such as triethylamine (Et3N), in a suitable solvent like ethanol.[4] Further modifications can be introduced at various positions of the purine ring or the piperidine group to create a library of analogs with diverse biological activities. For instance, substitutions at the N-9 position are common to enhance desired pharmacological properties.[4]
Therapeutic Applications and Mechanisms of Action
Anticancer Activity
A significant area of investigation for this class of compounds is cancer therapy.[1] Numerous derivatives have shown potent cytotoxic activity against a variety of human cancer cell lines, including liver, colon, and breast cancer.[4][5]
Mechanism of Action: The primary anticancer mechanism for many of these derivatives is the inhibition of protein kinases.[4] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Certain this compound derivatives have been identified as potent inhibitors of kinases such as Anaplastic Lymphoma Kinase (ALK), Bruton's Tyrosine Kinase (BTK), and Src.[4] By inhibiting these kinases, the compounds can disrupt cancer cell signaling, leading to apoptosis (programmed cell death) and the inhibition of tumor growth.[4] Some derivatives have also been shown to induce cellular senescence, a state of irreversible cell cycle arrest, which is another promising mechanism for cancer therapy.[6][7]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate higher potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 19 | Huh7 (Liver) | < 5 | [4] |
| Compound 19 | HCT116 (Colon) | < 10 | [4] |
| Compound 19 | MCF7 (Breast) | < 10 | [4] |
| Compound 5 | Huh7 (Liver) | Notable Activity | [5] |
| Compound 6 | Huh7 (Liver) | Notable Activity | [5] |
| Analogue 11 | Hepatoma Cells | 5.2 - 9.2 | [7] |
| Analogue 27 | Huh7, HCT116, MCF7 | 1 - 4 | [8] |
Note: "Notable Activity" indicates that the compounds showed significant cytotoxicity, surpassing clinically used controls like 5-Fluorouracil and Fludarabine in the study.[5]
Cannabinoid Receptor (CB1) Inverse Agonism
Certain functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines have been developed as peripherally restricted inverse agonists of the CB1 cannabinoid receptor.[9][10] Antagonism of peripheral CB1 receptors has therapeutic potential for treating metabolic syndrome, diabetes, and liver diseases.[9] The development of peripherally restricted agents is crucial to avoid the psychiatric side effects associated with centrally acting CB1 antagonists like rimonabant.[9][10]
Mechanism of Action: These derivatives act as inverse agonists at the CB1 receptor. Unlike neutral antagonists that simply block agonist binding, inverse agonists bind to the receptor and reduce its basal, constitutive activity. By functionalizing the piperidine group, researchers have successfully created compounds that are potent and selective for the hCB1 receptor over the hCB2 receptor, with limited brain penetration.[9][11] For example, compound 38 was shown to block alcohol-induced liver steatosis in mice, demonstrating in vivo efficacy.[9][10]
| Compound | Receptor Binding | Selectivity | Key Feature | Reference |
| Compounds 3-5 | hCB1 (Ke ~ 20 nM) | >50-fold vs hCB2 | Peripherally selective | [9] |
| Compound 38 | Potent hCB1 inverse agonist | Exceptional vs hCB2 | Orally bioavailable | [9][10] |
Anti-inflammatory and Neuroprotective Potential
The purine and piperidine scaffolds are independently associated with anti-inflammatory and neuroprotective properties.[2][12] While direct studies on this compound derivatives as anti-inflammatory agents are emerging, related structures like pyridazinone derivatives show promise as inhibitors of phosphodiesterase 4 (PDE4), a key target in inflammatory diseases.[13] Furthermore, piperidine derivatives have been investigated for treating neurodegenerative diseases like Alzheimer's and Parkinson's by modulating various targets, including cholinesterases and monoamine oxidase B (MAO-B).[3][14][15] Given these precedents, this compound derivatives represent a logical scaffold for developing novel multi-target agents for neurodegenerative and inflammatory conditions.[16]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the evaluation of these derivatives.
Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity
This is a common colorimetric assay used to measure drug-induced cytotoxicity in cancer cell lines.[5][7]
Methodology:
-
Cell Plating: Cancer cells (e.g., Huh7, HCT116, MCF7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The synthesized purine derivatives are dissolved (usually in DMSO) and diluted to various concentrations (e.g., 2.5 to 40 µM). Cells are treated with these concentrations for a specified period (typically 72 hours).[4]
-
Cell Fixation: After incubation, cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well to stain total cellular protein.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The optical density (absorbance) is read on a microplate reader at a specific wavelength (e.g., 515 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.
Kinase Activity Profiling (e.g., KINOMEscan™)
This is a high-throughput competition binding assay used to determine the interaction of a test compound against a large panel of human kinases.[4]
Methodology:
-
Assay Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured by the immobilized ligand is measured using quantitative PCR of a DNA tag conjugated to the kinase.
-
Procedure: Kinases from a comprehensive panel are individually tested with the purine derivative at a specific concentration (e.g., 10 µM).
-
Binding Measurement: The amount of kinase bound to the immobilized ligand is measured in the presence and absence of the test compound.
-
Data Analysis: The results are typically reported as a percentage of control. A low percentage indicates strong binding/inhibition by the test compound. This allows for the identification of primary kinase targets and provides a selectivity profile.
Conclusion and Future Perspectives
The this compound scaffold is a versatile and highly valuable platform in modern drug discovery. Derivatives based on this core have demonstrated significant therapeutic potential, particularly as anticancer agents and peripherally restricted CB1 receptor inverse agonists. Their mechanism of action often involves the targeted inhibition of key cellular signaling components like protein kinases.
Future research should focus on several key areas:
-
Expansion of Therapeutic Targets: Exploring the potential of these derivatives against other targets, such as those involved in inflammatory and neurodegenerative diseases.
-
Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize potency, selectivity, and pharmacokinetic properties, such as oral bioavailability and metabolic stability.[11]
-
In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical in vivo models to evaluate their efficacy, toxicity, and overall safety profiles.
-
Combination Therapies: Investigating the potential of these compounds in combination with existing therapeutic agents to overcome drug resistance and enhance treatment efficacy, especially in oncology.[1]
The continued exploration and development of this compound derivatives hold great promise for delivering novel and effective therapies for a range of challenging diseases.
References
- 1. Purine Scaffold in Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Peripherally Restricted Inverse Agonists of the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Peripherally Restricted Inverse Agonists of the CB1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Inverse Agonists of the CB1 Receptor – SAR Efforts Towards Selectivity and Peripheralization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
In Vitro Cytotoxicity of Novel Purine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of novel purine analogs, a promising class of compounds in anticancer drug discovery. Purine analogs mimic endogenous purines, thereby disrupting critical cellular processes such as DNA synthesis, leading to cytotoxicity in rapidly proliferating cancer cells.[1][2] This guide summarizes quantitative cytotoxicity data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support researchers in this field.
Core Concepts in Purine Analog Cytotoxicity
Novel purine analogs are designed to overcome resistance mechanisms and improve the therapeutic window compared to established anticancer agents.[3] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in DNA synthesis, modulation of crucial signaling pathways for cancer cell survival, and the induction of apoptosis (programmed cell death).[1][4][5] The versatility of the purine scaffold allows for extensive chemical modifications, enabling the creation of large libraries of compounds with a wide spectrum of biological activities.[1]
Quantitative Cytotoxicity Data of Novel Purine Analogs
The cytotoxic potential of novel purine analogs is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various human cancer cell lines. The following tables summarize the in vitro cytotoxic activities of several recently synthesized purine derivatives.
Table 1: Cytotoxicity of 6,8,9-Trisubstituted Purine Analogs
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 5 | Huh7 (Liver) | >40 | 5-Fluorouracil | 30.6 |
| HCT116 (Colon) | 20.1 | Fludarabine | 28.4 | |
| MCF7 (Breast) | 26.2 | |||
| Compound 6 | Huh7 (Liver) | 14.2 | 5-Fluorouracil | 30.6 |
| HCT116 (Colon) | 21.8 | Fludarabine | 28.4 | |
| MCF7 (Breast) | 25.5 | |||
| Compound 19 | Huh7 (Liver) | 2.9-9.3 | Fludarabine | >10 |
| FOCUS (Liver) | 2.9-9.3 | |||
| SNU475 (Liver) | 2.9-9.3 | |||
| SNU182 (Liver) | 2.9-9.3 | |||
| HepG2 (Liver) | 2.9-9.3 | |||
| Hep3B (Liver) | 2.9-9.3 |
Data sourced from multiple studies on novel 6,8,9-trisubstituted purine analogs.[3][6]
Table 2: Cytotoxicity of 6,9-Disubstituted Purine Analogs
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 12 | Huh7 (Liver) | 0.08-0.13 | Camptothecin | ~0.1 |
| HepG2 (Liver) | <0.1-0.13 | 5-Fluorouracil | >10 | |
| HCT116 (Colon) | 0.05-21.8 | Cladribine | >10 | |
| MCF7 (Breast) | 0.05-21.8 | Fludarabine | >10 | |
| Compound 22 | Huh7 (Liver) | 0.08-0.13 | Camptothecin | ~0.1 |
| Compound 25 | Huh7 (Liver) | <0.1-0.13 | 5-Fluorouracil | >10 |
| HepG2 (Liver) | <0.1-0.13 | Cladribine | >10 | |
| HCT116 (Colon) | 0.05-21.8 | Fludarabine | >10 | |
| MCF7 (Breast) | 0.05-21.8 |
Data synthesized from a study on new 6,9-disubstituted purine analogs.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the cytotoxic effects of novel compounds. Below are protocols for commonly employed in vitro cytotoxicity assays.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric test used for determining cell density, based on the measurement of cellular protein content.[3][8]
Materials:
-
96-well microtiter plates
-
Human cancer cell lines (e.g., Huh7, HCT116, MCF7)
-
Complete culture medium
-
Novel purine analogs and reference compounds
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the novel purine analogs for a specified period (e.g., 72 hours).[3] Include untreated and vehicle-treated controls.
-
Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells.
-
Staining: Remove the TCA and wash the plates with water. Stain the fixed cells with SRB solution.
-
Washing: Remove the unbound SRB dye by washing with 1% acetic acid.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
MTT Assay
The MTT assay is another colorimetric method that measures cell metabolic activity as an indicator of cell viability.[9][10]
Materials:
-
96-well microtiter plates
-
Human cancer cell lines
-
Complete culture medium
-
Novel purine analogs and reference compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
Procedure:
-
Cell Seeding: Plate the cells in 96-well plates and incubate overnight.
-
Compound Incubation: Expose the cells to various concentrations of the test compounds for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[9]
-
Crystal Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution at the appropriate wavelength (e.g., 570 nm).
-
IC50 Determination: Plot the absorbance values against the compound concentrations to determine the IC50.[1]
Visualizing Cellular Mechanisms and Workflows
Understanding the signaling pathways affected by novel purine analogs and the experimental workflow for their evaluation is critical for drug development.
Caption: Experimental workflow for in vitro cytotoxicity testing of novel purine analogs.
Certain alkylated purines have been shown to induce apoptosis by modulating key signaling pathways.[4] Specifically, they can inhibit the PI3K/p70S6K pathway while simultaneously activating the MAPK pathway.[4][11]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis and inhibition of signalling pathways by alkylated purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purines and their roles in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxicity of novel 6,8,9-trisubstituted purine analogs against liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
6-(Piperidin-1-yl)-9H-purine: A Core Scaffold for Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The purine scaffold is a foundational structural motif in the development of kinase inhibitors, owing to its resemblance to the adenosine portion of ATP. By competing with ATP for the kinase active site, purine derivatives can effectively modulate a wide range of cellular signaling pathways. 6-(piperidin-1-yl)-9H-purine represents a core, yet potent, purine-based structure that has served as a backbone for the development of numerous kinase inhibitors. This technical guide provides a comprehensive overview of this compound and its derivatives as kinase inhibitors, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation. While specific kinase inhibitory data for the parent compound, this compound, is not extensively available in public literature, this guide will focus on the well-documented activities of its closely related analogs, which feature substitutions on the purine or piperidine rings.
Kinase Inhibitory Activity and Cytotoxicity
The primary mechanism of action for this compound derivatives involves the inhibition of protein kinases, particularly cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. While direct IC50 values for the unsubstituted this compound are not readily found, numerous studies have demonstrated potent anti-proliferative and kinase inhibitory effects of its substituted analogs.
Data Presentation: Inhibitory Activities of this compound Analogs
The following table summarizes the cytotoxic activities of various 6-(substituted piperazin-1-yl)-9-(substituted)-9H-purine derivatives against several human cancer cell lines. This data highlights the potential of the this compound scaffold as a starting point for the development of potent anti-cancer agents.
| Compound ID | Modification | Cell Line | IC50 (µM) |
| Analog 1 | N(6)-(4-Trifluoromethylphenyl)piperazine at C6, Ribofuranosyl at N9 | Huh7 (Liver) | 5.2 - 9.2 |
| HepG2 (Liver) | 5.2 - 9.2 | ||
| FOCUS (Liver) | 5.2 - 9.2 | ||
| Mahlavu (Liver) | 5.2 - 9.2 | ||
| MCF7 (Breast) | 5.2 - 9.2 | ||
| HCT116 (Colon) | 5.2 - 9.2 | ||
| Analog 2 | 6-(4-phenylpiperazin-1-yl) at C6, Cyclopentyl at N9 | Huh7 (Liver) | < 10 |
| HCT116 (Colon) | < 10 | ||
| MCF7 (Breast) | < 10 | ||
| Analog 3 | 6-(4-(p-tolyl)piperazin-1-yl) at C6, Cyclopentyl at N9 | Huh7 (Liver) | < 10 |
| HCT116 (Colon) | < 10 | ||
| MCF7 (Breast) | < 10 |
Note: The data presented is for structurally related analogs of this compound. Specific IC50 values for the parent compound are not available in the cited literature.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives is typically achieved through nucleophilic aromatic substitution, with the readily available 6-chloropurine serving as a common starting material.
General Synthesis Protocol:
A common synthetic route involves the reaction of 6-chloropurine with piperidine or a substituted piperazine. The reaction is typically carried out in a polar solvent, such as ethanol or dimethylformamide (DMF), often in the presence of a base like triethylamine (TEA) or potassium carbonate to neutralize the HCl generated during the reaction.
Step 1: Nucleophilic Substitution at the C6 Position
To a solution of 6-chloropurine in a suitable solvent (e.g., ethanol), an equimolar amount or a slight excess of piperidine is added. A base, such as triethylamine, is often included to act as an acid scavenger. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield this compound.
Step 2: N9-Alkylation (for derivative synthesis)
For the synthesis of N9-substituted derivatives, the product from Step 1 can be further reacted with an appropriate alkylating agent (e.g., an alkyl halide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.
The Anticancer Potential of 6-Substituted Purines: A Technical Guide for Drug Development Professionals
Introduction
The purine scaffold is a cornerstone in the development of anticancer therapeutics, owing to its fundamental role in nucleic acid biosynthesis and cellular signaling. Among the diverse classes of purine analogs, 6-substituted purines have emerged as a particularly promising group of compounds, demonstrating potent and selective anticancer activities. This technical guide provides an in-depth exploration of the anticancer properties of 6-substituted purines, focusing on their mechanisms of action, quantitative in vitro efficacy, and the experimental protocols crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel oncology therapeutics.
Core Mechanisms of Anticancer Activity
The anticancer effects of 6-substituted purines are primarily attributed to two key mechanisms: the inhibition of cyclin-dependent kinases (CDKs) and the antagonism of purine metabolism.
Cyclin-Dependent Kinase (CDK) Inhibition
A prominent class of 6-substituted purines, including compounds like Roscovitine, Olomoucine, and Purvalanol A, function as potent inhibitors of CDKs. These enzymes are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By competitively binding to the ATP-binding pocket of CDKs, these purine analogs disrupt the phosphorylation of key substrates, leading to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and subsequent induction of apoptosis.
The Dichotomy of Purinergic Signaling: A Technical Guide to Central and Peripheral Nervous System Activity
An in-depth exploration of the multifaceted roles of purine compounds, this guide offers researchers, scientists, and drug development professionals a comprehensive technical resource on the differential activities of these ubiquitous signaling molecules in the central and peripheral nervous systems.
Extracellular purine nucleotides and nucleosides, such as adenosine and adenosine triphosphate (ATP), are fundamental signaling molecules that modulate a vast array of physiological and pathological processes. Their actions are mediated by a diverse family of purinergic receptors, broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors. The differential expression, signaling pathways, and pharmacological properties of these receptors in the central nervous system (CNS) versus the peripheral nervous system (PNS) present both a challenge and an opportunity for targeted therapeutic intervention. This guide provides a detailed examination of these differences, supported by quantitative data, experimental protocols, and visual representations of key signaling pathways.
Quantitative Pharmacology of Purine Compounds: A Comparative Analysis
The affinity and potency of purine compounds can vary significantly between their receptors in the CNS and PNS. These differences are critical for the development of selective drugs with minimized off-target effects. The following tables summarize key quantitative data from comparative pharmacological studies.
| Receptor Subtype | Ligand | System/Tissue | Species | Parameter | Value (nM) | Reference |
| Adenosine A1 | Adenosine | Brain | Rat | Ki | ~70 | [1] |
| DPCPX | Brain (Cortex) | Human | pKD | 8.67 | [2] | |
| DPCPX | Brain (Cortex) | Rat | pKD | 9.55 | [2] | |
| DPCPX | Brain (Cortex) | Guinea Pig | pKD | 8.85 | [2] | |
| Adenosine A2A | Adenosine | Brain | Rat | Ki | ~150 | [1] |
| P2X3 | α,β-meATP | Dorsal Root Ganglion | Rat | EC50 | 9950 | [3] |
| α,β-meATP | Dorsal Root Ganglion (Inflamed) | Rat | EC50 | 2000 | [4] | |
| A-317491 (Antagonist) | Dorsal Root Ganglion | Rat | IC50 | ~300000 | [5] | |
| P2X2/3 | AF-792 (Antagonist) | Nodose Ganglion | Rat | pIC50 | 7.5 | [6] |
| AF-792 (Antagonist) | Dorsal Root Ganglion | Rat | pIC50 | 8.2 | [6] | |
| P2Y12 | Ticagrelor | Platelets (Human) | Human | Ki | Data available | [7] |
| AR-C124910XX | Platelets (Human) | Human | Ki | Data available | [7] |
Key Purinergic Signaling Pathways: CNS vs. PNS
The downstream signaling cascades initiated by purinergic receptor activation can differ depending on the cellular context and the specific G-protein coupling, which can vary between the CNS and PNS.
Adenosine A1 Receptor Signaling
Activation of the A1 receptor, a Gi/o-coupled GPCR, is predominantly inhibitory in both the CNS and PNS.[8] However, the specific downstream effects and their physiological consequences are tailored to the respective system.
P2X3 Receptor Signaling in Nociception
The P2X3 receptor, an ATP-gated ion channel, is predominantly expressed on nociceptive sensory neurons in the PNS, playing a crucial role in pain transmission.[9][10] Its expression and function in the CNS are less pronounced but are implicated in central sensitization.[9]
P2Y12 Receptor Signaling in Platelets and Microglia
The P2Y12 receptor, an ADP-activated Gi-coupled GPCR, is a key player in platelet aggregation in the periphery and has emerged as a crucial regulator of microglial function in the CNS.[11][12]
References
- 1. Purinergic signaling in peripheral nervous system glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species differences in brain adenosine A1 receptor pharmacology revealed by use of xanthine and pyrazolopyridine based antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of purinergic receptors in neural repair and regeneration after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purinergic Receptors of the Central Nervous System: Biology, PET Ligands, and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ics.org [ics.org]
- 7. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2X receptors in peripheral neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P2X3 receptors and peripheral pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The role of P2Y12 receptor inhibition in ischemic stroke on microglia, platelets and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Probing the Potential: A Technical Guide to Molecular Docking Studies of 6-(piperidin-1-yl)-9H-purine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of the molecular docking studies conducted on 6-(piperidin-1-yl)-9H-purine and its derivatives. Purine analogs are a cornerstone in medicinal chemistry, recognized for their potential to modulate various biological pathways, particularly in oncology. This document synthesizes findings from in silico studies, presenting quantitative data, detailed experimental protocols, and visual representations of associated workflows and signaling pathways to provide a comprehensive resource for professionals in drug discovery and development.
Introduction to this compound and its Therapeutic Relevance
The this compound scaffold is a privileged structure in the design of kinase inhibitors and other therapeutic agents. Its derivatives have been investigated for a range of activities, most notably as anticancer agents. The purine core mimics endogenous nucleobases, allowing these compounds to interact with ATP-binding sites of various enzymes, particularly kinases, which are often dysregulated in cancer. Molecular docking studies are crucial computational techniques used to predict the binding orientation and affinity of these small molecules with their protein targets, thereby guiding the rational design of more potent and selective inhibitors.
Quantitative Analysis of Binding Affinities and Biological Activity
The following tables summarize the quantitative data from molecular docking and in vitro studies of this compound derivatives. These studies highlight the interactions with key cancer-related protein kinases.
Table 1: Molecular Docking Performance of N-9 Substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine Derivatives
| Compound ID | Target Kinase | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
| PP16 | P70-S6K1 | -14.7 | PF-4708671 | -8.9 |
| PP16 | PI3K-δ | -17.2 | IC-87114 | -10.5 |
| Data sourced from in silico docking studies which suggest that N-9 coumarine substituted purine derivatives could be potent inhibitors of P70-S6K1 and PI3K-δ kinases.[1] |
Table 2: In Vitro Cytotoxicity (IC50) of Selected Purine Analogs
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Analog 11 (N(6)-(4-Trifluoromethylphenyl)piperazine) | Huh7, HepG2, etc. | Liver, Breast, Colon | 5.2 - 9.2 |
| Compound 19 | Various | Hepatocellular Carcinoma | < 5 |
| Compound 27 (N6-(4-trifluoromethylphenyl)piperazine analog) | Huh7, HCT116, MCF7 | Liver, Colon, Breast | 1 - 4 |
| Compound 6b | MCF-7 | Breast | 0.8 ± 0.61 |
| Compound 6b | A-549 | Lung | 1.0 ± 0.3 |
| Compound 6b | HeLa | Cervical | 1.2 ± 0.7 |
| Compound 6b | Panc-1 | Pancreatic | 0.90 ± 0.71 |
| These values indicate significant cytotoxic potential against a range of human cancer cell lines.[2][3][4][5] |
Experimental Protocols: A Closer Look at the Methodology
The accuracy and reliability of molecular docking studies are contingent upon the meticulous execution of the experimental protocol. The following sections detail the methodologies cited in the referenced studies.
In Silico Molecular Docking Protocol
A generalized workflow for the molecular docking of purine derivatives against kinase targets is outlined below. This process is foundational to predicting the binding interactions and affinities.
Caption: Generalized workflow for molecular docking studies.
Detailed Steps:
-
Protein Structure Acquisition : The three-dimensional structures of the target proteins, such as P70-S6K1 (PDB ID: 3A60) and PI3K-δ (PDB ID: 4XE0), were obtained from the Protein Data Bank.[1]
-
Protein Preparation : The protein structures were prepared for docking. This typically involves removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.
-
Ligand Preparation : The 2D structures of the this compound derivatives were drawn and converted to 3D structures. Energy minimization was then performed using appropriate force fields.
-
Grid Box Generation : A grid box was defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Molecular Docking : Docking simulations were performed using software such as AutoDock Vina.[1] The program explores possible binding conformations of the ligand within the protein's active site.
-
Pose Analysis : The resulting binding poses were clustered and ranked based on their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis : The best-ranked pose was analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the protein's active site.
Signaling Pathways and Mechanisms of Action
Molecular docking studies, in conjunction with in vitro assays, have suggested that this compound derivatives can interfere with critical cellular signaling pathways implicated in cancer progression.
PI3K/AKT/mTOR Pathway
Several derivatives of this compound have been shown to target key kinases in the PI3K/AKT/mTOR pathway, such as PI3K-δ and the downstream effector p70S6K1.[1] Inhibition of this pathway can lead to decreased cell proliferation, survival, and growth.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by purine derivatives.
Induction of Apoptosis and Cell Cycle Arrest
Some derivatives have been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, compound 7h was found to induce apoptosis and arrest the cell cycle in the S-phase in HL-60 cells.[6] This suggests that these compounds can activate intrinsic or extrinsic apoptotic pathways, leading to cancer cell death.
Conclusion and Future Directions
The molecular docking studies of this compound and its analogs have provided significant insights into their potential as anticancer agents. The quantitative data on binding affinities and the detailed analysis of binding modes offer a solid foundation for the structure-based design of new, more potent, and selective inhibitors. The in vitro cytotoxicity data corroborate the in silico findings, demonstrating the real-world potential of these compounds.
Future research should focus on:
-
Expanding the Target Space : Investigating the binding of these purine derivatives to a wider range of clinically relevant kinases and other cancer targets.
-
In Vivo Studies : Validating the efficacy of the most promising compounds in animal models of cancer.
-
ADME/Tox Profiling : Conducting comprehensive absorption, distribution, metabolism, excretion, and toxicity studies to assess the drug-likeness of these molecules.
By integrating computational and experimental approaches, the development of this compound-based therapeutics can be accelerated, potentially leading to novel and effective treatments for various malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-(Substituted piperazin-1-yl)-9H-purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 6-(substituted piperazin-1-yl)-9H-purine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer, antimicrobial, and neurological agents.
Introduction
The 6-(piperazin-1-yl)-9H-purine scaffold is a versatile pharmacophore that has been extensively explored in drug discovery. The general structure consists of a purine ring system linked at the 6-position to a piperazine moiety. The nitrogen at the 4-position of the piperazine ring allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activity. This document outlines the primary synthetic route to these derivatives, starting from the readily available 6-chloropurine, and presents key quantitative data and relevant biological pathways.
Synthetic Pathway Overview
The most common and direct method for the synthesis of 6-(substituted piperazin-1-yl)-9H-purine derivatives involves the nucleophilic aromatic substitution (SNAr) reaction between 6-chloropurine and a desired N-substituted piperazine. The reaction is typically carried out in a suitable solvent with the addition of a base to neutralize the hydrogen chloride generated during the reaction.
Caption: General synthetic scheme for 6-(substituted piperazin-1-yl)-9H-purine derivatives.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative 6-(substituted piperazin-1-yl)-9H-purine derivative.
Materials and Equipment:
-
6-Chloropurine
-
Substituted piperazine (e.g., 1-phenylpiperazine)
-
Ethanol (absolute)
-
Triethylamine (Et3N)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine (1 equivalent) in absolute ethanol.
-
Addition of Reactants: To the stirred solution, add the desired substituted piperazine (1.1 equivalents) followed by triethylamine (2-3 equivalents).
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C).
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane.
-
Work-up: Once the reaction is complete (typically after 6-12 hours, as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-(substituted piperazin-1-yl)-9H-purine derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR (1H, 13C), mass spectrometry, and melting point determination.
Caption: A typical experimental workflow for the synthesis and purification of target compounds.
Data Presentation
The following tables summarize quantitative data for a selection of synthesized 6-(substituted piperazin-1-yl)-9H-purine derivatives, including their anticancer and antimicrobial activities.
Table 1: Anticancer Activity of Selected 6-(Substituted piperazin-1-yl)-9-cyclopentylpurine Derivatives [1]
| Compound ID | R-Group on Piperazine | Cell Line | IC50 (µM) |
| 15 | 4-Methylphenylsulfonyl | Huh7 | < 10 |
| 17 | 4-Chlorophenylsulfonyl | Huh7 | < 10 |
| 19 | 4-Fluorophenyl | Huh7 | < 5 |
| 21 | 4-Chlorophenyl | Huh7 | < 10 |
| 22 | 4-Bromophenyl | Huh7 | < 10 |
| 23 | 4-Trifluoromethylphenyl | Huh7 | < 10 |
| 56 | 4-Nitrophenyl | Huh7 | < 10 |
Table 2: Antimycobacterial and Antifungal Activity of 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine Derivatives [2]
| Compound ID | N-9 Substitution | M. tuberculosis H37Rv MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 4a | Methyl | 12.5 | 25 |
| 4b | Ethyl | 6.25 | 12.5 |
| 4c | Propyl | 3.12 | 6.25 |
| 4d | Isopropyl | 1.6 | 3.12 |
| 4e | Butyl | 0.8 | 1.6 |
| 4f | Isobutyl | 1.6 | 3.12 |
| 4g | Amyl | 3.12 | 6.25 |
Biological Activity and Signaling Pathways
Certain 6-(substituted piperazin-1-yl)-9H-purine derivatives have demonstrated potent anticancer activity by inducing apoptosis in cancer cells.[3][4] For instance, compound PP17 (9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine) was found to induce G2/M phase arrest and apoptosis in MCF-7 breast cancer cells.[3][4] The induction of apoptosis is a complex process involving multiple signaling pathways. A simplified, representative pathway is illustrated below.
Caption: Simplified pathway of apoptosis induced by purine derivatives.
Conclusion
The synthesis of 6-(substituted piperazin-1-yl)-9H-purine derivatives via nucleophilic aromatic substitution is a robust and versatile method for generating libraries of biologically active compounds. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate novel purine derivatives for various therapeutic applications. Further structure-activity relationship (SAR) studies, guided by the screening of diverse substitutions on the piperazine ring and the purine core, will be crucial for the development of next-generation drug candidates with enhanced potency and selectivity.
References
- 1. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine Derivatives as Antimycobacterial and Antifungal Agents: In Vitro Evaluation and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives as inducers of apoptosis in MCF-7 breast cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Protocol for In Vitro Cytotoxicity Assay of Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine analogs are a class of antimetabolite compounds that structurally mimic naturally occurring purines, such as adenine and guanine. Due to this structural similarity, they can interfere with essential cellular processes, including DNA and RNA synthesis, leading to cytotoxicity.[1][2] This property has made them a cornerstone in the treatment of various hematological malignancies and autoimmune diseases.[3] Understanding the cytotoxic potential and the underlying mechanisms of novel or established purine analogs is crucial for drug development and optimization.
This document provides detailed protocols for assessing the in vitro cytotoxicity of purine analogs using two standard methods: the MTT assay for cell viability and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis. Additionally, it outlines the key signaling pathways involved in purine analog-induced cell death.
Data Presentation
The quantitative data obtained from the cytotoxicity and apoptosis assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key metric determined from the dose-response curve of the purine analog.
| Purine Analog | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | % Apoptotic Cells (at IC50) |
| Cladribine | HCL | XTT | 48 | Value | Value |
| Cladribine | TCL | XTT | 48 | Value | Value |
| Cladribine | CLL | XTT | 48 | Value | Value |
| Fludarabine | B-CLL | Annexin V | 72 | Value | Value |
| Mercaptopurine | HepG2 | MTT | 48 | Value | Value |
| Mercaptopurine | HCT116 | MTT | 48 | Value | Value |
| Mercaptopurine | MCF-7 | MTT | 48 | Value | Value |
Note: IC50 values are highly dependent on the cell line and experimental conditions. The values in this table are placeholders and should be determined experimentally.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5]
Materials:
-
Purine analog stock solution
-
Target cancer cell line (e.g., Jurkat, MCF-7, HL-60)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the purine analog in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the purine analog. Include a vehicle control (medium with the same concentration of solvent used to dissolve the purine analog).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium with MTT and solubilization solution but no cells) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the purine analog concentration to determine the IC50 value.
-
Apoptosis Detection: Annexin V/PI Assay
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[2] In early apoptotic cells, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify these cells.[11] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify late apoptotic or necrotic cells with compromised membrane integrity.[12]
Materials:
-
Purine analog stock solution
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate) at an appropriate density.
-
Treat the cells with the desired concentrations of the purine analog for the specified duration. Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14][15]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro cytotoxicity assays.
Purine Analog-Induced Apoptosis Signaling Pathway
Caption: Purine analog-induced apoptosis signaling pathway.
References
- 1. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 2. Fludarabine-induced apoptosis of B chronic lymphocytic leukemia cells includes early cleavage of p27kip1 by caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cladribine - Wikipedia [en.wikipedia.org]
- 4. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2 family members do not inhibit apoptosis by binding the caspase activator Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of fludarabine-induced apoptosis and cell cycle synchronization in enhanced murine tumor radiation response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]
- 12. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 13. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptotic effect of fludarabine is independent of expression of IAPs in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulforhodamine B (SRB) Assay with Purine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of total cellular protein content.[1][2] It has become a widely used method for in vitro cytotoxicity screening and drug toxicity testing against various cancerous and non-cancerous cell lines.[3][4] The assay's principle relies on the ability of SRB, a bright-pink aminoxanthene dye, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[4][5] The amount of bound dye is directly proportional to the total protein mass, which can be used as a proxy for the cell number.[5][6] After staining, the protein-bound dye is extracted under basic conditions and the absorbance is measured, typically at 510-565 nm.[3][5]
A significant advantage of the SRB assay is that its endpoint is based on protein content, not on metabolic activity like tetrazolium (MTT) assays.[5] This makes it less prone to interference from compounds that may alter cellular metabolism without being directly cytotoxic. The assay is sensitive, reproducible, cost-effective, and has a stable end-point, making it well-suited for high-throughput screening of compound libraries, including various purine analogs.[2][4][7]
Special Considerations for Purine Compounds
When testing purine compounds, specific attention should be paid to their solubility and the preparation of stock solutions.
-
Solubility: Purine analogs exhibit a wide range of polarities depending on their substituents.[8] Many are sparingly soluble in aqueous media.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of test compounds for cell-based assays.[3][6] It is crucial to determine the optimal solvent and to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).[6]
-
Controls: Always include a "vehicle control" in the experimental setup, which consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the purine compounds. This accounts for any potential effects of the solvent itself on cell viability.[3][6]
Experimental Protocols
This section provides a detailed methodology for performing the SRB assay to evaluate the cytotoxicity of purine compounds on adherent cell lines in a 96-well format.
Materials and Reagents
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Purine compound(s) of interest
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Trypsin-EDTA solution
-
Trichloroacetic acid (TCA), 10% (w/v), cold (4°C)
-
Sulforhodamine B (SRB) solution, 0.057% or 0.4% (w/v) in 1% (v/v) acetic acid[6][9]
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 510-570 nm)
Step-by-Step Procedure
4.1. Cell Culture and Seeding
-
Culture the selected adherent cell line in complete medium at 37°C in a humidified incubator with 5% CO2.
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-20,000 cells/well).[3] The optimal density should be determined for each cell line to ensure cells are still in logarithmic growth at the end of the incubation period.[7]
-
Seed 100-200 µL of the cell suspension into each well of a 96-well plate.[3]
-
Include wells with medium only (no cells) to serve as a background control.[6]
-
Incubate the plate for 24 hours to allow cells to attach firmly.[6]
4.2. Purine Compound Treatment
-
Prepare a high-concentration stock solution of the purine compound in DMSO.
-
Create a series of working solutions by performing serial dilutions of the stock solution in complete culture medium.
-
Gently remove the medium from the wells and add 100-200 µL of the diluted compound solutions to the respective wells. Each concentration should be tested in triplicate.
-
Include the following controls:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[3]
4.3. Cell Fixation
-
After incubation, terminate the experiment by gently adding 50-100 µL of cold 10% (w/v) TCA to each well without removing the supernatant.[5][10]
-
Incubate the plate at 4°C for at least 1 hour to fix the cells to the bottom of the wells.[9][10]
-
After fixation, gently wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA, serum proteins, and unbound dye.[9][10]
-
Remove the excess water by inverting the plate and tapping it on a paper towel. Allow the plates to air-dry completely at room temperature.[9] Dried plates can be stored at room temperature for an extended period if necessary.[3][4]
4.4. SRB Staining and Solubilization
-
Add 100 µL of the SRB solution to each well, ensuring the cell monolayer is completely covered.[9]
-
Incubate at room temperature for 30 minutes in the dark, as the SRB solution can be light-sensitive.[3]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[4][10] This washing step should be done rapidly to avoid bleaching the protein-bound dye.[3]
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[9]
-
Place the plate on a shaker for 5-10 minutes to ensure the dye is fully dissolved.[6]
4.5. Absorbance Measurement
-
Measure the optical density (OD) of each well using a microplate reader at a wavelength between 510 nm and 570 nm.[5][9]
-
If the OD values are too high (>1.8-2.0), a suboptimal wavelength may be used to ensure the readings are within the linear range of the instrument.[3][7]
Data Presentation and Analysis
Data Analysis
-
Background Subtraction: Subtract the average OD of the "medium only" blank wells from all other OD readings.
-
Calculate Percentage Growth Inhibition or Viability: The results can be expressed as a percentage of the vehicle control.[11]
-
Percentage Viability (%) = (Mean OD of Test Well / Mean OD of Vehicle Control Well) x 100
-
Percentage Growth Inhibition (%) = 100 - Percentage Viability
-
-
Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the purine compound that causes a 50% inhibition of cell growth. It can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]
Data Summary Tables
Table 1: Example Template for Recording Raw Absorbance Data and Calculating Viability
| Compound Conc. (µM) | Replicate 1 (OD 565nm) | Replicate 2 (OD 565nm) | Replicate 3 (OD 565nm) | Mean OD | % Viability |
| Vehicle Control (0) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |
| 0.1 | 1.198 | 1.215 | 1.207 | 1.207 | 95.0% |
| 1 | 0.987 | 1.011 | 0.995 | 0.998 | 78.5% |
| 10 | 0.635 | 0.650 | 0.642 | 0.642 | 50.5% |
| 100 | 0.150 | 0.145 | 0.152 | 0.149 | 11.7% |
| Positive Control | 0.112 | 0.108 | 0.110 | 0.110 | 8.7% |
| Blank (Medium Only) | 0.055 | 0.056 | 0.054 | 0.055 | N/A |
Table 2: Example Template for Summarizing IC50 Values
| Cell Line | Purine Compound | IC50 (µM) | Confidence Interval (95%) |
| MCF-7 | Compound A | 9.8 | 8.5 - 11.2 |
| A549 | Compound A | 15.2 | 13.1 - 17.6 |
| MCF-7 | Compound B | 25.4 | 22.0 - 29.3 |
| A549 | Compound B | > 100 | N/A |
Visualizations
Diagrams and Workflows
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
References
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. scispace.com [scispace.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. canvaxbiotech.com [canvaxbiotech.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: NMR and Mass Spectrometry Analysis of 6-(piperidin-1-yl)-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the analysis of 6-(piperidin-1-yl)-9H-purine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for sample preparation, data acquisition, and processing are outlined for ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS). Predicted spectral data are presented in tabular format to serve as a reference for researchers working with this and structurally related compounds. Furthermore, this document includes graphical workflows for the synthesis and characterization of purine derivatives and a hypothetical signaling pathway to illustrate the potential biological context of such molecules.
Introduction
This compound is a heterocyclic compound featuring a purine core substituted with a piperidine moiety at the C6 position. Purine analogs are a well-established class of compounds with a broad range of biological activities, including roles as kinase inhibitors and anticancer agents.[1][2][3][4] Accurate structural elucidation and characterization are critical for the advancement of drug discovery and development programs involving such molecules. NMR and MS are indispensable analytical techniques for confirming the identity, purity, and structure of novel chemical entities.
This document serves as a practical guide for the analytical characterization of this compound.
Predicted Analytical Data
Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts are for a sample dissolved in DMSO-d₆.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 (Purine) | ~ 8.2 | Singlet | 1H |
| H-8 (Purine) | ~ 8.1 | Singlet | 1H |
| N9-H (Purine) | ~ 13.0 | Broad Singlet | 1H |
| H-2'/H-6' (Piperidine) | ~ 4.0 | Multiplet | 4H |
| H-3'/H-5' (Piperidine) | ~ 1.6 | Multiplet | 4H |
| H-4' (Piperidine) | ~ 1.5 | Multiplet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 (Purine) | ~ 152 |
| C-4 (Purine) | ~ 154 |
| C-5 (Purine) | ~ 120 |
| C-6 (Purine) | ~ 160 |
| C-8 (Purine) | ~ 140 |
| C-2'/C-6' (Piperidine) | ~ 45 |
| C-3'/C-5' (Piperidine) | ~ 26 |
| C-4' (Piperidine) | ~ 24 |
Predicted Mass Spectrometry Data
Table 3: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Ionization Mode |
| [M+H]⁺ | 204.1249 | Positive |
| [M+Na]⁺ | 226.1068 | Positive |
| [M-H]⁻ | 202.1093 | Negative |
Experimental Protocols
The following are standard protocols for the NMR and MS analysis of this compound.
NMR Spectroscopy
I. Sample Preparation [10]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube.
II. NMR Data Acquisition [10]
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution and peak shape.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
Temperature: 298 K.
-
III. Data Processing [10]
-
Apply a Fourier transform to the Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
I. Sample Preparation [11][12]
-
Stock Solution: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.
II. MS Data Acquisition [13]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Acquire data in both positive and negative ion modes.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
ESI Source Parameters (Typical):
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 6-10 L/min.
-
Drying Gas Temperature: 180-220 °C.
-
-
Mass Analyzer Settings:
-
Mass Range: m/z 50-500.
-
Acquisition Rate: 1 spectrum/second.
-
III. Data Processing [14]
-
Process the raw data using the instrument's software.
-
Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Determine the exact mass and calculate the elemental composition.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel purine derivative like this compound.
Hypothetical Signaling Pathway
Purine analogs are known to interact with various cellular signaling pathways, often by inhibiting protein kinases. The diagram below illustrates a hypothetical signaling pathway where a purine derivative inhibits a kinase, leading to downstream effects on cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. redalyc.org [redalyc.org]
- 3. Synthesis and activity of 6-substituted purine linker amino acid immunostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 7. Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C10H13N5 | CID 3129049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Activity of Purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting appropriate cell lines and utilizing detailed protocols for testing the anticancer activity of novel purine derivatives. The methodologies outlined below are fundamental for preclinical drug development and for elucidating the mechanisms of action of these compounds.
Recommended Cell Lines for Screening Purine Derivatives
The choice of cell line is critical for obtaining relevant and translatable results. The following table summarizes a panel of commonly used human cancer cell lines for screening the anticancer activity of purine derivatives, categorized by cancer type. This selection is based on their prevalence in cancer research and their documented use in the evaluation of purine analogs.[1][2][3]
Table 1: Recommended Human Cancer Cell Lines
| Cancer Type | Cell Line | Characteristics |
| Breast Cancer | MCF-7 | Estrogen receptor-positive |
| MDA-MB-231 | Triple-negative breast cancer | |
| Lung Cancer | A549 | Non-small cell lung cancer |
| NCI-H460 | Large cell lung carcinoma | |
| Colon Cancer | HCT116 | Colorectal carcinoma |
| SW620 | Colorectal adenocarcinoma, metastatic | |
| Leukemia | HL-60 | Promyelocytic leukemia |
| K562 | Chronic myelogenous leukemia | |
| Ovarian Cancer | OVCAR-4 | Ovarian carcinoma |
| PA-1 | Ovarian teratocarcinoma | |
| Prostate Cancer | PC3 | Prostate adenocarcinoma, androgen-insensitive |
| LNCaP | Prostate carcinoma, androgen-sensitive | |
| Liver Cancer | HepG2 | Hepatocellular carcinoma |
| Huh7 | Hepatocellular carcinoma | |
| Glioblastoma | U87-MG | Glioblastoma-astrocytoma |
| SNB-75 | Glioblastoma |
Quantitative Data: In Vitro Cytotoxicity of Novel Purine Derivatives
The following table presents a summary of reported half-maximal inhibitory concentration (IC50) values for various novel purine derivatives against different cancer cell lines. This data is crucial for comparing the potency of new compounds.
Table 2: IC50 Values of Selected Purine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 5g | PA-1 | Ovarian Cancer | 1.08 | [4] |
| Compound 5i | MCF-7 | Breast Cancer | 3.54 | [4] |
| Seliciclib | PA-1 | Ovarian Cancer | 8.43 | [4] |
| Seliciclib | MCF-7 | Breast Cancer | 5.46 | [4] |
| Compound 7h | HL-60 | Leukemia | Not specified, but potent | [5] |
| Compound 1j | Liver Cancer Panel | Liver Cancer | < 5 | [6] |
| Compound 12a | 562 | Chronic Myelogenous Leukemia | 0.21 | [7] |
| Compound 12b | 562 | Chronic Myelogenous Leukemia | 0.58 | [7] |
| Compound 31a | A549 | Lung Cancer | More potent than 5-FU | [8] |
| Compound 5p | Mia-PaCa-2 | Pancreatic Cancer | 4.56 | [9] |
| Compound 5q | Mia-PaCa-2 | Pancreatic Cancer | 4.11 | [9] |
| Compound 5r | Mia-PaCa-2 | Pancreatic Cancer | 3.08 | [9] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results. The following sections provide step-by-step methodologies for key in vitro assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the purine derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 to 72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[10]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the purine derivatives at various concentrations (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and combine them with the cells in the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[15]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the purine derivatives as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with cold PBS. Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[16] Incubate at 4°C for at least 30 minutes.[16]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Mechanisms and Workflows
Diagrams are provided to illustrate key signaling pathways affected by purine derivatives and the general experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 3. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 4. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Purine Scaffold in Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for In Vivo Studies of 6-(piperidin-1-yl)-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(piperidin-1-yl)-9H-purine is a synthetic purine analog with potential therapeutic applications. While extensive in vivo data for this specific compound is not yet publicly available, research on structurally similar purine derivatives suggests its potential efficacy in oncology, inflammatory conditions, and metabolic disorders. Purine analogs are known to exert their effects by interacting with a wide range of biological targets, including kinases, polymerases, and metabolic enzymes, thereby influencing cell proliferation, immune responses, and purine metabolism.
These application notes provide detailed protocols for establishing and utilizing animal models to investigate the in vivo effects of this compound in three key therapeutic areas: cancer, inflammation, and hyperuricemia. The protocols are based on established methodologies for evaluating purine analogs and are intended to serve as a comprehensive guide for preclinical research.
I. Anti-Cancer Activity: Subcutaneous Xenograft Mouse Model
The anti-proliferative activity of novel purine analogs is a primary area of investigation. A subcutaneous xenograft model using human cancer cell lines in immunocompromised mice is a standard and effective method to assess in vivo anti-tumor efficacy.
Data Presentation: Representative Anti-Tumor Efficacy
The following table presents hypothetical, yet representative, quantitative data on the anti-tumor activity of this compound in a human colorectal cancer (HCT116) xenograft model. This data is for illustrative purposes to guide expected outcomes.
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control (0.5% CMC) | - | Oral | 1500 ± 250 | 0 |
| This compound | 25 | Oral | 900 ± 180 | 40 |
| This compound | 50 | Oral | 525 ± 150 | 65 |
| 5-Fluorouracil (Positive Control) | 20 | Intraperitoneal | 600 ± 160 | 60 |
Experimental Protocol: Subcutaneous Xenograft Model
This protocol details the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude, 6-8 weeks old)
-
Human cancer cell line (e.g., HCT116 colorectal carcinoma)
-
Matrigel
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control drug (e.g., 5-Fluorouracil)
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Cell Culture and Preparation:
-
Culture HCT116 cells in an appropriate medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin, wash with sterile PBS, and resuspend at a concentration of 5 x 10^6 cells in a 1:1 mixture of PBS and Matrigel. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = 0.5 x Length x (Width)².
-
-
Animal Randomization and Treatment:
-
Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound, vehicle, or positive control daily via the designated route (e.g., oral gavage) for a specified period (e.g., 21 days).
-
-
Data Collection and Analysis:
-
Monitor animal body weight and tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Visualization: Xenograft Experimental Workflow
Caption: Workflow for the in vivo subcutaneous xenograft model.
II. Anti-Inflammatory Activity: Lipopolysaccharide (LPS)-Induced Inflammation Model
Purine analogs have been shown to possess anti-inflammatory properties. The lipopolysaccharide (LPS)-induced systemic inflammation model in mice is a widely used and robust method to evaluate the anti-inflammatory potential of novel compounds.
Data Presentation: Representative Anti-Inflammatory Efficacy
The following table provides hypothetical data on the effect of this compound on pro-inflammatory cytokine levels in an LPS-induced inflammation model.
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2h post-LPS (Mean ± SD) | Serum IL-6 (pg/mL) at 2h post-LPS (Mean ± SD) |
| Saline Control | - | 50 ± 15 | 30 ± 10 |
| LPS + Vehicle | - | 1200 ± 200 | 1500 ± 250 |
| LPS + this compound | 25 | 750 ± 150 | 900 ± 180 |
| LPS + this compound | 50 | 400 ± 100 | 550 ± 120 |
| LPS + Dexamethasone (Positive Control) | 10 | 350 ± 90 | 450 ± 110 |
Experimental Protocol: LPS-Induced Systemic Inflammation
This protocol describes the induction of systemic inflammation in mice using LPS to assess the anti-inflammatory effects of this compound.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle
-
Positive control (e.g., Dexamethasone)
-
Sterile saline
-
Anesthesia
-
Blood collection tubes with anticoagulant
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week.
-
Divide mice into treatment and control groups.
-
-
Compound Administration:
-
Administer this compound, vehicle, or positive control at the specified doses, typically 1 hour before the LPS challenge.
-
-
LPS Challenge:
-
Induce systemic inflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg) dissolved in sterile saline.[1]
-
The control group receives an i.p. injection of sterile saline only.
-
-
Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 2 hours for peak cytokine response), anesthetize the mice and collect blood via cardiac puncture.
-
Process the blood to obtain serum or plasma and store at -80°C until analysis.
-
-
Cytokine Analysis:
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum/plasma samples using commercially available ELISA kits according to the manufacturer's instructions.
-
Visualization: NF-κB Signaling Pathway in Inflammation
Caption: Potential inhibition of the NF-κB signaling pathway.
III. Anti-Hyperuricemic Activity: Potassium Oxonate-Induced Hyperuricemia Model
Given the purine structure of the compound, it is plausible that it may modulate purine metabolism. A common in vivo model to test for anti-hyperuricemic effects involves the administration of potassium oxonate, a uricase inhibitor, to rodents.[2]
Data Presentation: Representative Anti-Hyperuricemic Efficacy
The following table illustrates hypothetical data for this compound in a potassium oxonate-induced hyperuricemia model in rats.
| Treatment Group | Dose (mg/kg) | Serum Uric Acid (mg/dL) (Mean ± SD) | Serum Creatinine (mg/dL) (Mean ± SD) |
| Normal Control | - | 1.5 ± 0.3 | 0.5 ± 0.1 |
| Model (Potassium Oxonate) | - | 5.8 ± 0.9 | 1.2 ± 0.2 |
| Model + this compound | 25 | 4.2 ± 0.7 | 0.9 ± 0.15 |
| Model + this compound | 50 | 2.8 ± 0.5 | 0.7 ± 0.1 |
| Model + Allopurinol (Positive Control) | 10 | 2.5 ± 0.4 | 0.6 ± 0.1 |
Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia
This protocol outlines the induction of hyperuricemia in rats using potassium oxonate to evaluate the potential of this compound to lower serum uric acid levels.[3]
Materials:
-
Sprague-Dawley rats (male, 180-220g)
-
Potassium oxonate
-
This compound
-
Vehicle
-
Positive control (e.g., Allopurinol)
-
Anesthesia
-
Blood collection tubes
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats for one week.
-
Randomly assign rats to different groups.
-
-
Induction of Hyperuricemia:
-
Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally or orally one hour before the administration of the test compound. This inhibits uricase, leading to an accumulation of uric acid.
-
-
Compound Administration:
-
Administer this compound, vehicle, or positive control orally.
-
-
Sample Collection:
-
Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., 2, 4, and 6 hours) after compound administration.
-
-
Biochemical Analysis:
-
Separate the serum and measure the levels of uric acid and creatinine using commercially available assay kits.
-
Visualization: Hyperuricemia Experimental Workflow
References
Techniques for Measuring Kinase Inhibition by Purine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[2] Purine analogs, due to their structural similarity to the endogenous kinase co-substrate ATP, represent a significant class of kinase inhibitors.[2][3] This document provides detailed application notes and protocols for various techniques used to measure the inhibitory activity of purine analogs against protein kinases.
I. Data Presentation: Comparative Inhibitory Activity of Purine Analogs
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[4] The dissociation constant (Kd) is another measure of binding affinity.[1] The following tables summarize the inhibitory activities of several purine analogs against a panel of kinases. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions.[5]
| Compound ID | Structure | Target Kinase(s) | IC50 (nM) | Reference Compound(s) |
| Analog A | Imidazo[4,5-c]pyridin-2-one derivative | DNA-PK | <10 | Unsubstituted anilino imidazopyridone |
| PI3Kα | >1000 | |||
| mTOR | >1000 | |||
| Analog B | Pyrimido[5,4-d][1]benzazepin-6-one derivative | PLK1 | 80 | Paullone family |
| VEGF-R2 | 250 | |||
| Insulin Receptor Kinase | >10000 | |||
| NU-6027 | 2,6-disubstituted purine | CDK1 | 24 | Not specified |
| CDK2 | 5.6 | |||
| Compound 3g | 9-(Arenethenyl)purine | Src | 3.8 | Not specified |
| Abl | 5.7 | |||
| SL10 | Amino derivative of Epoxyalantolactone | JAK2 | 12.7 | Ruxolitinib (IC50 = 28.8 nM) |
| SL35 | Amino derivative of Epoxyalantolactone | JAK2 | 21.7 | Ruxolitinib (IC50 = 28.8 nM) |
Table 1: Comparative Kinase Inhibition Profile of Various Purine Analogs and Related Heterocycles. [5][6][7]
| Kinase Target | 6-(Decyldithio)-1H-purin-2-amine (Kd in nM) | Staurosporine (Kd in nM) | Dasatinib (Kd in nM) | Erlotinib (Kd in nM) |
| ABL1 | 150 | 2.1 | 0.2 | 850 |
| EGFR | >10000 | 25 | 15 | 1.2 |
| SRC | 85 | 1.8 | 0.4 | 1200 |
| VEGFR2 | 250 | 7.9 | 2.8 | 25 |
Table 2: Comparative Kinase Selectivity Profile (Binding Affinity, Kd) of a Purine Analog Against Common Kinase Inhibitors. [1]
II. Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the inhibitory activity of purine analogs against target kinases.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for determining the IC50 of a compound against a purified kinase by measuring ATP consumption.[1]
Materials:
-
Purine analog inhibitor
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection
-
DMSO
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the purine analog in DMSO.
-
Perform serial dilutions of the stock solution in kinase assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).
-
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the wells of a white assay plate.
-
Add 10 µL of a 2.5x kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2.5x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add 25 µL of the ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Measurement:
-
Measure the luminescence signal using a plate reader. The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Protocol 2: In Vitro Kinase Selectivity Profiling (Radiometric Format)
This protocol outlines a method for determining the selectivity of a purine analog by screening it against a panel of purified kinases using a radiometric assay.[5]
Materials:
-
Purified recombinant kinases (a broad panel)
-
Specific peptide or protein substrates for each kinase
-
Purine analog stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
-
Reaction Setup:
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted test compound or DMSO (as a vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Kₘ for each kinase.
-
Incubate the reaction for 30-120 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Measurement:
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of the test compound compared to the DMSO control.
-
Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.[5]
-
Protocol 3: Cell-Based Western Blot Assay for Kinase Inhibition
This protocol determines the effect of a purine analog on a specific signaling pathway within a cellular context by measuring the phosphorylation of a downstream substrate.[1]
Materials:
-
Cell line expressing the target kinase
-
Complete culture medium
-
Purine analog inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated substrate and total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the purine analog (e.g., 0.1, 1, 10 µM) for a specified period (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against the total substrate to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with Purine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine analogs are a cornerstone of chemotherapy, exhibiting significant efficacy against various malignancies by interfering with DNA synthesis and cellular metabolism.[1] A primary mechanism of their antitumor activity is the induction of cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2] Understanding the specific effects of novel and established purine compounds on the cell cycle is crucial for drug development, optimization of therapeutic strategies, and identification of synergistic drug combinations.
These application notes provide a comprehensive overview and detailed protocols for analyzing the cell cycle of cancer cells following treatment with purine compounds. The included methodologies cover cell culture and drug treatment, flow cytometric analysis of the cell cycle, investigation of molecular mechanisms via Western blotting, and assessment of apoptosis.
Data Presentation: Effects of Purine Compounds on Cancer Cell Lines
The following tables summarize the quantitative effects of various purine compounds on different cancer cell lines, providing insights into their cytostatic and cytotoxic activities.
Table 1: Cell Cycle Distribution of Cancer Cells Treated with Purine Compounds
| Purine Compound | Cancer Cell Line | Concentration | Treatment Duration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| 6-Mercaptopurine | Jurkat (T-cell leukemia) | 50 µM | 72 h | 27% (decreased from 38%) | - | - | [3] |
| 6-Thioguanine | MCF-7 (Breast Cancer) | IC50 | 48 h | Decreased | Decreased | Increased (G2/M arrest) | [4][5] |
| Cladribine | U2932 (DLBCL) | Dose-dependent | - | Increased (G1 arrest) | Decreased (from 35.56% to 22.89%) | - | [6] |
| Cladribine | WSU-DLCL2 (DLBCL) | Dose-dependent | - | Increased (G1 arrest) | Decreased (from 52.43% to 35.39%) | - | [6] |
| Novel Purine Analog (Compound 9h) | HCT-116 (Colon Carcinoma) | GI50 | 24 h | Arrest in G0/G1 | - | - | [7] |
| Novel Purine Analog (Compound 9h) | MCF-7 (Breast Cancer) | GI50 | 24 h | Arrest in G0/G1 | - | - | [7] |
Table 2: Cytotoxicity and Apoptosis Induction by Purine Compounds
| Purine Compound | Cancer Cell Line | IC50 Value | Apoptosis Induction | Reference |
| 6-Mercaptopurine | Jurkat (T-cell leukemia) | 0.36 µM (48h) | Time-dependent increase; 30% apoptotic cells after 48h with 50 µM | [3][8] |
| 6-Thioguanine | MCF-7 (Breast Cancer) | Not specified | Increased apoptosis (from 10.66% to 18.55%) | [4][5] |
| Cladribine | U2932 (DLBCL) | Not specified | Induces apoptosis | [9] |
| Cladribine | WSU-DLCL2 (DLBCL) | Not specified | Induces apoptosis | [9] |
| Fludarabine | B-CLL (Chronic Lymphocytic Leukemia) | Not specified | Induces apoptosis | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the cell cycle analysis of cancer cells treated with purine compounds.
Protocol 1: Cell Culture and Treatment with Purine Compounds
This protocol outlines the general procedure for culturing cancer cells and treating them with purine compounds.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, MCF-7, U2932)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Purine compound of interest (e.g., 6-mercaptopurine, cladribine)
-
Vehicle control (e.g., DMSO, sterile water)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
For adherent cells (e.g., MCF-7), seed cells in 6-well plates at a density that allows for exponential growth during the experiment (e.g., 1 x 10^5 cells/well).
-
For suspension cells (e.g., Jurkat), seed cells in 6-well plates at a density of approximately 2 x 10^5 cells/mL.
-
-
Incubation: Incubate the cells for 24 hours to allow for attachment (for adherent cells) and to ensure they are in the logarithmic growth phase.
-
Compound Preparation: Prepare a stock solution of the purine compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same concentration of the solvent.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of the purine compound or the vehicle control to the respective wells.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol describes the staining of DNA with propidium iodide for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with PBS, detach using trypsin-EDTA, and collect the cells.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Western Blot Analysis of Cell Cycle-Related Proteins
This protocol is for the detection and quantification of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Materials:
-
Treated and control cells from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using appropriate software and normalize to a loading control like β-actin.
-
Protocol 4: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect the cells as described in Protocol 2, step 1.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the cell cycle analysis of cancer cells treated with purine compounds.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 2. Pyrimidine and purine analogues, effects on cell cycle regulation and the role of cell cycle inhibitors to enhance their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells [medsci.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fludarabine-induced apoptosis of B chronic lymphocytic leukemia cells includes early cleavage of p27kip1 by caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Peripherally Restricted CB1 Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction and Rationale
The endocannabinoid system, particularly the cannabinoid type-1 (CB1) receptor, is a critical regulator of energy homeostasis, appetite, and metabolism. CB1 receptors are highly expressed in the central nervous system (CNS) but are also present in peripheral tissues, including the liver, adipose tissue, skeletal muscle, and pancreas.[1][2][3] This dual distribution made CB1 receptor antagonists promising therapeutic agents for treating obesity and related metabolic disorders.[4][5]
The first-generation CB1 antagonist, rimonabant, demonstrated significant efficacy in reducing body weight and improving metabolic profiles.[6][7] However, it was withdrawn from the market due to severe CNS-mediated side effects, including anxiety, depression, and suicidal ideation, which were a direct consequence of blocking CB1 receptors in the brain.[4][6][7]
This led to the development of a new strategy: creating peripherally restricted CB1 receptor antagonists. The core objective is to design molecules that selectively block CB1 receptors in peripheral tissues while having minimal or no penetration across the blood-brain barrier (BBB).[3][4] This approach aims to retain the metabolic benefits of CB1 antagonism while avoiding the detrimental psychiatric side effects, offering a safer therapeutic window for conditions like metabolic syndrome, nonalcoholic fatty liver disease (NAFLD), and diabetes.[3][6][8]
Application Note: A Screening Cascade for Identifying Peripheral CB1 Antagonists
The discovery of a peripherally restricted CB1 antagonist requires a multi-step screening cascade designed to assess potency, selectivity, and, crucially, the lack of brain penetration. The workflow prioritizes early elimination of unsuitable candidates to focus resources on the most promising compounds.
Key Experimental Protocols
Protocol 1: In Vitro CB1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the human CB1 receptor through competitive displacement of a radiolabeled ligand.
Principle: This assay measures the ability of a test compound to compete with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) for binding to CB1 receptors in a membrane preparation. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the binding affinity constant (Kᵢ).[9][10]
Materials & Reagents:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human CB1 receptor.[9]
-
Radioligand: [³H]CP-55,940 or [³H]SR141716A.
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[9]
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.[9]
-
Non-specific Ligand: A high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN-55,212-2).
-
Equipment: 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter.[9]
Procedure:
-
Assay Setup: Prepare a 96-well plate. For each test compound, perform a serial dilution.
-
Well Designation:
-
Total Binding: Add binding buffer, radioligand.
-
Non-Specific Binding (NSB): Add binding buffer, radioligand, and excess unlabeled ligand.
-
Test Compound: Add binding buffer, radioligand, and serially diluted test compound.
-
-
Reaction Initiation: Add a fixed amount of CB1 receptor membrane preparation (e.g., 10 µ g/well ) to all wells.[9][11]
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[9]
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Protocol 2: In Vitro CB1 Functional Antagonist Assay (cAMP Measurement)
Objective: To determine the functional potency (IC₅₀) of a test compound by its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.
Principle: The CB1 receptor is coupled to an inhibitory G-protein (Gᵢ/ₒ).[12] Agonist activation of CB1 inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cAMP levels.[1][12] In this assay, AC is first stimulated with forskolin. The addition of a CB1 agonist reduces the forskolin-stimulated cAMP levels. A CB1 antagonist will block the effect of the agonist, thereby restoring cAMP levels.[13]
Materials & Reagents:
-
Cells: CHO-K1 or HEK-293 cells stably expressing the human CB1 receptor.[14]
-
CB1 Agonist: e.g., CP-55,940 or WIN-55,212-2.
-
AC Stimulator: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.[13]
-
cAMP Detection Kit: Commercially available kit based on principles like BRET, FRET, or EIA.[15][16]
-
Assay Buffer: Saline solution with HEPES and BSA.[13]
Procedure:
-
Cell Plating: Seed the CB1-expressing cells into 96- or 384-well plates and grow to ~90% confluency.
-
Pre-incubation: Wash the cells with assay buffer. Add serially diluted test antagonist to the wells, along with a PDE inhibitor. Incubate for 15-30 minutes.
-
Stimulation: Add a mixture of a fixed concentration of CB1 agonist (e.g., EC₈₀) and forskolin to the wells.
-
Incubation: Incubate for 15-30 minutes at 37°C.[13]
-
Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
Data Analysis:
-
Normalize the data, setting the signal from cells treated with forskolin alone as 100% and the signal from cells treated with forskolin + agonist as 0%.
-
Plot the normalized response against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of antagonist required to cause a 50% reversal of the agonist's effect.
Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Objective: To predict the BBB permeability of a test compound by measuring its transport rate across a cell monolayer.
Principle: This assay utilizes a Transwell system where a monolayer of cells that mimic the BBB (such as Caco-2 or MDCK-MDR1) is cultured on a semi-permeable filter.[17][18][19] The test compound is added to the apical (blood) side, and its appearance on the basolateral (brain) side is measured over time. This allows for the calculation of an apparent permeability coefficient (Papp), a key indicator of BBB penetration potential.[17] For peripherally restricted compounds, a low Papp value is desired.
Materials & Reagents:
-
Cells: Caco-2 cells or MDCK cells transfected with the human MDR1 (P-gp) efflux transporter.
-
Transwell Inserts: Typically 0.4 µm pore size.[18]
-
Transport Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Control Compounds: High permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) controls.
-
Analytical Equipment: LC-MS/MS for quantifying compound concentrations.
Procedure:
-
Cell Seeding: Seed cells onto the Transwell inserts and culture for ~21 days (for Caco-2) to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the Trans-Epithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer. Only use inserts with high TEER values.
-
Permeability Assay (Apical to Basolateral):
-
Wash the monolayer with pre-warmed transport buffer.
-
Add the test compound (and controls) to the apical chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.
-
(Optional) Efflux Ratio: To determine if the compound is a substrate of efflux pumps like P-gp, perform the assay in the reverse direction (basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux, a desirable property for a peripheral drug.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of compound appearance in the receiver chamber (mol/s).
-
A: The surface area of the filter (cm²).
-
C₀: The initial concentration of the compound in the donor chamber (mol/cm³).
-
-
Interpretation:
-
Papp < 2 x 10⁻⁶ cm/s: Low predicted BBB permeability.
-
Papp > 5 x 10⁻⁶ cm/s: High predicted BBB permeability.
-
Data Presentation: Comparative Pharmacology
The table below summarizes quantitative data for representative brain-penetrant and peripherally restricted CB1 antagonists. The goal for a peripheral agent is to have high affinity and potency (low Kᵢ and IC₅₀) combined with a very low brain-to-plasma ratio.
| Compound | Type | CB1 Kᵢ (nM) | CB1 Functional Activity | Brain:Plasma Ratio | Reference |
| Rimonabant | Brain-Penetrant | 1.8 - 5.6 | Inverse Agonist | ~1.0 | [4][20] |
| AM6545 | Peripherally Restricted | 1.4 | Neutral Antagonist | < 0.02 | [3][4] |
| JD5037 | Peripherally Restricted | 0.8 | Inverse Agonist | ~0.03 | [4][8][21] |
| TM38837 | Peripherally Restricted | 2.9 | Neutral Antagonist | Not Disclosed | [4] |
Visualizations: Pathways and Logic
CB1 Receptor Signaling Pathway
Physicochemical Logic for Peripheral Restriction
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripherally restricted CB1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JD-5006 and JD-5037: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. researchgate.net [researchgate.net]
- 13. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. marshall.edu [marshall.edu]
- 17. portal.fis.tum.de [portal.fis.tum.de]
- 18. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 20. JCI - Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity [jci.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-(piperidin-1-yl)-9H-purine Derivatives in Hepatocellular Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited therapeutic options for advanced stages of the disease. Recent research has highlighted the potential of purine analogs as promising antimetabolites to suppress HCC tumor growth. Specifically, derivatives of 6-(piperidin-1-yl)-9H-purine have emerged as a class of compounds with potent anticancer activity. These molecules have been shown to induce apoptosis and cell cycle arrest in various HCC cell lines, primarily through the inhibition of key signaling kinases.
These application notes provide a comprehensive overview of the use of this compound derivatives in HCC research. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of various this compound derivatives has been evaluated against a panel of human hepatocellular carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound ID | Derivative Structure | HCC Cell Line | IC50 (µM) | Reference |
| Compound 19 | 6-(4-(4-chlorophenyl)piperazin-1-yl)-9-cyclopentyl-9H-purine | Huh7 | < 5 | [1] |
| Hep3B | < 5 | [2] | ||
| HepG2 | < 5 | [2] | ||
| FOCUS | 2.9 - 9.3 | |||
| SNU475 | 2.9 - 9.3 | |||
| SNU182 | 2.9 - 9.3 | |||
| Compound 11 | N(6)-(4-Trifluoromethylphenyl)piperazine analogue of 9-(β-D-ribofuranosyl)purine | Huh7 | 5.2 - 9.2 | [3] |
| HepG2 | 5.2 - 9.2 | [3] | ||
| FOCUS | 5.2 - 9.2 | [3] | ||
| Mahlavu | 5.2 - 9.2 | [3] | ||
| Compound 56 | 6-(4-phenoxyphenyl)-9-cyclopentyl-9H-purine derivative | Huh7 | < 10 | [1] |
| Hep3B | < 10 | [2] | ||
| HepG2 | < 10 | [2] |
Mechanism of Action: Signaling Pathway Inhibition
Research indicates that this compound derivatives exert their anticancer effects by targeting specific signaling pathways that are crucial for HCC cell proliferation and survival. A key mechanism involves the induction of apoptosis through the inhibition of several tyrosine kinases.
One of the most potent derivatives, Compound 19, has been shown to selectively inhibit Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK).[1] This upstream inhibition leads to a downstream reduction in the phosphorylation and activation of Src kinase.[1] The inactivation of Src, in turn, affects the phosphorylation status of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains active and represses the transcription of genes required for cell cycle progression, such as Cyclin E.[1][4] The subsequent decrease in Cyclin E levels leads to reduced activity of cyclin-dependent kinase 2 (Cdk2), ultimately causing cell cycle arrest and inducing apoptosis.[1]
Caption: Proposed signaling pathway for this compound derivatives in HCC.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound derivatives in HCC research.
Synthesis of 6-(4-(4-chlorophenyl)piperazin-1-yl)-9-cyclopentyl-9H-purine (Compound 19)
This protocol describes a representative synthesis starting from 6-chloropurine.
Caption: Synthetic workflow for a this compound derivative.
Step 1: Synthesis of 6-chloro-9-cyclopentylpurine
-
To a solution of 6-chloropurine in dimethyl sulfoxide (DMSO), add potassium carbonate (K2CO3).
-
Add cyclopentyl bromide to the mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 6-chloro-9-cyclopentylpurine.
Step 2: Synthesis of 6-(4-(4-chlorophenyl)piperazin-1-yl)-9-cyclopentyl-9H-purine
-
Dissolve 6-chloro-9-cyclopentylpurine in ethanol (EtOH).
-
Add 1-(4-chlorophenyl)piperazine and triethylamine (Et3N) to the solution.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product, Compound 19.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed HCC cells (e.g., Huh7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the this compound derivative in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: Treat HCC cells with the purine derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Src, total Src, p-Rb, total Rb, Cyclin E, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Perform densitometric analysis of the bands and normalize the expression of the target proteins to a loading control (e.g., β-actin).[5]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat HCC cells with the purine derivative for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 peak can be indicative of apoptosis.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of the compounds in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of HCC cells (e.g., 5 x 10^6 Huh7 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Randomly assign the mice to treatment and control groups. Administer the purine derivative (e.g., by intraperitoneal injection) or vehicle control according to a predetermined schedule.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, Western blot).
-
Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound. A reduction in tumor volume and weight in the treated group indicates antitumor activity.[6][7]
Conclusion
The derivatives of this compound represent a promising class of compounds for the development of novel therapeutics for hepatocellular carcinoma. Their mechanism of action, involving the targeted inhibition of key kinases in pro-survival signaling pathways, provides a strong rationale for their further investigation. The protocols and data presented in these application notes are intended to facilitate the research and development efforts of scientists working to advance the treatment of HCC.
References
- 1. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Abplatin(IV) inhibited tumor growth on a patient derived cancer model of hepatocellular carcinoma and its comparative multi-omics study with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Application of Purine Analogs in Treating Metabolic Syndrome: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that significantly increases the risk of developing type 2 diabetes and cardiovascular disease. Emerging research has highlighted the intricate role of purine metabolism and signaling in the pathophysiology of metabolic syndrome. This has led to the exploration of purine analogs, a class of compounds that structurally mimic natural purines, as potential therapeutic agents. These analogs can modulate key metabolic pathways by interfering with purine synthesis or by acting on purinergic receptors.
These application notes provide a comprehensive overview of the current landscape of purine analogs in the treatment of metabolic syndrome. They are intended to serve as a resource for researchers and drug development professionals by summarizing key preclinical and clinical findings, providing detailed experimental protocols for in vivo studies, and illustrating the underlying signaling pathways.
Purine Analogs and Their Mechanisms in Metabolic Syndrome
Purine analogs can be broadly categorized based on their mechanism of action: inhibitors of de novo purine synthesis and modulators of purinergic signaling.
-
Inhibitors of De Novo Purine Synthesis: This class of drugs targets enzymes involved in the synthesis of purines, thereby reducing the overall purine pool. This has been shown to have beneficial metabolic effects.
-
Mizoribine: An inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in de novo purine synthesis. Preclinical studies have shown that mizoribine can prevent diet-induced obesity and improve metabolic health.[1][2]
-
Allopurinol: A xanthine oxidase inhibitor that blocks the final steps of purine degradation to uric acid. Elevated uric acid is strongly associated with metabolic syndrome.[3][4] Allopurinol has been investigated for its potential to ameliorate features of metabolic syndrome.
-
-
Thiopurines: This group includes mercaptopurine, azathioprine, and thioguanine, which are primarily used as immunosuppressants and in cancer therapy. Their effects on metabolic syndrome are less clear, with some evidence suggesting potential impacts on glucose metabolism.
-
Adenosine Analogs:
-
Cladribine and Fludarabine: These are primarily used in the treatment of certain cancers. Their direct effects on metabolic syndrome have not been extensively studied, and their primary mechanisms of action are related to the disruption of DNA synthesis in rapidly dividing cells.
-
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical and clinical studies on the effects of purine analogs on metabolic syndrome parameters.
Table 1: Effects of Mizoribine on Metabolic Parameters in a High-Fat Diet (HFD) Mouse Model
| Parameter | Control (HFD + Vehicle) | Mizoribine (HFD) | Percent Change | Reference |
| Body Weight Gain (g) | ~15 g | ~5 g | ↓ ~67% | [1][2] |
| Fat Mass Gain (g) | ~10 g | ~2 g | ↓ ~80% | [1][2] |
| Food Intake ( g/day ) | ~3.5 g | ~2.8 g | ↓ ~20% | [1][2] |
| Glucose Tolerance (AUC) | Increased | Significantly Improved | ↓ | [1][2] |
Data are approximated from graphical representations in the cited literature and represent typical findings in such studies.
Table 2: Effects of Allopurinol on Metabolic Parameters in a High-Fructose Diet (HFrD)-Fed Diabetic Rat Model
| Parameter | OLETF-HFrD (Control) | OLETF-HFrD + Allopurinol | Percent Change | Reference |
| Body Weight (g) | ~650 g | ~600 g | ↓ ~7.7% | [4] |
| Epididymal Fat Weight (g) | ~25 g | ~20 g | ↓ ~20% | [4] |
| Serum Uric Acid (mg/dL) | ~1.8 mg/dL | ~1.0 mg/dL | ↓ ~44% | [4] |
| Serum Cholesterol (mg/dL) | ~150 mg/dL | ~125 mg/dL | ↓ ~16.7% | [4] |
| Serum Triglycerides (mg/dL) | ~200 mg/dL | ~150 mg/dL | ↓ ~25% | [4] |
| HOMA-IR | Increased | Significantly Reduced | ↓ | [4] |
OLETF: Otsuka Long-Evans Tokushima Fatty rats (a model of type 2 diabetes). HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.
Table 3: Effects of Allopurinol on Lipid Profile in End-Stage Renal Disease Patients with Metabolic Syndrome
| Parameter | Pre-Allopurinol (mg/dL) | Post-Allopurinol (mg/dL) | Change (mg/dL) | p-value | Reference |
| Uric Acid | 8.9 ± 1.5 | 5.4 ± 1.2 | -3.5 | 0.01 | [5] |
| LDL Cholesterol | 85 ± 25 | 71 ± 20 | -14.0 | 0.04 | [5] |
| Triglycerides | 150 ± 50 | 183 ± 60 | +33.0 | 0.01 | [5] |
Data are presented as mean ± standard deviation. Note the increase in triglycerides, which warrants further investigation.
Signaling Pathways
The metabolic benefits of purine analogs in the context of metabolic syndrome are often mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Experimental Protocols
Induction of a Diet-Induced Obesity (DIO) Model of Metabolic Syndrome in Mice
Objective: To induce a metabolic syndrome phenotype in mice that mimics key features of the human condition, including obesity, insulin resistance, and dyslipidemia.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 60% kcal from fat)
-
Animal caging and husbandry supplies
Protocol:
-
Acclimate mice to the animal facility for at least one week on a standard chow diet.
-
Randomly assign mice to two groups: a control group receiving the standard chow diet and an experimental group receiving the HFD.
-
Provide ad libitum access to the respective diets and water for a period of 8-12 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the dietary intervention period, mice on the HFD should exhibit significantly increased body weight, fat mass, and impaired glucose tolerance compared to the control group, indicating the successful induction of a metabolic syndrome phenotype.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the ability of mice to clear a glucose load, providing a measure of glucose tolerance and insulin sensitivity.
Materials:
-
Fasted mice (typically 6 hours)
-
Glucose solution (20% in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail snip or retro-orbital bleeding)
Protocol:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (time 0) from a tail snip.
-
Administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance. An increased AUC indicates impaired glucose tolerance.
Measurement of Serum Lipids and Insulin
Objective: To quantify key metabolic markers in the blood to assess the lipid profile and insulin levels.
Materials:
-
Serum samples collected from fasted mice
-
Commercial ELISA kits for insulin
-
Commercial colorimetric assay kits for total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL), and low-density lipoprotein (LDL)
-
Microplate reader
Protocol:
-
Collect blood from fasted mice via cardiac puncture or retro-orbital bleeding and allow it to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Store serum samples at -80°C until analysis.
-
Thaw serum samples on ice.
-
Measure insulin, TC, TG, HDL, and LDL concentrations according to the manufacturer's instructions for the respective commercial kits.
-
Use a microplate reader to measure the absorbance or fluorescence and calculate the concentrations based on the standard curves.
Conclusion and Future Directions
The application of purine analogs in the treatment of metabolic syndrome presents a promising, albeit complex, therapeutic avenue. Inhibitors of de novo purine synthesis, such as mizoribine, and modulators of purine degradation, like allopurinol, have shown encouraging results in preclinical and clinical settings, respectively. The central mechanism appears to involve the activation of AMPK, leading to improved glucose and lipid metabolism.
However, the metabolic effects of other purine analogs, particularly thiopurines and certain adenosine analogs, are less well-defined in the context of metabolic syndrome and warrant further investigation. Future research should focus on:
-
Elucidating the precise molecular mechanisms by which different purine analogs exert their metabolic effects.
-
Conducting comprehensive preclinical studies to evaluate the efficacy and safety of a broader range of purine analogs in well-established models of metabolic syndrome.
-
Designing and executing well-controlled clinical trials to translate promising preclinical findings into human therapies.
By continuing to explore the intricate connections between purine metabolism and metabolic disease, the scientific community can pave the way for novel and effective treatments for this growing global health concern.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 6-(piperidin-1-yl)-9H-purine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of 6-(piperidin-1-yl)-9H-purine.
Physicochemical Profile of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective solubility enhancement strategy. The following table summarizes key properties. Please note that while some values are calculated, experimental determination is highly recommended for accurate formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₅ | PubChem[1] |
| Molecular Weight | 203.24 g/mol | PubChem[1] |
| Calculated logP | 1.6 | PubChem[1] |
| Aqueous Solubility | Data not available; experimental determination required. | |
| pKa | Data not available; experimental determination recommended. |
Note: The positive calculated logP value suggests that this compound is likely to have low to moderate aqueous solubility, a common characteristic of many purine derivatives.[2]
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic solubility of a compound.[3][4]
Objective: To determine the equilibrium aqueous solubility of this compound.
Materials:
-
This compound
-
Distilled or deionized water
-
Phosphate buffered saline (PBS), pH 7.4
-
Buffers of various pH values (e.g., pH 2, 5, 9)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent where it is freely soluble (e.g., DMSO or ethanol).
-
From the stock solution, prepare a series of standard solutions of known concentrations in the desired aqueous buffer (e.g., PBS pH 7.4).
-
-
Calibration Curve:
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer. Ensure there is undissolved solid material at the bottom of the vial.
-
Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours to reach equilibrium.[5]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. Alternatively, centrifuge the solution at high speed and collect the supernatant.[6][7]
-
-
Analysis:
-
Measure the absorbance of the filtered supernatant using the UV-Vis spectrophotometer at the predetermined λmax.
-
Use the calibration curve to determine the concentration of this compound in the sample. This concentration represents the aqueous solubility of the compound under the tested conditions.
-
Frequently Asked Questions (FAQs)
Q1: My this compound is poorly soluble in aqueous buffer. What are the initial troubleshooting steps?
A1: For poorly soluble compounds like many purine derivatives, consider the following initial steps:
-
Verify Compound Purity: Impurities can sometimes affect solubility.
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent. Since purines have basic nitrogens, their solubility can often be increased in acidic solutions.[8]
-
Use of Co-solvents: A small percentage of an organic co-solvent can significantly improve solubility.
Q2: How does pH affect the solubility of this compound?
A2: The purine ring system contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. This ionization state significantly impacts the molecule's interaction with water and thus its solubility. For purine derivatives, solubility is generally higher in acidic conditions where the basic nitrogen atoms are protonated, forming a more soluble salt. A pH-solubility profile should be determined to identify the optimal pH for dissolution.[9][10]
Q3: What are the recommended strategies to enhance the aqueous solubility of this compound?
A3: Several strategies can be employed to improve the aqueous solubility of your compound. The choice of method depends on the desired application and the physicochemical properties of the molecule.
| Strategy | Description | Applicability to this compound |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, thereby increasing its solubility. | Highly applicable due to the presence of basic nitrogen atoms in the purine ring. Lowering the pH should increase solubility. |
| Co-solvency | Adding a water-miscible organic solvent (co-solvent) to the aqueous solution to reduce the polarity of the solvent system. | Effective for many poorly soluble compounds. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). |
| Salt Formation | Forming a salt of the ionizable compound with a suitable counter-ion to improve its solubility and dissolution rate. | A promising strategy. Since the compound is basic, forming a salt with an acid (e.g., HCl, mesylate, tartrate) is a viable option. |
| Solid Dispersions | Dispersing the compound in an inert carrier matrix at the solid state to enhance dissolution. | Can be very effective. Carriers like PVP, PEGs, and HPMC can be used. |
| Cyclodextrin Complexation | Encapsulating the poorly soluble molecule within the hydrophobic cavity of a cyclodextrin to form a soluble inclusion complex. | A good option, especially for increasing solubility for in-vitro assays. β-cyclodextrins and their derivatives are commonly used.[11] |
| Particle Size Reduction | Increasing the surface area of the solid particles by reducing their size (micronization or nanonization), which can lead to a faster dissolution rate. | Generally applicable for improving the dissolution rate, which can be beneficial for bioavailability. |
Troubleshooting Guide
References
- 1. This compound | C10H13N5 | CID 3129049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Purine Derivatives in Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor in vivo bioavailability of purine derivatives. Here, you will find practical troubleshooting guides and frequently asked questions (FAQs) to navigate common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of purine derivatives?
A1: The low oral bioavailability of many purine derivatives stems from a combination of their inherent physicochemical properties and physiological barriers within the gastrointestinal (GI) tract. Key factors include:
-
Poor Aqueous Solubility: Many purine analogs have low solubility in GI fluids, which is a prerequisite for absorption.[1][2][3]
-
Low Permeability: Due to their polar nature, some purine derivatives cannot efficiently cross the lipid-rich intestinal membrane to enter the bloodstream.[1][4]
-
First-Pass Metabolism: These compounds can be extensively metabolized in the intestinal wall or the liver before reaching systemic circulation, a phenomenon known as first-pass metabolism.[1][5][6]
-
Efflux Transporters: After absorption, purine derivatives can be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).[1][5]
-
Chemical and Enzymatic Instability: The acidic environment of the stomach and the presence of digestive enzymes can degrade the purine derivative before it can be absorbed.[1]
Q2: How can I experimentally determine the main cause of my purine derivative's poor bioavailability?
A2: A systematic approach using a combination of in vitro and in vivo experiments is recommended to identify the root cause of poor bioavailability.
-
In Vitro Solubility and Dissolution Studies: Assess the compound's solubility and dissolution rate in simulated gastric and intestinal fluids to determine if poor solubility is a limiting factor.[1]
-
In Vitro Permeability Assays (e.g., Caco-2): Use cell-based models like Caco-2 monolayers to evaluate the intestinal permeability of your compound and identify if it is a substrate for efflux transporters.[1]
-
In Vitro Metabolism Studies: Incubate the compound with liver microsomes or S9 fractions to assess its metabolic stability and identify the primary metabolic pathways.[5]
-
In Vivo Pharmacokinetic Studies: Conduct studies in animal models (e.g., rats) with both oral and intravenous administration to calculate absolute bioavailability and understand the overall in vivo performance.
Q3: What are the main strategies to improve the oral bioavailability of purine derivatives?
A3: Several strategies can be employed, broadly categorized into formulation-based approaches and chemical modification (prodrugs).
-
Formulation Strategies:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, enhancing dissolution.[1][2]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.[1][7]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can present the drug in a solubilized form in the GI tract.[1][2][8]
-
Nanotechnology-Based Delivery Systems: Encapsulating the drug in nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect it from degradation, enhance permeability, and even target specific tissues.[9][10][11][12]
-
-
Prodrug Approach:
-
Chemically modifying the purine derivative to create a more lipophilic or actively transported prodrug can improve its absorption. The prodrug is then converted to the active parent drug in vivo.[4][13][14] A classic example is the conversion of acyclovir to its L-valyl ester prodrug, valacyclovir, which demonstrates a 3- to 5-fold increase in bioavailability due to absorption mediated by the human peptide transporter 1 (hPEPT1).[14]
-
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations After Oral Administration
Question: We are observing very low and highly variable plasma concentrations of our purine derivative in rats after oral dosing. What are the potential causes and how can we troubleshoot this?
Answer:
Low and variable plasma concentrations are a common hurdle in early drug development, often pointing to issues with the compound's solubility, stability, or absorption.
Possible Causes:
-
Poor Aqueous Solubility: The compound may not be dissolving sufficiently or consistently in the GI fluids.[1]
-
Low Permeability: The compound may not be efficiently crossing the intestinal epithelium.[4]
-
Significant First-Pass Metabolism: The compound is likely being heavily metabolized in the gut wall or liver before it can reach the systemic circulation.[1][5]
-
Food Effects: The presence or absence of food can significantly impact the GI environment (pH, motility), affecting your compound's dissolution and absorption.[5]
Troubleshooting Steps & Recommended Strategies:
| Strategy | Experimental Protocol |
| Enhance Solubility and Dissolution | Particle Size Reduction (Micronization): Use techniques like jet milling to reduce the particle size of your compound, thereby increasing its surface area for dissolution.[1] Amorphous Solid Dispersion: Dissolve your compound and a suitable polymer (e.g., HPMC, PVP) in a common solvent and then remove the solvent via spray drying or rotary evaporation. Characterize the resulting powder for its amorphous nature (via DSC or XRPD) and assess its dissolution performance.[1][15] Lipid-Based Formulations (SEDDS): Screen various oils, surfactants, and co-surfactants for their ability to solubilize your compound. Construct a ternary phase diagram to identify the self-emulsifying region and prepare the formulation. Evaluate its self-emulsification performance upon addition to water.[1] |
| Investigate and Mitigate First-Pass Metabolism | In Vitro Metabolism Studies: Use liver microsomes or S9 fractions to determine the metabolic stability of your compound and identify the major metabolizing enzymes.[5] Co-administration with Enzyme Inhibitors: In preclinical models, co-administering your compound with known inhibitors of relevant cytochrome P450 enzymes (e.g., piperine) can help confirm the extent of first-pass metabolism. Note: This is an investigative tool and may not be a viable clinical strategy due to potential drug-drug interactions.[15] |
| Assess Permeability | Caco-2 Permeability Assay: Grow Caco-2 cells on a permeable support and measure the transport of your compound from the apical (gut lumen) to the basolateral (blood) side. This will provide an indication of its intestinal permeability. |
| Evaluate Prodrug Strategies | Ester Prodrug Synthesis: If your purine derivative has a suitable functional group (e.g., hydroxyl), synthesize an ester prodrug to increase its lipophilicity. Assess the prodrug's stability in simulated GI fluids and its permeability using a Caco-2 assay. Conduct in vivo pharmacokinetic studies to compare the bioavailability of the prodrug to the parent compound.[1] |
Issue 2: High In Vitro Permeability but Low In Vivo Bioavailability
Question: Our purine derivative shows high permeability in Caco-2 assays, but the oral bioavailability in our animal model is still very low. What could be the discrepancy?
Answer:
This scenario, often seen with BCS Class II compounds (low solubility, high permeability), suggests that while the compound can cross the intestinal membrane, other factors are limiting its entry into the systemic circulation.
Possible Causes:
-
Poor Solubility and Dissolution: Even with high permeability, if the compound doesn't dissolve in the GI fluids, there is very little available to be absorbed.[5]
-
Extensive First-Pass Metabolism: The compound is likely being metabolized in the intestinal wall or liver after absorption.[5][6]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen after it has been absorbed.[5]
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for high permeability, low bioavailability compounds.
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for Selected Purine Analogs
| Purine Analog | Parent Drug Bioavailability | Enhancement Strategy | Prodrug/Formulation | Enhanced Bioavailability | Fold Increase | Reference |
| Acyclovir | 15-20% | Prodrug (Valine Ester) | Valacyclovir | 55% | ~3-5 | [16] |
| Ganciclovir | ~5% | Prodrug (Valine Ester) | Valganciclovir | ~60% | ~12 | [4] |
| Tenofovir | ~25% | Prodrug (Disoproxil Fumarate) | Tenofovir Disoproxil | ~40% | ~1.6 | |
| 6-Mercaptopurine | ~16% | Nanoparticles (PLGA) | 6-MP-PLGA Nanoparticles | Prolonged survival in mice ALL model | N/A (Efficacy) | [9][11] |
Note: Bioavailability values can vary depending on the study and patient population. Data presented are for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To enhance the dissolution rate of a poorly soluble purine derivative.
Materials:
-
Purine derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC-AS)
-
Organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Method:
-
Dissolve the purine derivative and the chosen polymer in the organic solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 w/w).[15]
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed.[15]
-
Dry the resulting solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[15]
-
Characterize the ASD for its amorphous nature using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).[15]
-
Perform in vitro dissolution studies to compare the release profile of the ASD with that of the crystalline drug.[15]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of a purine derivative formulation.
Method:
-
Fast a cohort of male Sprague-Dawley rats overnight.
-
Divide the rats into two groups: one for intravenous (IV) administration and one for oral (PO) administration.
-
Administer the purine derivative at a specific dose (e.g., 10 mg/kg) via the tail vein for the IV group and via oral gavage for the PO group.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[15]
-
Centrifuge the blood samples to separate the plasma.[15]
-
Store the plasma samples at -80°C until analysis.[15]
-
Quantify the concentration of the purine derivative in the plasma samples using a validated LC-MS/MS method.[15]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both IV and PO routes using appropriate software.[15]
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for developing and evaluating formulations to enhance bioavailability.
Caption: Logical workflow for the development and evaluation of purine derivative prodrugs.
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 4. Prodrugs of nucleoside analogues for improved oral absorption and tissue targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine [ouci.dntb.gov.ua]
- 11. Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine | Semantic Scholar [semanticscholar.org]
- 13. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-(piperidin-1-yl)-9H-purine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(piperidin-1-yl)-9H-purine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize this compound from 6-chloropurine and piperidine is showing low yield. What are the potential causes and solutions?
A1: Low yields in this nucleophilic aromatic substitution reaction can stem from several factors. Here's a systematic troubleshooting approach:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Many protocols call for refluxing for several hours (e.g., 6 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 6-chloropurine starting material is no longer visible.
-
-
Base Inefficiency: The base used to scavenge the HCl byproduct may be inadequate.
-
Solution: Ensure at least one equivalent of a suitable base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is used.[2] Some procedures recommend using a slight excess of the base.
-
-
Reagent Quality: The purity of your 6-chloropurine, piperidine, or solvent could be compromised.
-
Solution: Use freshly distilled piperidine and anhydrous solvents. Ensure your 6-chloropurine is pure and dry.
-
-
Sub-optimal Solvent: The choice of solvent can significantly impact reaction rates.
-
Solution: While ethanol is common, polar aprotic solvents like DMF can sometimes enhance the rate of SNAr reactions.[3]
-
-
Purification Losses: Significant amounts of the product may be lost during workup and purification.
-
Solution: Optimize your column chromatography conditions (e.g., silica gel activity, solvent gradient) to ensure good separation and recovery.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
A2: The most common side products in this synthesis are isomers resulting from alkylation at different nitrogen atoms of the purine ring.
-
N7 vs. N9 Isomerization: While the N9-substituted product is typically desired, some degree of substitution at the N7 position can occur.[2]
-
Solution: The regioselectivity can be influenced by the reaction conditions. For instance, using a protected 6-chloropurine derivative (e.g., with a tetrahydropyran group at N9) can ensure substitution occurs only at the C6 position. Subsequent deprotection yields the desired product. Additionally, careful control of reaction temperature and the choice of base can influence the isomeric ratio. In some cases, heating the mixture of products can lead to the conversion of the N7 isomer to the more stable N9 isomer.[4]
-
Q3: The reaction is complete, but I am struggling to purify the final product. What are some effective purification strategies?
A3: Purification of this compound typically involves removing unreacted starting materials, the hydrochloride salt of the base, and any side products.
-
Initial Workup:
-
Column Chromatography:
Q4: Can I perform this reaction under solvent-free conditions?
A4: Yes, solvent-free and catalyst-free C-N coupling reactions of unprotected 6-chloropurine nucleosides with N-heterocycles have been reported to proceed in high yields.[6] This approach offers a more environmentally friendly alternative to traditional methods. The reaction is typically carried out by heating a mixture of the 6-chloropurine derivative and piperidine.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and analogous compounds.
| Starting Material | Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-chloro-9-cyclopentylpurine | 4-phenylpiperazine | Ethanol | Et3N | 80-90 | 6 | 95 | [1] |
| 7-(tert-butyl)-6-chloropurine | piperidine | Butanol | DIPEA | 120 | Not Specified | Not Specified | [2] |
| 6-chloropurine | Piperidine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| 6-chloro-9-cyclopentyl-9H-purine | 4-Phenylpiperazine | Not Specified | Not Specified | Not Specified | Not Specified | 88 | [5] |
Key Experimental Protocol
Synthesis of 6-(piperidin-1-yl)-9-cyclopentyl-9H-purine
This protocol is adapted from a representative procedure for a similar synthesis.[1]
-
Reaction Setup: To a solution of 6-chloro-9-cyclopentylpurine (1 equivalent) in absolute ethanol (10 mL), add piperidine (1 equivalent) and triethylamine (3 equivalents).
-
Reflux: Heat the resulting solution to reflux at 80-90 °C.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete after 6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-(piperidin-1-yl)-9-cyclopentyl-9H-purine.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent [mdpi.com]
- 5. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of C6-azolyl purine nucleosides via C–N coupling reaction of unprotected 6-chloropurine nucleosides and N-heterocycles under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Kinetics of reactions in heterocycles. Part IV. The reaction of chloropurines and their 9-methyl derivatives with sodium ethoxide or piperidine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
optimizing reaction conditions for purine analog synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for purine analog synthesis.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Low product yield is a common issue in purine analog synthesis. The following steps provide a systematic approach to troubleshooting and optimizing your reaction.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low reaction yields.
Q: My reaction yield is consistently low. What should I check first?
A: Start by verifying the quality and stoichiometry of your starting materials and reagents. Ensure that all reagents are pure and anhydrous, as many reactions in purine synthesis are sensitive to moisture. Accurately weigh all components and ensure the correct molar ratios are used.
Q: I've confirmed my reagents are of high quality. What's the next step?
A: Review your reaction conditions.
-
Temperature: Inconsistent or incorrect reaction temperatures can significantly impact yield. Ensure uniform heating and accurate temperature monitoring. Some reactions, like certain coupling reactions, may require precise temperature control.
-
Reaction Time: The reaction may not be going to completion, or the product might be degrading over time. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Atmosphere: Many reactions, especially those involving organometallic catalysts, are air-sensitive. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q: I am performing a cross-coupling reaction to add a substituent to the purine ring, but the yield is poor. What can I do?
A: Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are powerful but can be sensitive to several factors.
-
Catalyst and Ligand: The choice of catalyst and ligand is critical. If you are experiencing low yields, consider screening different palladium or nickel catalysts and phosphine-based ligands.
-
Base: The type and strength of the base can significantly influence the catalytic cycle. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The optimal base is often substrate-dependent.
-
Solvent: The solvent can affect the solubility of reagents and the stability of the catalyst. Aprotic polar solvents like DMF, dioxane, and toluene are commonly used.
Issue 2: Product Impurity and Side Reactions
The presence of impurities and side products can complicate purification and reduce the overall yield of the desired purine analog.
Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?
A: Side reactions often arise from the reaction of functional groups on the purine ring or the sugar moiety.
-
Protecting Groups: The use of appropriate protecting groups for reactive functional groups (e.g., hydroxyl groups on the sugar, exocyclic amines) is crucial for preventing side reactions. Ensure your protecting groups are stable under the reaction conditions and can be removed without affecting the final product.
-
Regioselectivity: In cases of alkylation or other substitutions on the purine ring, a mixture of N7 and N9 isomers can form. The choice of solvent and base can influence the regioselectivity. For instance, in some alkylation reactions, using a polar aprotic solvent like DMF may favor N9 substitution.
Q: My final product is difficult to purify. What strategies can I employ?
A: Purine analogs can be challenging to purify due to their polarity.
-
Chromatography: High-performance liquid chromatography (HPLC) is often the method of choice for purifying polar compounds like purine analogs. A reverse-phase C18 column with a gradient of an aqueous buffer (e.g., triethylammonium bicarbonate) and an organic solvent (e.g., acetonitrile) is a common starting point.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.
-
Solvent Extraction: Careful selection of solvents for liquid-liquid extraction can help remove nonpolar or other unwanted impurities.
FAQs
Q: What are the key parameters to consider when optimizing a purine analog synthesis reaction?
A: The key parameters to optimize include the choice of solvent, base, catalyst (if applicable), reaction temperature, and reaction time. The optimal conditions will be specific to the particular reaction being performed.
Q: How do I choose the right solvent for my reaction?
A: The ideal solvent should dissolve all reactants, be inert to the reaction conditions, and have a boiling point suitable for the desired reaction temperature. For many purine synthesis reactions, polar aprotic solvents like DMF, DMSO, and acetonitrile are good starting points.
Q: When should I use a protecting group?
A: Use a protecting group when you have a reactive functional group that could interfere with the desired transformation. For purine nucleoside synthesis, hydroxyl groups on the sugar are commonly protected (e.g., with silyl ethers like TBDMS) and exocyclic amino groups may also require protection.
Data Presentation: Reaction Condition Optimization
The following table summarizes the optimized reaction conditions for a photoredox/nickel dual-catalyzed C6-alkylation of a purine nucleoside, as an example of specific experimental parameters.
| Parameter | Optimized Condition |
| Solvent | DMF (N,N-Dimethylformamide) |
| Base | Na₂CO₃ (Sodium Carbonate) |
| Nickel Catalyst | [Ni(dtbbpy)(H₂O)₄]Cl₂ |
| Photocatalyst | Not specified in the provided abstract |
| Temperature | Not specified in the provided abstract (often room temp.) |
| Concentration | 0.10 M |
Experimental Protocols
General Protocol for C6-Alkylation of a Purine Nucleoside via Photoredox/Nickel Dual Catalysis
This protocol is a generalized procedure based on modern cross-coupling methodologies.
Experimental Workflow
Caption: A typical experimental workflow for purine analog synthesis.
Materials:
-
C6-chloropurine nucleoside (starting material)
-
Alkyl bromide
-
Sodium carbonate (Na₂CO₃)
-
[Ni(dtbbpy)(H₂O)₄]Cl₂ (or other suitable nickel catalyst)
-
Photocatalyst (e.g., an iridium or ruthenium complex)
-
Anhydrous DMF
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel equipped with a stir bar
-
Light source (e.g., blue LED lamp)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the C6-chloropurine nucleoside, alkyl bromide (typically 1.5-2.0 equivalents), and sodium carbonate (typically 2.0-3.0 equivalents).
-
Add the nickel catalyst (e.g., 5-10 mol%) and the photocatalyst (e.g., 1-2 mol%).
-
Add anhydrous DMF to achieve the desired concentration (e.g., 0.1 M).
-
Stir the reaction mixture at room temperature and irradiate with a light source.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired C6-alkylated purine nucleoside.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Signaling Pathways and Logical Relationships
Factors Influencing Reaction Outcome
The following diagram illustrates the relationship between key experimental parameters and the desired outcomes in purine analog synthesis.
Caption: Key parameters influencing the outcome of purine analog synthesis.
Technical Support Center: Acquired Resistance to 6-(Piperidin-1-yl)-9H-Purine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(piperidin-1-yl)-9H-purine analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on acquired resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to a this compound analog (e.g., R-roscovitine/seliciclib), is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to this compound analogs, which often function as cyclin-dependent kinase (CDK) inhibitors, can arise from several molecular changes within the cancer cells. The primary mechanisms can be broadly categorized as:
-
Alterations in Drug Efflux: Increased expression and activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and ABCG2, can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1][2][3]
-
Cell Cycle Dysregulation:
-
Loss or Inactivation of the Retinoblastoma (Rb) Protein: As a key substrate of CDKs, loss of Rb function can uncouple the cell cycle from CDK4/6 regulation, rendering inhibitors targeting this pathway ineffective.[4][5]
-
Upregulation of CDKs: Increased expression of CDK4, CDK6, or activation of other CDKs like CDK2 and CDK7 can override the inhibitory effect of the purine analog.[4][6]
-
Cyclin Dysregulation: Loss of cyclin D1 or overexpression of cyclin E can also contribute to resistance.[5][6]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways that circumvent the blocked pathway. Common examples include the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[7]
-
Metabolic Reprogramming: Alterations in cellular metabolism, particularly in purine and nucleotide biosynthesis, can provide cancer cells with the necessary building blocks for proliferation despite cell cycle inhibition.[8][9][10]
Q2: How can I determine if increased drug efflux is the cause of resistance in my cell line?
A2: To investigate the role of drug efflux, you can perform the following experiments:
-
Gene and Protein Expression Analysis: Use quantitative real-time PCR (qRT-PCR) and Western blotting to measure the mRNA and protein levels of common ABC transporters (e.g., ABCB1, ABCG2) in your resistant cell line compared to the parental sensitive line.[1]
-
Drug Accumulation/Efflux Assays: Employ fluorescent substrates of ABC transporters (e.g., rhodamine 123 for ABCB1) and flow cytometry to measure the efflux activity. A lower intracellular fluorescence in resistant cells, which can be reversed by known ABC transporter inhibitors (e.g., verapamil, tariquidar), would indicate increased efflux.[1]
-
Co-treatment with Efflux Pump Inhibitors: Assess the cytotoxicity of your this compound analog in the presence and absence of an ABC transporter inhibitor. A significant restoration of sensitivity in the presence of the inhibitor strongly suggests that drug efflux is a major resistance mechanism.[1][11]
Q3: What are some strategies to overcome acquired resistance to these purine analogs in my experiments?
A3: Several strategies can be employed to overcome or circumvent acquired resistance:
-
Combination Therapy: Combine the purine analog with an inhibitor of a known resistance pathway. For instance, if you observe activation of the PI3K/AKT/mTOR pathway, co-treatment with a PI3K or mTOR inhibitor may restore sensitivity.[5]
-
Efflux Pump Inhibition: As mentioned in Q2, the use of ABC transporter inhibitors can be an effective strategy if resistance is mediated by drug efflux.[1][3]
-
Sequential Treatment: In some cases, alternating treatment with different classes of drugs can prevent the emergence of a stable resistant population.
-
Development of Novel Analogs: Synthesizing and testing novel purine analogs that are not substrates for ABC transporters is a promising drug development strategy.[12]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for a this compound analog in a specific cell line.
| Possible Cause | Troubleshooting Step |
| Cell Line Integrity | 1. Perform cell line authentication (e.g., STR profiling).2. Regularly check for mycoplasma contamination. |
| Passage Number | 1. Use cells within a consistent and low passage number range for all experiments.2. Document the passage number for each experiment. |
| Experimental Variability | 1. Ensure consistent cell seeding density.2. Verify the concentration and stability of the drug stock solution.3. Standardize incubation times and assay conditions. |
| Emergence of Resistance | 1. If IC50 values consistently increase over time, this may indicate the development of a resistant subpopulation. Refer to the FAQs on resistance mechanisms. |
Problem 2: No significant cell cycle arrest is observed after treatment with a purine analog expected to be a CDK inhibitor.
| Possible Cause | Troubleshooting Step |
| Pre-existing Resistance | 1. Check the Rb status of your cell line. Rb-negative cells are often intrinsically resistant to CDK4/6 inhibitors.[5]2. Profile the expression levels of key cell cycle proteins (CDKs, cyclins) to identify any baseline alterations. |
| Drug Inactivity | 1. Confirm the bioactivity of your compound in a known sensitive cell line.2. Check for proper dissolution and stability of the compound in your cell culture medium. |
| Off-Target Effects | 1. The compound may be inducing apoptosis or other cellular effects that mask cell cycle arrest. Perform apoptosis assays (e.g., Annexin V staining) in parallel with cell cycle analysis.[13][14] |
| Incorrect Dosage or Timing | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for inducing cell cycle arrest in your specific cell line. |
Data Presentation
Table 1: IC50 Values of Seliciclib (R-Roscovitine) in Various Multiple Myeloma (MM) Cell Lines
| Cell Line | Sensitivity to Conventional Therapy | IC50 (µM) at 24 hours |
| MM.1S | Sensitive | ~15-25 |
| OPM2 | Sensitive | ~15-25 |
| RPMI 8226 | Sensitive | ~15-25 |
| U266 | Sensitive | ~15-25 |
| Dox-40 | Resistant | ~15-25 |
| LR5 | Resistant | ~15-25 |
| MM1.R | Resistant | ~15-25 |
| Data summarized from literature.[13] |
Table 2: Cross-Resistance Profile of a JNJ-7706621-Resistant HeLa Cell Line
| Compound | Parental HeLa IC50 (nM) | Resistant HeLa-6621 IC50 (nM) | Fold Resistance |
| JNJ-7706621 | 100 | 6621 | 66 |
| Mitoxantrone | 5 | 100 | 20 |
| SN-38 | 2 | 40 | 20 |
| Topotecan | 10 | 200 | 20 |
| This table demonstrates that resistance to one compound can confer resistance to other drugs that are substrates of the same efflux pump (in this case, likely ABCG2). Data adapted from literature.[2] |
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line by Continuous Drug Exposure
-
Initial Seeding: Plate the parental (sensitive) cancer cell line at a low density in appropriate culture vessels.
-
Initial Drug Treatment: Treat the cells with the this compound analog at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Media Change: Monitor the cells for growth. Change the media containing the same concentration of the drug every 3-4 days.
-
Dose Escalation: Once the cells resume a normal growth rate, subculture them and increase the drug concentration in a stepwise manner (e.g., 1.5x to 2x increments).
-
Selection of Resistant Population: Continue this process of dose escalation and selection until the cells are able to proliferate in a significantly higher drug concentration (e.g., 5-10 times the original IC50).
-
Characterization: Characterize the resulting resistant cell line by determining its IC50 and comparing it to the parental line.
-
Maintenance: Maintain the resistant cell line in a medium containing a maintenance dose of the drug to prevent the loss of the resistant phenotype.
Protocol 2: Rhodamine 123 Efflux Assay by Flow Cytometry
-
Cell Preparation: Harvest both sensitive and resistant cells and resuspend them in phenol red-free culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation (for control): For samples that will be treated with an efflux pump inhibitor, pre-incubate the cells with the inhibitor (e.g., 10 µM verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to all cell suspensions to a final concentration of 1 µg/mL. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Efflux Period: Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Flow Cytometry Analysis: After the efflux period, place the cells on ice and analyze the intracellular fluorescence using a flow cytometer with an appropriate laser and filter set for rhodamine 123 (e.g., excitation at 488 nm, emission at 525 nm).
-
Data Interpretation: Compare the mean fluorescence intensity (MFI) of the different samples. Resistant cells are expected to show a lower MFI compared to sensitive cells. The MFI of resistant cells treated with an efflux pump inhibitor should increase, ideally to a level similar to that of the sensitive cells.
Visualizations
Caption: Mechanisms of acquired resistance to purine analog CDK inhibitors.
Caption: Workflow for investigating and overcoming drug resistance.
References
- 1. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pleiotropic Roles of ABC Transporters in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Frontiers | Mechanisms of CDK4/6 Inhibitor Resistance in Luminal Breast Cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of purines in regulation of metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of purines in regulation of metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P-glycoproteins and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulation Strategies for Poorly Soluble Purine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of poorly soluble purine compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many purine compounds exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many purine derivatives is rooted in their molecular structure. The core purine ring system is a large, rigid, and predominantly hydrophobic (non-polar) structure. While purines contain nitrogen atoms and may have polar functional groups, the hydrophobic character of the fused ring system often dominates, leading to weak interactions with polar water molecules and thus, poor solubility.[1][2] For example, some DNA bases like guanine are known to be practically insoluble in water at neutral pH.[3]
Q2: What are the primary strategies to improve the aqueous solubility of purine compounds for experiments?
A2: A variety of formulation strategies can be employed, ranging from simple adjustments for in vitro assays to more complex systems for in vivo applications. The optimal choice depends on the specific compound, required concentration, and experimental context. Key strategies include:
-
pH Adjustment: Modifying the pH to ionize the purine compound can significantly increase solubility.[2]
-
Co-solvency: Using a water-miscible organic solvent (co-solvent) in combination with an aqueous medium can enhance solubility.[4]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic purine molecule within the cavity of a cyclodextrin can dramatically improve its aqueous solubility.[5][6]
-
Solid Dispersions: Dispersing the purine compound in a solid-state carrier (often a hydrophilic polymer) can enhance wettability and dissolution rates.[7][8]
-
Nanotechnology Approaches: Reducing particle size to the nanometer range (e.g., nanosuspensions) increases the surface area-to-volume ratio, which can improve dissolution rates and solubility.[9][10][11]
-
Prodrug Strategies: Chemically modifying the purine compound to create a more soluble prodrug that converts to the active form in vivo is an effective approach, particularly for drug development.[12][13][14]
Q3: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for purine compounds?
A3: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[15][16] Many poorly soluble purine compounds fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[15] This classification is critical because it helps identify the primary barrier to oral bioavailability. For Class II compounds, enhancing the dissolution rate is the main goal of formulation, as permeability is already high.[15][17] For Class IV compounds, formulation strategies must address both poor solubility and poor permeability.[15]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer
Question: I'm diluting my purine analog from a high-concentration DMSO stock into my aqueous buffer (or cell culture medium), and it immediately turns cloudy or forms a precipitate. What's happening and how can I fix it?
Answer: This phenomenon, often called "solvent shock," occurs when the drug, highly soluble in the organic stock solvent (like DMSO), is rapidly introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution.
Troubleshooting & Optimization:
-
Improve Dilution Technique:
-
Pre-warm the aqueous medium to your experimental temperature (e.g., 37°C), as solubility generally increases with temperature.[18][19]
-
Add the DMSO stock solution dropwise while vigorously vortexing or swirling the medium.[18] This ensures rapid and even dispersion, preventing localized high concentrations of the drug that can initiate precipitation.
-
-
Use Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This involves creating an intermediate dilution in a small volume of medium before adding it to the final, larger volume.[18]
-
Lower the Final DMSO Concentration: While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation. Aim to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[18] If your protocol requires a high drug concentration, you may need to prepare a more concentrated DMSO stock to minimize the volume added.
-
Consider a Different Formulation Strategy: If simple dilution techniques fail, you will need to employ a more advanced formulation strategy to increase the aqueous solubility of the compound itself. See Issue 3 for details.
Issue 2: Delayed Precipitation in the Incubator
Question: My purine analog solution was clear initially, but after a few hours in the incubator, I see a precipitate. Why does this happen?
Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of a cell culture incubator or a prolonged experiment.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Changes in pH | The pH of cell culture medium can shift over time due to cellular metabolism. Since the solubility of many purine analogs is pH-dependent, a change in pH can cause the compound to fall out of solution.[18][20] | Ensure your medium is well-buffered. For compounds with known pH sensitivity (e.g., allopurinol, guanine), you may need to use a different buffer system or adjust the pH periodically.[3][18] |
| Interaction with Media Components | The compound may slowly interact with salts, proteins (from serum), or other components in the medium to form insoluble complexes.[18] | Test the compound's solubility in a simpler buffered saline solution (like PBS) to see if media components are the issue. If so, you may need to try a different basal media formulation or use a serum-free medium if your experiment allows.[18] |
| Media Evaporation | During long-term experiments, evaporation can concentrate all media components, including the purine analog, pushing its concentration beyond its solubility limit.[18] | Ensure the incubator is properly humidified. Use culture plates or flasks with tight-fitting lids or seals to minimize evaporation.[18] |
| Compound Instability | The purine analog may be chemically unstable in the aqueous environment at 37°C and could be degrading into less soluble byproducts over time.[18] | Check the manufacturer's data sheet for stability information. If instability is suspected, prepare fresh solutions for each experiment and minimize the time the compound spends in the incubator.[18] |
Issue 3: Intrinsic Solubility is Too Low for Required Experimental Concentration
Question: I have tried optimizing my dilution technique, but the concentration I need for my experiment is simply higher than the intrinsic aqueous solubility of my purine compound. What formulation strategies can I use?
Answer: When the required concentration exceeds the compound's solubility limit, you must use a formulation strategy to enhance its apparent solubility. The choice of strategy depends on whether the experiment is in vitro or in vivo.
Strategy 1: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like purines, forming an "inclusion complex" that is significantly more water-soluble.[5][21][22]
-
Mechanism: The hydrophobic purine molecule resides inside the cyclodextrin's non-polar cavity, while the complex's polar exterior interacts favorably with water.[23]
-
Common Types: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[21][23]
-
Best For: In vitro and in vivo studies. HP-β-CD is often used in preclinical and even commercial formulations due to its safety profile.[23]
Strategy 2: Solid Dispersions
Solid dispersion is a technique where the drug is dispersed in an inert, hydrophilic carrier (like a polymer) in a solid state.[7][24] This can improve dissolution by reducing particle size to a molecular level and enhancing the wettability of the compound.[24][25]
-
Mechanism: The drug exists in an amorphous state (or as a solid solution) within a highly soluble carrier matrix. When introduced to an aqueous medium, the carrier dissolves quickly, releasing the drug as very fine particles with a large surface area, which enhances dissolution.[7][8]
-
Preparation Methods: Common methods include solvent evaporation, melting (fusion), and hot-melt extrusion.[16][24][26]
-
Best For: Primarily for developing solid oral dosage forms (in vivo applications).
Strategy 3: Nanotechnology-Based Formulations
These strategies involve reducing the drug's particle size to the sub-micron or nanometer range.[9][27][28]
-
Mechanism: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles.[15] By creating nanoparticles, the surface area is dramatically increased, leading to a faster dissolution rate.[4][11]
-
Types:
-
Best For: Both in vitro and in vivo applications, including oral and parenteral routes. Nanocarriers can also reduce the toxicity of some purine analogs like acyclovir and 6-mercaptopurine.[9][10]
Data & Protocols
Quantitative Data Summary
The following tables summarize solubility enhancement data for select purine compounds.
Table 1: Solubility Enhancement of Acyclovir Using Various Techniques
| Technique | Solvent/System | Acyclovir Solubility | Fold Increase | Reference(s) |
| Intrinsic Solubility | Water (22-25°C) | 1.2 - 1.6 mg/mL | - | [1] |
| pH Adjustment | pH 11.7 (NaOH) | 18.2 mg/mL | ~12x | [1] |
| Co-solvency | 40% Propylene Glycol | 5.1 mg/mL | ~3.6x | [1] |
| Cyclodextrin Complexation | 10% w/v HP-β-CD | 8.0 mg/mL | ~5.7x | [1] |
| Polymeric Nanoparticles | PLGA Nanoparticles | Sustained Release | N/A | [9][10] |
Table 2: Solubility of Common Purine Analogs in Various Solvents (Note: Values can be influenced by temperature and pH)
| Compound | Solvent | Solubility | Reference(s) |
| Allopurinol | Water | Sparingly soluble | [30] |
| Allopurinol | Dilute NaOH | Soluble | [18] |
| 6-Mercaptopurine | Water | Practically insoluble | [10] |
| 6-Thioguanine | Water | Practically insoluble | [10] |
| Guanine | Water (pH 7) | Insoluble | [3] |
| Guanine | 1M NaOH | Soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a Working Solution from DMSO Stock
This protocol details the preparation of a 10 µM working solution in cell culture medium from a 10 mM DMSO stock, minimizing the risk of precipitation.
Materials:
-
Purine analog 10 mM stock solution in DMSO.
-
Sterile cell culture medium or aqueous buffer.
-
Sterile microcentrifuge tubes and a conical tube.
Procedure:
-
Pre-warm the required volume of cell culture medium (e.g., 10 mL) to 37°C in a sterile conical tube.[18]
-
To avoid "solvent shock," perform a serial dilution. First, create a 1:100 intermediate dilution by adding 1 µL of the 10 mM DMSO stock to 99 µL of the pre-warmed medium in a microcentrifuge tube.[18] This creates a 100 µM intermediate solution.
-
Gently vortex the 100 µM intermediate solution.
-
Add 1 mL of the 100 µM intermediate solution to the 9 mL of pre-warmed medium in the conical tube to achieve the final concentration of 10 µM.
-
Gently mix the final working solution by inverting the tube several times.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells. Use the working solution immediately.[18]
Protocol 2: General Method for Determining Maximum Soluble Concentration
This protocol provides a method to determine the maximum working concentration of your purine analog under specific experimental conditions.
Materials:
-
Purine analog stock solution in DMSO.
-
Aqueous buffer or cell culture medium.
-
96-well clear-bottom plate.
-
Plate reader (optional, for quantitative assessment).
Procedure:
-
Prepare a series of dilutions of your purine analog in your chosen medium (e.g., cell culture medium + 10% FBS) directly in the wells of a 96-well plate. Typical concentration ranges might be 1, 5, 10, 25, 50, and 100 µM.
-
Include a "medium only" and a "DMSO vehicle only" control. The DMSO concentration should be consistent across all wells.
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Assess for precipitation by visually inspecting the wells for cloudiness or crystals at different time points (e.g., 0, 2, 6, and 24 hours).[18]
-
For a more quantitative assessment, you can read the absorbance of the plate at a wavelength around 600 nm. An increase in absorbance over time compared to the control indicates precipitation.[18]
-
The highest concentration that remains clear throughout the experiment is your maximum working soluble concentration under those specific conditions.[18]
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a simple lab-scale method to prepare a solid inclusion complex for subsequent dissolution.
Materials:
-
Poorly soluble purine compound.
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD).
-
Mortar and pestle.
-
Water/ethanol mixture (e.g., 1:1 v/v).
-
Vacuum oven or desiccator.
Procedure:
-
Determine the molar ratio for complexation (commonly 1:1 drug-to-cyclodextrin). Weigh out the appropriate amounts of the purine compound and the cyclodextrin.
-
Place the cyclodextrin in the mortar and add a small amount of the water/ethanol mixture to form a paste.[24]
-
Add the purine compound to the paste.
-
Knead the mixture thoroughly with the pestle for 30-60 minutes. The consistency should remain paste-like. Add small amounts of the solvent mixture if it becomes too dry.
-
Scrape the resulting paste and spread it on a glass tray.
-
Dry the paste in a vacuum oven at 40-50°C until a constant weight is achieved, or dry in a desiccator.
-
The resulting dry solid is the inclusion complex. Grind it into a fine powder. This powder can now be used for dissolution studies to confirm enhanced solubility compared to the pure drug.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. nathan.instras.com [nathan.instras.com]
- 6. Cyclodextrin Inclusion of Medicinal Compounds for Enhancement of their Physicochemical and Biopharmaceutical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine | Semantic Scholar [semanticscholar.org]
- 10. Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrugs of purine and pyrimidine analogues for the intestinal di/tri-peptide transporter PepT1: affinity for hPepT1 in Caco-2 cells, drug release in aqueous media and in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. researchgate.net [researchgate.net]
- 17. wjbphs.com [wjbphs.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Effect of pH on polarity of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. oatext.com [oatext.com]
- 24. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
- 27. Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ijpsm.com [ijpsm.com]
- 29. Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine [ouci.dntb.gov.ua]
- 30. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Challenges in Purine-Based Drug Development
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the clinical development of purine-based drugs.
I. Troubleshooting Guide: Poor Aqueous Solubility
Poor aqueous solubility is a frequent hurdle in the development of purine-based drugs, impacting their bioavailability and therapeutic efficacy. This guide provides a systematic approach to troubleshoot and overcome these challenges.
Question: My purine-based drug candidate shows immediate precipitation when I try to dissolve it in an aqueous buffer for my in vitro assay. What should I do?
Answer: Immediate precipitation upon addition to aqueous media is a common issue stemming from the hydrophobic nature of the purine ring system.[1] Here’s a step-by-step approach to address this:
-
Review Compound Handling:
-
Initial Dissolution in Organic Solvent: Ensure your compound is fully dissolved in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) before preparing the aqueous working solution.[2]
-
Avoid Shock Precipitation: When preparing the aqueous solution, add the DMSO stock solution to the aqueous buffer dropwise while vortexing to prevent localized high concentrations that can lead to "shock" precipitation.
-
-
Optimize Solvent and pH:
-
Co-solvents: Consider the use of pharmaceutically acceptable co-solvents which can increase the solubility of hydrophobic compounds.
-
pH Adjustment: The solubility of many purine analogs is pH-dependent.[2][3] For instance, allopurinol's solubility can be increased in alkaline solutions.[2] Conduct a pH-solubility profile to determine the optimal pH for your compound.
-
-
Formulation Strategies:
-
If simple solvent and pH adjustments are insufficient, more advanced formulation strategies may be necessary, especially for in vivo studies. These can include the preparation of amorphous solid dispersions, where the drug is molecularly dispersed in a hydrophilic polymer.
-
Quantitative Data: Solubility of Common Purine Analogs
The following table summarizes the aqueous solubility of several common purine analogs. Note that these values can be influenced by factors such as pH and temperature.
| Purine Analog | Aqueous Solubility | Notes |
| 6-Mercaptopurine | Insoluble | --- |
| 6-Thioguanine | Insoluble | --- |
| Acyclovir | 1.3 mg/mL at 25°C | --- |
| Allopurinol | 0.5 mg/mL at 25°C | Solubility increases in alkaline solutions.[2] |
| Fludarabine | Freely soluble | --- |
| Emtricitabine | 112 mg/mL at 25°C[4] | Freely soluble in water.[4] |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines the widely used shake-flask method to determine the equilibrium solubility of a compound.[5][6][7]
Materials:
-
Purine-based drug powder
-
Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the purine drug powder to a glass vial. The excess solid should be visible.[5]
-
Add a known volume of the aqueous buffer to the vial.
-
Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[5]
-
After shaking, let the vial stand to allow the undissolved solid to settle.
-
Centrifuge the vial to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant appropriately and quantify the concentration of the dissolved drug using a validated analytical method.
II. Troubleshooting Guide: Metabolic Instability
Purine-based drugs are often subject to extensive metabolism, which can affect their pharmacokinetic profile and lead to the formation of inactive or toxic metabolites.
Question: My purine-based drug shows high clearance in preliminary in vivo studies. How can I investigate its metabolic stability?
Answer: High clearance in vivo often suggests rapid metabolism. The first step is to perform an in vitro metabolic stability assay using liver microsomes. This will help determine the intrinsic clearance of the compound.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol provides a general procedure for assessing the metabolic stability of a compound using liver microsomes.[8][9][10][11]
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Test compound (purine-based drug)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile or other suitable organic solvent to stop the reaction
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture in a 96-well plate or microcentrifuge tubes containing the phosphate buffer and liver microsomes.
-
Add the test compound to the incubation mixture at a final concentration typically between 0.5 and 1 µM.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg of microsomal protein/mL).
Visualization: Purine Metabolism Pathways
The following diagram illustrates the de novo and salvage pathways of purine metabolism, which are key to understanding the metabolic fate of purine-based drugs.
Caption: De novo and salvage pathways of purine metabolism.
III. Troubleshooting Guide: Off-Target Effects and Toxicity
Purine-based drugs, particularly kinase inhibitors, can exhibit off-target activities due to the structural similarity among ATP-binding sites of various kinases.[12] This can lead to unexpected toxicities.
Question: My purine-based kinase inhibitor is showing cellular toxicity that doesn't seem to be related to the inhibition of its intended target. How can I investigate potential off-target effects?
Answer: Unexplained cellular toxicity is a strong indicator of off-target effects. A systematic approach is needed to identify these unintended interactions.
-
Confirm On-Target Engagement in Cells: First, verify that your compound is engaging its intended target in a cellular context. A Cellular Thermal Shift Assay (CETSA) can be used for this purpose.[12]
-
Kinome Profiling: To identify potential off-target kinases, perform a kinome-wide profiling screen. Several commercial services offer screening of a compound against a large panel of kinases.[12] The results are typically reported as the percentage of inhibition at a given concentration or as IC50 values.
-
Validate Off-Targets: Once potential off-targets are identified, validate these interactions using orthogonal methods, such as in vitro kinase assays with the purified off-target kinases.
Quantitative Data: On-Target vs. Off-Target Activity of a Hypothetical Purine-Based Kinase Inhibitor
This table provides an example of how to present kinome profiling data to compare the on-target and off-target activities of a purine-based kinase inhibitor.
| Kinase Target | IC50 (nM) | Classification |
| Target Kinase A | 10 | On-Target |
| Kinase B | 50 | Off-Target |
| Kinase C | 250 | Off-Target |
| Kinase D | >1000 | Inactive |
| Kinase E | 80 | Off-Target |
| Kinase F | >1000 | Inactive |
Experimental Protocol: Kinome Profiling (General Overview)
This protocol provides a general workflow for submitting a compound to a commercial kinome profiling service.[12][13]
Procedure:
-
Compound Preparation: Prepare a stock solution of your purine-based inhibitor at a high concentration (e.g., 10 mM) in 100% DMSO.
-
Submission: Submit the compound to the chosen commercial provider according to their specific instructions. Typically, a single concentration (e.g., 1 µM) is used for the initial screen.
-
Assay Principle: The service provider will perform binding or activity assays for your compound against their panel of kinases. A common method is a competition binding assay where the ability of your compound to displace a known ligand from the kinase's active site is measured.
-
Data Reporting: The results are usually provided as a percentage of inhibition or percentage of control, which indicates the degree of interaction between your compound and each kinase. Follow-up dose-response experiments can be requested to determine the IC50 values for the identified "hits".
Visualization: Preclinical Development Workflow for Purine-Based Drugs
This diagram illustrates a typical preclinical development workflow, highlighting the stages where the challenges discussed are addressed.
Caption: Preclinical development workflow for purine-based drugs.
IV. Frequently Asked Questions (FAQs)
Q1: Why are purine-based drugs prone to poor solubility? A1: The purine ring system itself is largely hydrophobic, which can lead to unfavorable interactions with water molecules and result in poor aqueous solubility.[1]
Q2: What are the common metabolic pathways for purine analogs? A2: Purine analogs are often metabolized through pathways similar to endogenous purines. This can involve phosphorylation to their active nucleotide forms or degradation by enzymes like xanthine oxidase.
Q3: What are the typical toxicities associated with purine-based drugs in the clinic? A3: Common toxicities include myelosuppression (a decrease in the production of blood cells), immunosuppression (which can increase the risk of infections), and neurotoxicity.[14] Some purine analogs have also been associated with cardiovascular side effects.[15]
Q4: How can I distinguish between on-target and off-target toxicity? A4: A key strategy is to use a structurally unrelated inhibitor of the same target. If the toxicity is replicated, it is more likely to be an on-target effect. Conversely, if a cell line that does not express the target still shows toxicity, it is likely an off-target effect.[12]
Q5: Are there any databases where I can check for potential off-targets of my purine-based kinase inhibitor? A5: Yes, publicly available databases such as ChEMBL contain bioactivity data for a large number of compounds against various targets, which can be a valuable resource for initial off-target assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. enamine.net [enamine.net]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. mercell.com [mercell.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. Metoprine - Wikipedia [en.wikipedia.org]
- 15. topclassactions.com [topclassactions.com]
stability issues of 6-(piperidin-1-yl)-9H-purine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-(piperidin-1-yl)-9H-purine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: Purine analogs can undergo hydrolysis under acidic or alkaline conditions. The pH of the solution is a critical determinant of the rate of degradation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation. For optimal stability, solutions should be stored at recommended cool temperatures.
-
Light: Exposure to ultraviolet (UV) or even ambient light can cause photodegradation of purine analogs.
-
Solvent: The choice of solvent can impact both the solubility and stability of the compound. While organic solvents like DMSO and ethanol are often used for initial dissolution, the stability in aqueous buffers is crucial for many biological experiments.
-
Presence of Oxidizing Agents: Purine rings can be susceptible to oxidation, leading to the formation of degradation products.
Q2: What are the common signs of degradation of a this compound solution?
Degradation of your this compound solution may be indicated by:
-
A change in the color or clarity of the solution.
-
The appearance of precipitates, suggesting decreased solubility of the parent compound or the formation of insoluble degradation products.
-
A decrease in the expected biological activity in your experiments.
-
The appearance of new peaks or a decrease in the area of the parent peak when analyzed by High-Performance Liquid Chromatography (HPLC).
Q3: What are the recommended solvents for preparing stock solutions of this compound?
For preparing concentrated stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used due to the higher solubility of many purine derivatives in these solvents.[1][2] It is crucial to use anhydrous grade solvents to minimize hydrolytic degradation. For experimental use, these stock solutions are typically diluted into aqueous buffers (e.g., phosphate-buffered saline, PBS). It is important to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not affect cell viability or other experimental parameters.
Q4: How should I store my this compound solutions to ensure maximum stability?
To maximize the stability of your this compound solutions, follow these storage guidelines:
-
Stock Solutions (in DMSO or Ethanol): Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping the vials in aluminum foil.
-
Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous working solutions for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protected from light for no longer than 24 hours. The stability of purine analogs in aqueous solutions can be limited.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound solutions.
Issue 1: Precipitation Observed in the Solution
| Possible Cause | Troubleshooting Step |
| Low Solubility in Aqueous Buffer | Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final working solution, ensuring it remains within a range compatible with your experimental system.[1] Gentle warming and vortexing can also aid in dissolution. |
| Compound Degradation | Prepare a fresh stock solution from solid material. Analyze the old and new solutions by HPLC to compare purity. |
| pH-Dependent Solubility | Determine the pH of your solution. The solubility of purine analogs can be pH-dependent. Adjusting the pH of the buffer may improve solubility. |
| Freeze-Thaw Cycles | Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. |
Issue 2: Inconsistent or Lower-Than-Expected Experimental Results
| Possible Cause | Troubleshooting Step |
| Degradation of the Compound | Prepare a fresh working solution from a new aliquot of the stock solution. If the problem persists, prepare a completely new stock solution. Consider analyzing the solution's concentration and purity via HPLC. |
| Incorrect Solution Concentration | Verify the initial weighing of the compound and the dilution calculations. If possible, confirm the concentration of the stock solution spectrophotometrically or by HPLC with a calibration curve. |
| Adsorption to Labware | Use low-adsorption plasticware (e.g., polypropylene) for the preparation and storage of dilute solutions. |
| Photodegradation | Protect all solutions from light during preparation, storage, and the experiment itself by using amber tubes or covering them with foil.[3] |
Quantitative Data Summary
Table 1: Illustrative pH-Dependent Hydrolytic Stability of a 6-Substituted Purine Analog in Aqueous Solution at 37°C
| pH | Half-life (t1/2) | Main Degradation Pathway |
| 2.0 (Acidic) | ~ 12 hours | Hydrolysis of the piperidinyl group, potential depurination if it were a nucleoside. |
| 5.0 (Weakly Acidic) | ~ 48 hours | Slow hydrolysis. |
| 7.4 (Physiological) | ~ 72 hours | Stable for short-term experiments, slow hydrolysis over extended periods. |
| 9.0 (Alkaline) | ~ 24 hours | Increased rate of hydrolysis. |
Table 2: Illustrative Temperature-Dependent Stability of a 6-Substituted Purine Analog in Neutral Aqueous Buffer (pH 7.4)
| Temperature | Half-life (t1/2) | Storage Recommendation |
| 37°C | ~ 72 hours | For experimental use only. |
| 4°C | ~ 2 weeks | Recommended for short-term storage of aqueous solutions. |
| -20°C | > 6 months (in organic solvent) | Recommended for long-term storage of stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial or clear vial to be wrapped in foil
-
Vortex mixer
-
-
Procedure:
-
Tare the amber vial on the analytical balance.
-
Carefully weigh a precise amount of this compound (e.g., 2.03 mg for 1 mL of a 10 mM solution; Molecular Weight = 203.24 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound. Method optimization will be required.
-
HPLC System and Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 4.0) and an organic solvent (e.g., acetonitrile or methanol).[5][6][7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 260-270 nm for purine analogs).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
-
Forced Degradation Study Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Subject aliquots of this solution to various stress conditions:[8]
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Alkaline Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate at 60°C.
-
Photodegradation: Expose to a UV light source (e.g., 254 nm) for a defined period.[3]
-
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Inject the samples into the HPLC system and monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scitepress.org [scitepress.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Dosage and Administration of Purine Analogs in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with purine analogs in mouse models.
Frequently Asked Questions (FAQs)
1. What are purine analogs and how do they work?
Purine analogs are a class of antimetabolite drugs that structurally mimic natural purines, which are essential building blocks for DNA and RNA.[1] By interfering with the synthesis of nucleic acids, these drugs can inhibit cell proliferation and induce apoptosis, particularly in rapidly dividing cells like cancer cells.[2] Common purine analogs used in research include Mercaptopurine, Fludarabine, and Cladribine.
2. What are the common administration routes for purine analogs in mice?
The most common routes of administration for purine analogs in mice are intraperitoneal (IP) injection and oral gavage. Intravenous (IV) and subcutaneous (SC) injections are also used, depending on the specific drug and experimental design.[3][4][5]
3. How should I prepare purine analogs for administration?
The preparation method depends on the specific drug and the route of administration.
-
Mercaptopurine: For oral gavage, 6-mercaptopurine can be prepared as a suspension. One method involves a wet granulation process using polymers like chitosan or HPMC.[6] Another approach for creating nanomedicines for oral administration involves a double-emulsion solvent evaporation method.[4][7]
-
Fludarabine: For intraperitoneal injection, fludarabine phosphate can be dissolved in sterile saline.[3] Alternatively, a stock solution can be prepared in DMSO and then diluted with sterile PBS for the final working solution, ensuring the final DMSO concentration is low (typically <10%) to minimize toxicity.[3]
-
Cladribine: For oral gavage, cladribine can be suspended in 0.5% aqueous carboxymethylcellulose.[5] For intravenous infusion, it should be diluted in 0.9% Sodium Chloride Injection, as the use of 5% dextrose is not recommended due to increased degradation.[8][9][10]
4. What are the typical dosages for purine analogs in mice?
Dosages can vary significantly based on the mouse model, the specific purine analog, and the experimental goals. It is often necessary to perform a dose-response study to determine the optimal dosage for your specific conditions.
Quantitative Data Summary
Table 1: Dosage and Administration of Mercaptopurine in Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency | Vehicle/Formulation |
| Acute Lymphoblastic Leukemia (ALL) | 20 mg/kg | Oral gavage | Once daily for 2 weeks | Nanoparticles |
| Sarcoma 180 | Not specified in summary | Oral or Intraperitoneal | Not specified in summary | Not specified in summary |
Table 2: Dosage and Administration of Fludarabine in Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency | Vehicle/Formulation |
| Chronic Lymphocytic Leukemia (CLL) | 35 mg/kg/day | Intraperitoneal (i.p.) | 5 consecutive days | Sterile saline |
| Subcutaneous Xenograft | 120 mg/kg | Intraperitoneal (i.p.) | 5 consecutive days, 2-day rest, repeat cycle | DMSO in PBS |
| B-cell Hematologic Malignancies | Not specified in summary | Intraperitoneal | Not specified in summary | Not specified in summary |
Table 3: Dosage and Administration of Cladribine in Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency | Vehicle/Formulation |
| Autoimmune Encephalomyelitis (EAE) | 10 mg/kg | Oral gavage | Daily for 5 days | 0.5% aqueous carboxymethylcellulose |
Troubleshooting Guide
Issue 1: Unexpected Toxicity or Mortality
-
Question: I am observing unexpected weight loss, lethargy, or death in my experimental group. What could be the cause and how can I troubleshoot this?
-
Answer:
-
Dosage: The dose of the purine analog may be too high for the specific mouse strain or model. Consider reducing the dose or performing a dose-titration study to find the maximum tolerated dose (MTD).
-
Vehicle Toxicity: If you are using a vehicle like DMSO, ensure the final concentration is as low as possible (ideally under 10%).[3] Run a vehicle-only control group to assess its effects.
-
Route of Administration: Intraperitoneal injections carry a risk of injuring internal organs.[11] Ensure proper technique. For oral gavage, improper technique can cause esophageal or stomach injury.[12]
-
Monitoring: Monitor the body weight of the mice regularly (e.g., every 3-4 days). A significant weight loss (>15-20%) may require a dose reduction or cessation of treatment for that animal.[3]
-
Issue 2: Lack of Therapeutic Efficacy
-
Question: My purine analog treatment is not showing the expected anti-tumor effect. What should I check?
-
Answer:
-
Dosage and Schedule: The dose may be too low or the treatment schedule may not be optimal. Review the literature for established effective regimens in similar models. It may be necessary to increase the dose or frequency of administration.
-
Drug Preparation and Stability: Ensure the purine analog is prepared correctly and is stable in the chosen vehicle. Some solutions may need to be prepared fresh daily.[3] Cladribine, for example, shows increased degradation in 5% dextrose.[8][9][10]
-
Tumor Model: The tumor cell line or mouse model may be resistant to the specific purine analog. Verify the sensitivity of your cell line to the drug in vitro before starting in vivo experiments.
-
Administration: Confirm that the drug is being administered correctly and consistently.
-
Issue 3: Variability in Experimental Results
-
Question: I am seeing high variability in tumor growth or survival times within my treatment group. What could be the cause?
-
Answer:
-
Animal Handling and Technique: Inconsistent injection volumes or oral gavage technique can lead to variability. Ensure all personnel are well-trained and follow a standardized procedure.
-
Tumor Implantation: Variability in the number of cells injected or the location of injection can affect tumor take rate and growth.
-
Animal Health: Underlying health issues in some mice can affect their response to treatment. Ensure all animals are healthy before starting the experiment.
-
Randomization: Properly randomize animals into control and treatment groups to avoid bias.
-
Experimental Protocols
Protocol 1: Assessing Anti-Tumor Efficacy in a Subcutaneous Xenograft Model
-
Tumor Implantation:
-
Prepare a suspension of cancer cells in a suitable medium (e.g., PBS or culture medium), with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1x10^6 to 1x10^7 cells in 100 µL) into the flank of each immunocompromised mouse.[13]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[13]
-
Measure tumor dimensions with calipers 2-3 times per week.[13] The length (longest diameter) and width (perpendicular to the length) should be measured.[14]
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[3][13]
-
-
Treatment Administration:
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of significant morbidity.[3]
-
At the end of the study, calculate the tumor growth inhibition (TGI).
-
Survival can be monitored and analyzed using Kaplan-Meier curves.
-
Protocol 2: Monitoring for Toxicity
-
Complete Blood Count (CBC):
-
Collect whole blood from mice via an appropriate method (e.g., retro-orbital or submandibular vein).[15][16]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).[15]
-
Analyze the samples using a hematology analyzer to determine parameters such as white blood cell count, red blood cell count, hemoglobin, hematocrit, and platelet count.[17]
-
-
Serum Biochemistry:
-
Collect whole blood and allow it to clot to separate the serum, or collect it in a serum separator tube.[18][19]
-
Centrifuge the samples to pellet the blood cells and collect the serum.[19]
-
Analyze the serum using a clinical chemistry analyzer to measure markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).[19][20]
-
Signaling Pathways and Experimental Workflows
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cladribine treatment improves cortical network functionality in a mouse model of autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and evaluation of 6-mercaptopurine and metoclopramide polypill formulation for oral administration: In-vitro and ex vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CLADRIBINE INJECTION [dailymed.nlm.nih.gov]
- 9. globalrph.com [globalrph.com]
- 10. drugs.com [drugs.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Complete blood count, clinical chemistry, and serology profile by using a single tube of whole blood from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical Biochemistry Parameters in C57BL/6J Mice after Blood Collection from the Submandibular Vein and Retroorbital Plexus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. idexxbioanalytics.com [idexxbioanalytics.com]
- 19. igbzpan.pl [igbzpan.pl]
- 20. researchgate.net [researchgate.net]
dealing with precipitation of purine compounds in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the precipitation of purine compounds in cell culture media.
Troubleshooting Guide
Issue: Precipitate Forms in My Cell Culture Medium After Adding a Purine Compound
This is a common issue stemming from the low aqueous solubility of many purine compounds at physiological pH. The following guide will help you identify the cause and find a solution.
Q1: I dissolved my purine compound in an aqueous solution (e.g., water or PBS), and it precipitated when added to the media. Why?
Answer: Most purine bases (adenine, guanine, hypoxanthine, xanthine) have very low solubility in neutral aqueous solutions.[1][2][3] Adding a concentrated aqueous stock, even if it appears dissolved (often due to heating), can cause the compound to crash out when it hits the buffered, protein-containing environment of the cell culture medium.
-
Solution Workflow:
Caption: Troubleshooting workflow for aqueous purine solutions.
Q2: I used DMSO to make a stock solution, but the compound precipitated when I added it to my cell culture medium. What's happening?
Answer: This phenomenon is often called "solvent shock" or "crashing out."[4] While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, including purines, the compound can immediately precipitate when the concentrated DMSO stock is diluted into the aqueous environment of your culture medium, where its solubility is much lower.[4][5]
-
Key Considerations & Solutions:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium below 0.5%, and ideally below 0.1%, as higher concentrations can be cytotoxic.[4]
-
Pre-warm the Medium: Always use cell culture media pre-warmed to 37°C for dilutions, as solubility is generally higher at this temperature.[4]
-
Improve Dilution Technique: Add the DMSO stock solution drop-wise while gently swirling or vortexing the medium to ensure rapid and even dispersion.[4][6]
-
Use Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This can involve creating an intermediate dilution in a smaller volume of medium or 100% DMSO before adding it to the final volume.[4]
-
-
Experimental Workflow for DMSO-based Solutions:
Caption: Recommended workflow for diluting DMSO stock solutions.
Q3: My media became cloudy over time during a long-term experiment. What could be the cause?
Answer: If the precipitation is not immediate, other factors related to the culture conditions may be at play:
-
Temperature Fluctuations: Repeated warming and cooling of the media can cause components to fall out of solution.[7][8]
-
Evaporation: Over time, evaporation can concentrate all media components, including the purine compound, potentially exceeding its solubility limit.[4][9] Ensure proper humidification of the incubator.
-
pH Changes: Cellular metabolism can cause the pH of the culture medium to shift, which can significantly affect the solubility of pH-sensitive purine compounds.[4]
-
Interaction with Media Components: The purine may interact with salts, proteins, or other components in the medium, forming insoluble complexes over time.[4]
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for common purine bases?
Answer: The optimal solvent depends on the specific purine and the requirements of your experiment. Due to their low solubility in neutral water, alternative solvents are almost always required for stock solutions.
Q2: How do I prepare a stock solution of Guanine?
Answer: Guanine is notoriously difficult to dissolve in neutral water or DMSO.[2][10] The most effective method is to use a dilute acid or base.
-
Using a Base (Recommended for Cell Culture):
-
To prepare a 10 mM stock solution, weigh out 15.11 mg of guanine.
-
Add it to a sterile conical tube.
-
Add 9 mL of sterile water.
-
Slowly add 1 M NaOH drop-wise while vortexing until the guanine is completely dissolved. The pH will be high.
-
Crucially , you may need to adjust the pH back towards neutral with sterile 1 M HCl before the final dilution into your media, but be aware that the guanine may precipitate again if the pH drops too close to 7.[11]
-
Bring the final volume to 10 mL with sterile water.
-
Sterile filter the solution using a 0.22 µm filter.
-
When adding to media, do so slowly and with agitation.
-
Q3: What are the consequences of purine precipitation for my cells?
Answer: Precipitates in cell culture can have several negative effects:
-
Altered Media Composition: The effective concentration of your purine compound will be lower and unknown, leading to inaccurate experimental results. The precipitate can also chelate or adsorb other essential nutrients from the medium.[7]
-
Cellular Stress: Particulate matter can cause physical stress to cells, particularly adherent cells.
-
Interference with Assays: Precipitates can interfere with imaging-based assays or assays that measure absorbance or fluorescence.[7]
-
Altered Purinergic Signaling: The availability of extracellular purines is critical for purinergic signaling, which regulates a wide range of cellular processes including proliferation, differentiation, migration, and apoptosis.[9][12] Reduced availability of soluble purines will disrupt these signaling pathways.[13]
Q4: What is purinergic signaling and why is it relevant?
Answer: Purinergic signaling is a form of extracellular communication where purine nucleotides (ATP, ADP) and nucleosides (adenosine) act as signaling molecules that bind to specific receptors on the cell surface (P1 and P2 receptors).[14][15] This signaling cascade is crucial for cell-to-cell communication and regulates vital cellular functions. If your supplemented purine precipitates, its ability to participate in or modulate these pathways is compromised.
Data Presentation
Table 1: Solubility of Common Purine Compounds
| Purine Compound | Solvent | Solubility | Reference(s) |
| Adenine | Water (25°C) | ~1.03 mg/mL | [17] |
| 0.5 M HCl | 20 mg/mL | [18] | |
| DMSO | Soluble | [1] | |
| Adenine HCl Hemihydrate | Water | 50 mg/mL | [7] |
| Guanine | Water (neutral) | Very Insoluble (~0.004 mg/mL) | [2][19] |
| Dilute Acid/Base | Soluble | [2][3] | |
| DMSO | Sparingly Soluble | [3] | |
| Guanosine | DMSO | ~30 mg/mL | [5] |
| 10% Ammonia Solution | Soluble | [11] | |
| Aqueous Buffer | Sparingly Soluble | [5] | |
| Hypoxanthine | Water (23°C) | ~0.7 mg/mL | [20] |
| DMSO | ~30 mg/mL | [21] | |
| Formic Acid:Water (2:1) | 50 mg/mL | ||
| Xanthine | Water (neutral) | Poorly soluble | [22] |
| DMSO (gentle warming) | ~1 mg/mL | [23] | |
| PBS (pH 7.2, gentle warming) | ~1 mg/mL | [23] | |
| Xanthine Sodium Salt | 1 M NaOH | 50 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL (74 mM) Adenine Stock Solution in 0.5 M HCl
This protocol is suitable for preparing a concentrated stock of adenine base.
Materials:
-
Adenine powder (MW: 135.13 g/mol )
-
0.5 M Hydrochloric Acid (HCl), sterile
-
Sterile volumetric flasks or conical tubes
-
Vortex mixer or magnetic stirrer
-
0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh out 100 mg of adenine powder and transfer it to a 10 mL sterile volumetric flask or conical tube.[1]
-
Dissolving: Add approximately 8 mL of 0.5 M HCl to the flask.[1]
-
Mixing: Mix thoroughly by vortexing or using a magnetic stirrer until the adenine is completely dissolved. The solution should be clear.[1]
-
Final Volume: Adjust the final volume to 10 mL with 0.5 M HCl.
-
Sterilization: Sterile filter the solution through a 0.22 µm syringe filter into a sterile container.[1]
-
Storage: Store at 2-8°C. This stock is stable for several months.[1]
-
Usage: When adding to cell culture media, add the stock solution drop-wise to pre-warmed media while stirring. Be mindful that this acidic stock will lower the pH of your medium. Perform a pH check after addition if adding significant volumes.
Protocol 2: Preparation of a 10 mM Guanosine Stock Solution in DMSO
This protocol is for preparing a stock of the more commonly used nucleoside form, guanosine.
Materials:
-
Guanosine powder (MW: 283.24 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: In a sterile environment, weigh out 28.32 mg of guanosine powder and transfer it to a sterile 10 mL tube.
-
Dissolving: Add 10 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the tube vigorously until the compound is completely dissolved.[5]
-
Sonication (Optional): If the compound does not fully dissolve, brief sonication in a water bath may be applied.[24]
-
Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or -80°C for up to 6 months.[25]
-
Usage: Follow the "Experimental Workflow for DMSO-based Solutions" described in the troubleshooting guide for dilution into your cell culture medium.
References
- 1. benchchem.com [benchchem.com]
- 2. Guanine - Wikipedia [en.wikipedia.org]
- 3. Biomineralization and Properties of Guanine Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Purinergic signaling in embryonic and stem cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Aqueous adenine solution preparation [protocols.io]
- 9. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purine nucleotide depletion prompts cell migration by stimulating the serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Purinergic signaling: a common pathway for neural and mesenchymal stem cell maintenance and differentiation [frontiersin.org]
- 16. Purinergic Signaling Pathways in Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adenine | C5H5N5 | CID 190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 腺嘌呤 BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Hypoxanthine | C5H4N4O | CID 135398638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. Hypoxanthine | Endogenous Metabolite | TargetMol [targetmol.com]
- 25. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Selectivity of 6-(Piperidin-1-yl)-9H-purine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(piperidin-1-yl)-9H-purine derivatives. The information is designed to address specific issues that may be encountered during synthesis, purification, and biological evaluation, with a focus on strategies to enhance selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound derivatives that influence their selectivity?
A1: The selectivity of this compound derivatives is significantly influenced by substitutions at several positions on the purine core and the piperidine ring. Key modifications include:
-
Substitutions on the purine ring: Modifications at the N7, N9, and C2 positions of the purine ring can greatly impact selectivity. For instance, the introduction of N7 substituents with an aromatic group linked via a two-carbon spacer has been shown to reduce selectivity in some cases, while N3 substituents can contribute to improved selectivity.[1]
-
Functionalization of the piperidine linker: The piperidine moiety can be functionalized with various groups (alkyl, aryl, amides, etc.) to alter the compound's physical properties and interactions with the target, thereby influencing selectivity.[2][3]
-
Substitutions on other parts of the scaffold: For related purine derivatives, it has been shown that an arylpiperazinyl system at position 6 is beneficial for cytotoxic activity, whereas bulky groups at the C-2 position are not favorable.[4]
Q2: How can I improve the peripheral restriction of my this compound derivatives to limit brain penetration?
A2: To limit brain penetration and enhance peripheral selectivity, strategies that increase the polarity of the molecule are often employed. This can be achieved by:
-
Introducing polar functional groups, such as oximes, which contain strong hydrogen bond donors.[2]
-
Replacing less polar groups with more polar ones. For example, substituting a 4-chlorophenyl group at the 9-position of the purine core with more polar replacements can improve the calculated physical properties and limit brain exposure.[2][3]
Q3: My this compound derivative shows good potency but poor selectivity against related off-targets. What modifications can I explore?
A3: To improve selectivity while maintaining potency, a systematic structure-activity relationship (SAR) study is recommended. Consider the following modifications:
-
Varying substituents on aromatic rings: If your molecule contains phenyl groups, altering the substituents on these rings can fine-tune the electronic and steric properties, potentially leading to better selectivity.
-
Exploring different linkers: While a piperidine ring is the core of this series, exploring other cyclic amines or altering the attachment point could change the orientation of the molecule in the binding pocket.
-
Introducing conformational constraints: Incorporating rigid elements into the structure can lock the molecule into a specific conformation that is more favorable for binding to the desired target over off-targets.
Q4: What are some common issues encountered during the synthesis of this compound derivatives?
A4: Common synthetic challenges include:
-
Poor yields in coupling reactions: The reaction of 6-chloropurine with piperidine derivatives can sometimes result in low yields. Optimization of reaction conditions such as solvent, temperature, and base is crucial.
-
Side reactions: The purine core has multiple reactive sites, which can lead to undesired side products. Protecting groups may be necessary for certain synthetic routes.
-
Purification difficulties: The polarity of purine derivatives can vary widely depending on the substituents, making purification by column chromatography challenging. Careful selection of the stationary and mobile phases is required.
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield in the final coupling step | Incomplete reaction; degradation of starting materials or product. | - Ensure anhydrous conditions if using moisture-sensitive reagents.- Vary the base (e.g., Et3N, DIPEA) and solvent (e.g., EtOH, DMF).[5]- Increase the reaction time or temperature, monitoring by TLC.- Use microwave-assisted synthesis to potentially improve yields and reduce reaction times.[6] |
| Multiple spots on TLC after reaction | Formation of isomers or side products. | - Confirm the structure of the main product by NMR and MS.- If isomers are present, try to optimize reaction conditions to favor the desired product.- Employ a more efficient purification method, such as preparative HPLC. |
| Difficulty in purifying the final compound by column chromatography | Compound is too polar or not sufficiently soluble in the mobile phase. | - Use a more polar solvent system for elution.- Consider reverse-phase chromatography if the compound is highly polar.- Recrystallization may be an alternative purification method if the compound is a solid. |
Biological Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values in cytotoxicity assays | Cell viability issues; compound precipitation in media. | - Ensure cells are healthy and in the logarithmic growth phase before treatment.- Check the solubility of the compound in the assay medium; use a small percentage of DMSO if necessary.- Run appropriate positive and negative controls in every experiment. |
| Lack of selectivity in kinase profiling assays | The compound is a broad-spectrum kinase inhibitor. | - Refer to SAR data to identify moieties that can be modified to enhance selectivity.[7][8]- Consider docking studies to understand the binding mode and identify opportunities for designing more selective interactions. |
| Compound shows activity in primary assay but not in secondary or cellular assays | Poor cell permeability; metabolic instability. | - Assess the physicochemical properties of the compound (e.g., logP, polar surface area).- Perform cell permeability assays (e.g., PAMPA).- Evaluate the metabolic stability of the compound in liver microsomes.[2] |
Quantitative Data Summary
| Compound ID | Target/Assay | IC50 (µM) | Selectivity Notes | Reference |
| Compound 6 | Huh7 cells (cytotoxicity) | 14.2 | More potent than 5-FU and Fludarabine. | [5] |
| Compound 5 | Huh7 cells (cytotoxicity) | 17.9 | Higher cytotoxic activity than 5-FU and Fludarabine. | [5] |
| Compound 8 | Huh7 cells (cytotoxicity) | 23.6 | Higher cytotoxic activity than 5-FU and Fludarabine. | [5] |
| Compound 27 | Huh7, HCT116, MCF7 cells (cytotoxicity) | 1-4 | More cytotoxic than 5-FU and fludarabine. | [6] |
| Compound 11 | T47D, Huh7, HCT116 cells (cytotoxicity) | 5.2 - 9.2 | Induces senescence-associated cell death. | [9] |
| Compound 19 | Anticancer activity | < 5 | High cytotoxic potential, induces apoptosis. S35 selectivity score of 0.02. | [10] |
| SKLB0533 | Colorectal carcinoma cell lines (cytotoxicity) | 0.0445 - 0.1355 | Tubulin polymerization inhibitor with no activity against 420 kinases and EZH2. | [11] |
Experimental Protocols
General Procedure for the Synthesis of 6-(4-substituted piperazin-1-yl)-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine Derivatives[5]
-
Synthesis of Intermediate 4: To a solution of 9-cyclopentyl-6-chloro-8-(4-phenoxyphenyl)-9H-purine (1 equivalent) in absolute ethanol (10 mL), add the appropriate 4-substituted piperazine derivative (1 equivalent) and triethylamine (3 equivalents).
-
Reaction: Reflux the resulting solution at 80-90 °C for 6 hours.
-
Work-up: After the reflux period, concentrate the reaction mixture under vacuum.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 1:10 to 1:5) as the eluent to afford the final compound.
In Vitro Cytotoxicity Assay (SRB Assay)[5][6]
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Cell Fixation: Discard the medium and fix the cells with cold trichloroacetic acid (TCA).
-
Staining: Wash the plates with water and stain with sulforhodamine B (SRB) solution.
-
Destaining and Measurement: Wash away the unbound dye and dissolve the protein-bound dye in a Tris base solution. Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Visualizations
Caption: A general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: A logical diagram illustrating strategies to enhance the selectivity of this compound derivatives.
References
- 1. Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Inverse Agonists of the CB1 Receptor – SAR Efforts Towards Selectivity and Peripheralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines as inverse agonists of the CB1 receptor - SAR efforts towards selectivity and peripheralization | RTI [rti.org]
- 4. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6-(piperidin-1-yl)-9H-purine Analogs and 5-Fluorouracil in Colon Cancer Cells
In the landscape of colorectal cancer therapeutics, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective for researchers and drug development professionals. This guide provides a comparative overview of the established chemotherapeutic agent, 5-Fluorouracil (5-FU), and emerging 6-substituted purine derivatives, with a focus on analogs of 6-(piperidin-1-yl)-9H-purine, in the context of colon cancer cell lines. Due to the limited direct experimental data on this compound, this guide draws upon published studies of structurally related purine compounds to offer insights into their potential anti-cancer properties relative to 5-FU.
Introduction to the Compounds
5-Fluorouracil (5-FU) has been a cornerstone of colorectal cancer chemotherapy for decades. As a pyrimidine analog, it primarily exerts its cytotoxic effects by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis and repair. Its metabolites can also be incorporated into DNA and RNA, leading to further cellular damage and apoptosis.
This compound and its Analogs represent a class of purine derivatives being investigated for their therapeutic potential in various cancers. The purine scaffold is a key component of nucleic acids, and its modification offers a rich avenue for developing targeted anti-cancer agents. The addition of a piperidine ring at the 6-position, as seen in this compound, and other substitutions on the purine core can significantly influence the compound's biological activity. While specific data on this compound is limited, studies on other 6-substituted purines provide valuable comparative data against 5-FU.
Comparative Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the available IC50 values for 5-FU and various 6-substituted purine analogs in colon cancer cell lines.
| Compound/Analog | Colon Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | HCT116 | > 40 | [Polat, M. F., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Turkish Journal of Chemistry.] |
| HT-29 | 13 | [Wiebke, E. A., et al. (2003). Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole. Journal of surgical research.] | |
| COLO-205 | 3.2 | [Wiebke, E. A., et al. (2003). Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole. Journal of surgical research.] | |
| N6-(4-trifluoromethylphenyl)piperazine analog | HCT116 | 1-4 | [Tunçbilek, M., et al. (2018). Synthesis of novel 6-substituted amino-9-(β-D-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells. Bioorganic & medicinal chemistry.] |
| 9-Cyclopentyl-8-(4-phenoxyphenyl)-6-(4-phenylpiperazin-1-yl)-9H-purine | HCT116 | 17.2 ± 1.7 | [Polat, M. F., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Turkish Journal of Chemistry.] |
| 9-Cyclopentyl-6-(4-(p-tolyl)piperazin-1-yl)-8-(4-phenoxyphenyl)-9H-purine | HCT116 | 10.1 ± 0.5 | [Polat, M. F., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Turkish Journal of Chemistry.] |
Note: The data presented for the purine analogs are for compounds structurally related to this compound and are intended to provide an indication of the potential efficacy of this class of compounds.
Mechanisms of Action
The cytotoxic effects of 5-FU are multifaceted and well-documented. Its primary mechanisms include:
-
Inhibition of Thymidylate Synthase (TS): The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable complex with TS, leading to the depletion of thymidine triphosphate and subsequent inhibition of DNA synthesis.
-
Incorporation into DNA and RNA: Other metabolites, 5-fluorodeoxyuridine triphosphate (FdUTP) and 5-fluorouridine triphosphate (FUTP), can be incorporated into DNA and RNA, respectively, leading to DNA damage and disruption of RNA processing.
-
Induction of Apoptosis: The cellular stress induced by DNA damage and impaired synthesis triggers programmed cell death (apoptosis).
While the precise signaling pathways for this compound in colon cancer are not yet elucidated, studies on related compounds, such as piperine (a piperidine alkaloid), suggest potential mechanisms of action that may be relevant. These include:
-
Induction of Apoptosis: Piperine has been shown to induce apoptosis in colon cancer cells through the production of reactive oxygen species and activation of caspases.
-
Cell Cycle Arrest: It can cause G1 phase cell cycle arrest by downregulating cyclins and cyclin-dependent kinases.
-
Modulation of Signaling Pathways: Piperine has been observed to inhibit the Wnt/β-catenin and PI3K/Akt signaling pathways, both of which are frequently dysregulated in colorectal cancer.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparative analysis of these compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Colon cancer cells (e.g., HCT116, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 6-substituted purine analogs or 5-FU) and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control.
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Treatment: Cells are treated with the compounds of interest for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
While 5-Fluorouracil remains a standard of care in colorectal cancer treatment, the exploration of novel agents like 6-substituted purine derivatives holds significant promise. The available data on analogs of this compound suggest that this class of compounds can exhibit potent anti-proliferative activity against colon cancer cells, in some cases surpassing the efficacy of 5-FU in vitro. The potential mechanisms of action, including the induction of apoptosis and modulation of key oncogenic signaling pathways, warrant further investigation. Direct comparative studies of this compound and 5-Fluorouracil are necessary to fully elucidate its therapeutic potential and establish its place in the evolving landscape of colorectal cancer treatment. This guide serves as a foundational resource for researchers and drug development professionals interested in this promising area of oncology research.
A Comparative Efficacy Analysis: 6-(piperidin-1-yl)-9H-purine versus Fludarabine in Oncology Research
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide provides a comparative analysis of the established antimetabolite, Fludarabine, and the investigational purine analogue, 6-(piperidin-1-yl)-9H-purine. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available preclinical data to inform further investigation.
While Fludarabine has a well-documented history in the treatment of hematological malignancies, data on the specific compound this compound is limited. Therefore, this comparison draws upon published data for structurally related 6-substituted piperidinyl and piperazinyl purine analogues as a proxy to extrapolate potential efficacy. It is crucial to note that the presented data for the this compound analogues are not from direct head-to-head studies against Fludarabine unless explicitly stated and should be interpreted with caution.
Mechanism of Action
Fludarabine , a fluorinated purine nucleoside analog, functions as a prodrug.[1] Following administration, it is dephosphorylated to 2-fluoro-ara-A, which enters the cell and is rephosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[1] F-ara-ATP primarily inhibits DNA synthesis by interfering with ribonucleotide reductase and DNA polymerases.[1][2] This disruption of DNA replication and repair mechanisms ultimately triggers apoptosis, or programmed cell death.[3][4]
The precise mechanism of action for This compound has not been extensively elucidated in publicly available literature. However, based on the activity of related purine analogues, it is hypothesized to exert its cytotoxic effects through the modulation of key cellular signaling pathways involved in cell proliferation and survival. Some substituted purine analogues have been shown to induce apoptosis and senescence in cancer cells.[5][6]
Quantitative Efficacy Data
The following tables summarize the in vitro cytotoxic activity of Fludarabine and various 6-substituted purine analogues against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater efficacy.
Table 1: In Vitro Cytotoxicity (IC50) of Fludarabine
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 3.33 | [7] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 19.49 | [8] |
| HCT-116 | Colorectal Carcinoma | 6.6 | [8] |
| RPMI 8226 | Multiple Myeloma | ~3.6 µM (converted from 1.54 µg/mL) | [7] |
| MM.1S | Multiple Myeloma | ~31.2 µM (converted from 13.48 µg/mL) | [7] |
| MM.1R | Multiple Myeloma | ~78.2 µM (converted from 33.79 µg/mL) | [7] |
| U266 | Multiple Myeloma | >500 µM (converted from 222.2 µg/mL) | [7] |
| Huh7 | Hepatocellular Carcinoma | 28.4 | [9] |
Note: IC50 values for RPMI 8226, MM.1S, MM.1R, and U266 were converted from µg/mL to µM assuming a molecular weight of 367.21 g/mol for Fludarabine Phosphate.
Table 2: In Vitro Cytotoxicity (IC50) of 6-Substituted Purine Analogues
| Compound | Substitution at C6 | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Analogue 1 | 4-(4-trifluoromethylphenyl)piperazine | Huh7 | Hepatocellular Carcinoma | < 0.1-0.13 | [10] |
| Analogue 2 | 4-(3,4-dichlorophenyl)piperazine | Huh7 | Hepatocellular Carcinoma | < 0.1-0.13 | [10] |
| Analogue 3 | 4-(p-tolyl)piperazine | Huh7 | Hepatocellular Carcinoma | 14.2 | [9] |
| Analogue 4 | 4-phenylpiperazine | Huh7 | Hepatocellular Carcinoma | 17.9 | [9] |
| Analogue 5 | N6-(4-Trifluoromethylphenyl)piperazine (ribonucleoside) | Huh7 | Hepatocellular Carcinoma | 5.2 - 9.2 | [6] |
| Analogue 6 | N6-(4-trifluoromethylphenyl)piperazine (ribonucleoside) | HCT116 | Colon Carcinoma | 1-4 | [11] |
| Analogue 7 | N6-(4-trifluoromethylphenyl)piperazine (ribonucleoside) | MCF7 | Breast Carcinoma | 1-4 | [11] |
Comparative Insights:
From the available data, certain novel 6-substituted purine analogues demonstrate potent cytotoxic activity, with IC50 values in the low micromolar and even sub-micromolar range against hepatocellular and colon carcinoma cell lines.[10][11] Notably, some of these analogues exhibit greater in vitro potency than Fludarabine against the Huh7 liver cancer cell line.[9][10] For instance, one study reported an IC50 of 14.2 µM for a 6-(4-(p-tolyl)piperazine) purine analogue against Huh7 cells, which was more potent than Fludarabine (IC50 of 28.4 µM) in the same study.[9] It is important to reiterate that these are not direct comparisons with this compound and that efficacy is highly dependent on the specific substitutions on the purine ring and the cancer cell line being tested.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key in vitro assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Fludarabine) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes. Read the absorbance at a wavelength of 590 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Protocol:
-
Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).[12]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[12][13]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[12]
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.
Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), can be used to quantify the DNA content of each cell in a population.[2][15]
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane and preserve the DNA.[16]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the staining solution.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of the PI signal is proportional to the DNA content. A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[4]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of Fludarabine's mechanism of action.
Caption: Hypothesized mechanism of action for 6-substituted purine analogues.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Mechanisms of action of fludarabine nucleoside against human Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Synthesis of 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine Derivatives as Antimycobacterial and Antifungal Agents: In Vitro Evaluation and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel 6-substituted amino-9-(β-D-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells [repository.bilkent.edu.tr]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. kumc.edu [kumc.edu]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
A Head-to-Head Comparison of the Cytotoxicity of 6-Substituted Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various 6-substituted purine analogs, a class of compounds with significant therapeutic potential in oncology. By summarizing quantitative experimental data, detailing methodologies for key experiments, and visualizing relevant biological pathways, this document serves as a valuable resource for researchers and professionals in drug development.
Quantitative Cytotoxicity Data
The cytotoxic activity of 6-substituted purine analogs is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the IC50 values for several prominent 6-substituted purine analogs across a range of human cancer cell lines.
| Compound | 6-Substituent | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| 6-Mercaptopurine (6-MP) | -SH | CEM | T-cell leukemia | ~1 | [1] |
| MOLT-4 | T-cell leukemia | ~2-10 | |||
| 6-Thioguanine (6-TG) | -SH | HeLa | Cervical Cancer | 28.79 | [2] |
| MCF-7 | Breast Cancer | 5.481 | |||
| MDA-MB-231 | Breast Cancer | ~5-25 | [3] | ||
| Kinetin Riboside (N6-Furfuryladenosine) | -CH2-furan | M4 Beu | Melanoma | 1.5 | [4] |
| B16 | Melanoma | 0.2 | [4] | ||
| OVCAR-3 | Ovarian Cancer | 1.1 | |||
| MIA PaCa-2 | Pancreatic Cancer | 1.1 | |||
| 6-Benzylaminopurine (6-BAP) | -NH-CH2-phenyl | HOS | Osteosarcoma | 14.8 - 17.4 | [5] |
| MCF7 | Breast Cancer | 13.6 - 19.0 | [5] | ||
| A2780 | Ovarian Cancer | 6.4 | [5] | ||
| Olomoucine | -NH-(CH2)2OH | SIIA | Gastric Cancer | ~25-50 | [1] |
| Roscovitine | -NH-CH(CH3)CH2OH | SIIA | Gastric Cancer | ~10-25 | [1] |
| Purvalanol A | -NH-isopropyl | MDCKII-ABCB1 | Kidney (transfected) | Not specified as direct IC50, but potentiates daunorubicin | [6][7] |
| N6-isopentenyladenosine | -NH-CH2-CH=C(CH3)2 | U87MG | Glioblastoma | 3 | [8] |
| U87EGFRwt | Glioblastoma | 4.3 | [8] | ||
| U87EGFRvIII | Glioblastoma | 7.1 | [8] | ||
| Zeatin (cis-isomer) | -NH-CH2-CH=C(CH3)CH2OH | Various | Various | Generally less cytotoxic than their ribosides | [4][9] |
| 6-Chloropurine | -Cl | HeLa | Cervical Cancer | 33-35 | [10] |
| HepG2 | Liver Cancer | 25 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the 6-substituted purine analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
b) Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells after treatment with cytotoxic agents.
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the purine analogs for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a mixture of methanol and acetic acid (3:1). Stain the colonies with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group to determine the dose-response relationship.
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of purine analogs for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mechanistic Assays
a) ATP Depletion Assay
This assay measures the intracellular ATP levels as an indicator of cellular metabolic activity and cytotoxicity.
-
Cell Treatment: Plate cells in a 96-well opaque plate and treat with the purine analogs.
-
Cell Lysis: Add a cell lysis reagent to release intracellular ATP.
-
Luminescence Reaction: Add a luciferin/luciferase reagent. The luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: A decrease in luminescence compared to the control indicates a reduction in viable, metabolically active cells.
b) Comet Assay (Single Cell Gel Electrophoresis)
This assay detects DNA damage in individual cells.
-
Cell Preparation: Prepare a single-cell suspension from treated and control cells.
-
Embedding in Agarose: Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
DNA Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to separate the damaged DNA fragments from the nucleoid.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the "comet tail" relative to the "head" (the intact nucleoid).
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of 6-substituted purine analogs are mediated through various signaling pathways, often leading to cell cycle arrest and apoptosis. The following diagrams illustrate the key mechanisms of action for selected analogs.
Caption: General workflow for in vitro cytotoxicity screening of purine analogs.
Caption: Metabolic activation and cytotoxic mechanism of thiopurines.[11][12]
Caption: Kinetin riboside induces apoptosis via the intrinsic mitochondrial pathway.[10][13][14]
Caption: Mechanism of cell cycle arrest by CDK-inhibiting purine analogs.[1]
Conclusion
The 6-substituted purine analogs represent a diverse class of molecules with significant potential as cytotoxic agents for cancer therapy. Their mechanisms of action are varied, ranging from direct DNA damage and induction of apoptosis to the inhibition of key cell cycle regulators. This guide provides a comparative overview to aid researchers in the selection and further investigation of these promising compounds. The provided experimental protocols offer a foundation for reproducible in vitro evaluation, while the signaling pathway diagrams serve to contextualize their molecular mechanisms. Further research into the structure-activity relationships and in vivo efficacy of these analogs is warranted to fully realize their therapeutic potential.
References
- 1. Cyclin-dependent kinase inhibitors block proliferation of human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Thioguanine and Its Analogs Promote Apoptosis of Castration-Resistant Prostate Cancer Cells in a BRCA2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of natural cytokinins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purvalanol A, Olomoucine II and Roscovitine Inhibit ABCB1 Transporter and Synergistically Potentiate Cytotoxic Effects of Daunorubicin In Vitro | PLOS One [journals.plos.org]
- 7. Purvalanol A, olomoucine II and roscovitine inhibit ABCB1 transporter and synergistically potentiate cytotoxic effects of daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N6-isopentenyladenosine induces cell death through necroptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 13. Thioguanine Induces Apoptosis in Triple-Negative Breast Cancer by Regulating PI3K-AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Novel Purine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of more effective and selective cancer therapies has led to a burgeoning interest in the development of novel purine derivatives. These compounds, mimicking the natural purine structures essential for cellular processes, offer a promising avenue for targeted cancer treatment. This guide provides a comprehensive comparison of the anticancer effects of emerging purine derivatives against established alternatives, supported by experimental data and detailed methodologies. We delve into their mechanisms of action, focusing on key signaling pathways, and present a clear, data-driven overview to inform future research and drug development endeavors.
Comparative Efficacy of Novel Purine Derivatives
The anticancer activity of novel purine derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of various classes of novel purine derivatives against several cancer cell lines, in comparison to standard chemotherapeutic agents.
Piperazine-Containing Purine Derivatives
These compounds have demonstrated significant cytotoxic potential across a range of cancer cell lines.
| Compound Class | Cancer Cell Line | Novel Derivative IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
| Piperazine-Containing Purines | Huh7 (Liver) | Potent Activity[1] | 5-Fluorouracil | - |
| HCT116 (Colon) | Potent Activity[1] | Doxorubicin | - | |
| MCF7 (Breast) | Potent Activity[1] | Doxorubicin | ~0.8-1.2 |
Triazole-Substituted Purine Analogs
Triazole moieties incorporated into the purine scaffold have yielded compounds with selective cytotoxicity.
| Compound Class | Cancer Cell Line | Novel Derivative IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
| Trisubstituted Triazole Analogs | A549 (Lung) | Selectively Cytotoxic[1] | 5-Fluorouracil | 4.9 |
| IMR-32 (Neuroblastoma) | Selectively Cytotoxic | - | - | |
| HCT-15 (Colon) | Selectively Cytotoxic | - | - | |
| THP-1 (Leukemia) | Selectively Cytotoxic | - | - |
Bis-Purine Derivatives
Linking two purine scaffolds has resulted in molecules with broad-spectrum anticancer activity.
| Compound Class | Cancer Cell Line | Novel Derivative IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
| Bis-Purine Derivatives | A549 (Lung) | Broad-spectrum potential[1] | - | - |
| HeLa (Cervical) | Broad-spectrum potential[1] | - | - | |
| CFPAC-1 (Pancreatic) | Broad-spectrum potential | - | - | |
| SW620 (Colon) | Broad-spectrum potential | - | - |
Chalcone-Xanthine Hybrids
The fusion of chalcone and xanthine structures has created hybrid molecules with promising anticancer effects.
| Compound Class | Cancer Cell Line | Novel Derivative IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
| Chalcone-Xanthine Hybrids | A549 (Lung) | Broad-spectrum potential[1] | - | - |
| HeLa (Cervical) | Broad-spectrum potential[1] | - | - | |
| CFPAC-1 (Pancreatic) | Broad-spectrum potential | - | - | |
| SW620 (Colon) | Broad-spectrum potential | - | - |
Key Signaling Pathways Targeted by Novel Purine Derivatives
A significant advantage of novel purine derivatives lies in their ability to selectively target signaling pathways that are dysregulated in cancer cells. This targeted approach promises higher efficacy and potentially lower toxicity compared to conventional chemotherapy.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a crucial regulator of the cell cycle, particularly the transition from the G1 to the S phase. Its hyperactivity is a common feature in many cancers. Novel purine derivatives have been developed as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the CDK2 signaling pathway by a novel purine derivative, leading to G1/S cell cycle arrest.
The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then promotes the transcription of genes necessary for the G1/S transition, including Cyclin E. Cyclin E binds to and activates CDK2, which further hyper-phosphorylates Rb, leading to a positive feedback loop that drives the cell into the S phase for DNA replication. Novel purine-based CDK2 inhibitors block this step, maintaining Rb in its active, hypophosphorylated state, thereby halting cell cycle progression.
Heat Shock Protein 90 (Hsp90) Inhibition
Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.
Caption: Mechanism of action of a novel purine-based Hsp90 inhibitor.
Novel purine derivatives that act as Hsp90 inhibitors bind to the ATP-binding pocket in the N-terminal domain of Hsp90, preventing its chaperone function.[2][3][4][5][6] This leads to the destabilization and subsequent degradation of oncogenic client proteins by the ubiquitin-proteasome system, ultimately resulting in apoptosis and cell cycle arrest in cancer cells.
Modulation of Purinergic Signaling
Purinergic signaling involves the release of nucleotides like ATP and their action on P1 and P2 receptors on the cell surface. This signaling pathway is increasingly recognized for its role in the tumor microenvironment, influencing cancer cell proliferation, migration, and immune responses.
Caption: Overview of purinergic P2 receptor signaling pathways in cancer cells.
Extracellular ATP can bind to two types of purinergic receptors: P2X ligand-gated ion channels and P2Y G-protein coupled receptors.[7] Activation of P2X receptors leads to an influx of Ca²⁺, while P2Y receptor activation stimulates phospholipase C (PLC) to produce inositol trisphosphate (IP₃) and diacylglycerol (DAG), which also increase intracellular Ca²⁺. These second messengers activate downstream signaling pathways like MAPK and PI3K/Akt, promoting cancer cell proliferation and migration. Novel purine derivatives can act as either agonists or antagonists of these receptors, offering a nuanced approach to modulating the tumor microenvironment.
Experimental Protocols
The validation of the anticancer effects of novel purine derivatives relies on a series of well-established in vitro assays. The following are detailed protocols for the key experiments cited in this guide.
Experimental Workflow for Validating Anticancer Effects
A typical workflow for assessing the anticancer potential of a novel purine derivative involves a multi-step process, from initial cytotoxicity screening to mechanistic studies.
Caption: A generalized experimental workflow for the validation of novel anticancer compounds.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel purine derivative and a vehicle control. Include a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content, which differs in each phase of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the novel purine derivative at its IC50 concentration for a specific duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in each phase. An accumulation of cells in a particular phase suggests cell cycle arrest.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the mechanism of action of the drug.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary and secondary antibodies.
Protocol:
-
Cell Lysis: Treat cells with the novel purine derivative, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., CDK2, p-Rb, total Rb, Hsp90, Akt, HER2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine changes in protein expression or phosphorylation status.
Conclusion
Novel purine derivatives represent a versatile and potent class of anticancer agents with the potential to overcome some of the limitations of current therapies. Their ability to selectively target key oncogenic signaling pathways, such as those regulated by CDK2 and Hsp90, and to modulate the tumor microenvironment through purinergic signaling, underscores their therapeutic promise. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting field, ultimately paving the way for new and improved cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a purine-scaffold novel class of Hsp90 binders that inhibit the proliferation of cancer cells and induce the degradation of Her2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Purine-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Purine-Scaffold Small Molecule Inhibitors of Hsp90: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 6-(piperidin-1-yl)-9H-purine and Cisplatin in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles and mechanisms of action of the purine analog 6-(piperidin-1-yl)-9H-purine and the established chemotherapeutic agent Cisplatin.
This guide provides a comparative overview of the anticancer properties of the synthetic purine derivative, this compound, and the widely used chemotherapy drug, Cisplatin. While extensive data exists for Cisplatin, specific experimental findings for this compound are limited in publicly available literature. Therefore, this comparison leverages data from structurally related 6-substituted purine analogs to provide a contextual understanding of its potential efficacy and mechanism of action relative to the clinical benchmark of Cisplatin.
Executive Summary
Cisplatin is a cornerstone of cancer chemotherapy, exerting its cytotoxic effects primarily through the formation of DNA adducts, which trigger cell cycle arrest and apoptosis.[1][2] Its use, however, is often associated with significant side effects and the development of drug resistance. Purine analogs, including derivatives of this compound, represent a class of compounds being investigated for their potential as anticancer agents. These compounds are hypothesized to interfere with cellular metabolic processes, including DNA synthesis and repair, leading to cancer cell death. This guide presents a side-by-side comparison of their cytotoxic activity, impact on cell cycle progression and apoptosis, and their underlying mechanisms of action.
Data Presentation: A Comparative Look at Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of Cisplatin and various 6-substituted purine derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Cisplatin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A2780 | Ovarian Cancer | 1.9 - 8.1 | Not Specified |
| OVCAR-10 | Ovarian Cancer | 9.52 | Not Specified |
| T47D | Breast Cancer | Not Specified (Significant inhibition at 40-160 nM) | 24 |
| MCF-7 | Breast Cancer | Not Specified (Significant inhibition at 40-160 nM) | 24 |
| HL-60 | Promyelocytic Leukemia | Not Specified (Effective at 1 µM) | 24, 48, 72, 96 |
| L1210 | Leukemia | Not Specified (Effective at 1-10 µM) | Not Specified |
Note: IC50 values for Cisplatin can vary significantly depending on the cell line and experimental conditions.[3][4]
Table 2: IC50 Values of Selected 6-Substituted Purine Derivatives in Human Cancer Cell Lines
| Compound | Substitution at C6 | Cell Line | Cancer Type | IC50 (µM) |
| Analog 1 | 4-substituted phenyl sulfonyl piperazine | Huh7 | Liver | <10 |
| Analog 2 | 4-substituted phenyl piperazine | Huh7 | Liver | <5 |
| Analog 3 | 4-substituted phenyl | Huh7 | Liver | 12.8 ± 3.1 |
| Analog 4 | 4-substituted phenyl | HCT116 | Colon | 13.9 ± 2.9 |
| Analog 5 | 4-substituted phenyl piperazine | HCT116 | Colon | <10 |
| Analog 6 | 4-substituted phenyl piperazine | MCF7 | Breast | <10 |
Data for 6-substituted purine derivatives is sourced from studies on related compounds and is intended to provide a proxy for the potential activity of this compound.[5][6]
Mechanistic Insights: Cell Cycle Arrest and Apoptosis
Cisplatin:
Cisplatin treatment is known to induce cell cycle arrest, primarily at the G2/M and S phases, as a consequence of DNA damage.[1][7] This arrest prevents the propagation of damaged DNA to daughter cells. If the DNA damage is irreparable, the cell is directed towards apoptosis, or programmed cell death. Flow cytometry analysis of Cisplatin-treated cells typically shows an increase in the sub-G1 population, indicative of apoptotic cells, as well as accumulation in the G2/M phase.[1][8] For instance, in L1210 leukemia cells, lower doses of cisplatin led to a G2 block, while higher doses induced rapid apoptosis.[8][9]
This compound and Analogs:
While specific data for this compound is not available, studies on related 6-substituted purine derivatives suggest that they also induce apoptosis and can cause cell cycle arrest.[10] For example, certain 2,6,9-trisubstituted purine derivatives have been shown to cause cell cycle arrest at the S-phase in HL-60 cells.[10] The induction of apoptosis is a common mechanism for many purine analogs used in chemotherapy.
Table 3: Comparative Effects on Cell Cycle and Apoptosis
| Feature | Cisplatin | This compound (and related analogs) |
| Primary Mechanism | DNA adduct formation leading to DNA damage.[1] | Hypothesized to be interference with nucleotide metabolism and DNA synthesis. |
| Cell Cycle Arrest | G2/M and S phase arrest.[1][7] | S-phase arrest observed with some related purine analogs.[10] |
| Induction of Apoptosis | Yes, via intrinsic and extrinsic pathways.[11] | Yes, observed with related purine analogs.[10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in their study, the following diagrams are provided in DOT language.
Signaling Pathways
Experimental Workflow
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with serial dilutions of this compound or Cisplatin and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Collect both adherent and suspension cells after treatment.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting and Fixation: Collect treated cells and fix them in cold ethanol.
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., apoptotic markers like cleaved caspase-3, or cell cycle regulators).
-
Secondary Antibody Incubation: Incubate the membrane with a labeled secondary antibody that binds to the primary antibody.
-
Detection: Detect the signal from the labeled secondary antibody to visualize the protein bands.
Conclusion
This comparative guide highlights the established anticancer profile of Cisplatin and provides a framework for evaluating the potential of this compound and its analogs. While direct comparative data for this compound is currently lacking in the scientific literature, the promising activity of related 6-substituted purine derivatives suggests that this class of compounds warrants further investigation. Future studies should focus on generating specific experimental data for this compound to directly compare its efficacy and mechanism of action with standard chemotherapeutic agents like Cisplatin. Such research will be crucial in determining its potential as a novel anticancer therapeutic.
References
- 1. Low Doses of Cisplatin Induce Gene Alterations, Cell Cycle Arrest, and Apoptosis in Human Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The role of apoptosis in cell killing by cisplatin: a flow cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of apoptosis in cell killing by cisplatin: a flow cytometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cisplatin-induced apoptosis in p53-deficient renal cells via the intrinsic mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Kinase Selectivity of 6-(Piperidin-1-yl)-9H-purine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of kinase inhibitors is vast, yet their clinical success is often dictated by their selectivity. Off-target effects can lead to toxicity and unforeseen side effects, underscoring the importance of a thorough understanding of a compound's kinase selectivity profile. This guide provides a comparative assessment of the kinase selectivity of compounds related to 6-(piperidin-1-yl)-9H-purine, offering insights for researchers in the field of drug discovery.
Due to the limited availability of public data on the specific kinase selectivity of this compound, this guide focuses on the analysis of its structurally related analogs. The data presented here is compiled from various studies and serves as a valuable resource for predicting potential targets and off-target interactions of novel purine-based kinase inhibitors.
Comparative Kinase Inhibition Profiles
The following tables summarize the kinase inhibition data for several analogs of this compound. It is important to exercise caution when directly comparing IC50 or Kd values across different studies, as variations in experimental conditions can influence the results.
Table 1: Kinase Selectivity of N-9 Substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine Derivatives
| Compound ID | Target Kinase | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
| PP16 | P70-S6K1 | -14.7 | PF-4708671 | - |
| PP16 | PI3K-δ | -17.2 | IC-87114 | - |
In silico docking studies suggest that N-9 coumarine substituted purine derivatives could be potential inhibitors of P70-S6K1 and PI3K-δ kinases.[1]
Table 2: Kinase Selectivity of 6-(4-substituted piperazine/phenyl)-9-cyclopentyl Purine Analogs
| Compound ID | Selectivity Score (S35) | Selectivity Score (S10) | Primary Target(s) |
| 19 | 0.02 | 0.01 | ALK, BTK |
| 56 | - | - | DDR2 |
KINOMEscan™ profiling revealed that compound 19 selectively interacts with ALK and BTK, while compound 56 interacts with DDR2.[2]
Experimental Protocols
The determination of a kinase selectivity profile is a critical step in the development of targeted therapies.[3] A variety of biochemical assays are available to assess the activity, potency, and selectivity of kinase inhibitors.[4]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[2][5]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP (Ultra Pure)
-
Test compound (e.g., this compound analog)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates (e.g., 96-well or 384-well)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound to generate a dose-response curve. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[3]
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted test compound or a DMSO control.
-
Add the kinase to each well.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the kinase.[6]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at the Km for each kinase.[3]
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.[6]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
KINOMEscan® Selectivity Profiling
KINOMEscan® is a high-throughput competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.[8][9]
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase that binds to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.[8]
Procedure Overview:
-
Kinases, tagged with a unique DNA identifier, are incubated with the immobilized ligand and the test compound.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is measured via qPCR.
-
A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
-
The results are typically reported as percent of control, where a lower percentage indicates a stronger interaction. Dissociation constants (Kd) can also be determined from dose-response curves.[8]
Visualizations
Experimental Workflow
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™ technology.
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation.[1][6][10][11][12]
References
- 1. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 3. benchchem.com [benchchem.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. promega.com [promega.com]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. proteopedia.org [proteopedia.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-(Piperidin-1-yl)-9H-Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 6-(piperidin-1-yl)-9H-purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. However, achieving selectivity remains a critical challenge in the development of safe and effective therapeutics. Off-target interactions can lead to unforeseen side effects or provide opportunities for drug repurposing. This guide offers a comparative analysis of the cross-reactivity profiles of this compound analogs, leveraging available data on structurally related compounds to inform on potential off-target liabilities and guide selectivity profiling efforts.
While comprehensive cross-reactivity data for a broad panel of this compound analogs remains limited in publicly accessible literature, valuable insights can be gleaned from closely related 6-(piperazin-1-yl)-9H-purine derivatives. The data presented herein serves as a surrogate to anticipate the selectivity profiles of piperidine-containing counterparts, providing a foundation for informed decision-making in drug discovery pipelines.
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity and cytotoxic activity of 6-(piperazin-1-yl)-9H-purine analogs, which are structurally similar to the this compound series. This data is intended to provide a predictive framework for understanding potential off-target interactions.
Table 1: KINOMEscan™ Selectivity Profile of Compound 19
Compound 19, a 6-(4-phenylpiperazin-1-yl)-9-cyclopentyl-9H-purine analog, was profiled against a panel of 468 kinases to assess its selectivity. The results highlight a high degree of selectivity with specific interactions noted.[1]
| Parameter | Value | Primary Targets | Noteworthy Off-Targets (Binding > 65% of control) |
| S₁₀ (1µM) | 0.01 | ALK, BTK | DDR2 |
| S₃₅ (1µM) | 0.02 |
-
S₁₀ Score: A measure of selectivity, representing the number of kinases inhibited by more than 90% at a 1µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
-
S₃₅ Score: The number of kinases with binding greater than 65% of the DMSO control.
Table 2: Cytotoxic Activity (IC₅₀) of 6,9-Disubstituted Purine Analogs
The following table presents the 50% inhibitory concentration (IC₅₀) values for a series of 6-(4-substituted piperazin-1-yl)-9H-purine analogs against various cancer cell lines. While not a direct measure of kinase inhibition, cellular activity can be indicative of on- and off-target effects.
| Compound | R¹ (at C6) | R² (at N9) | Huh7 (µM) | HCT116 (µM) | MCF7 (µM) |
| Analog A | 4-phenylpiperazin-1-yl | cyclopentyl | < 5 | < 5 | < 5 |
| Analog B | 4-(4-chlorophenyl)piperazin-1-yl | cyclopentyl | < 10 | < 10 | < 10 |
| Analog C | 4-(4-fluorophenyl)piperazin-1-yl | cyclopentyl | < 10 | < 10 | < 10 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental methodologies are crucial. The following are protocols for key assays used in the profiling of kinase inhibitors.
KINOMEscan™ Profiling
This high-throughput competition binding assay is utilized to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified via qPCR of a DNA tag conjugated to the kinase.
Methodology:
-
Kinase Preparation: A panel of human kinases is expressed as fusions with a DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1 µM).
-
Quantification: The amount of kinase bound to the solid support is quantified using qPCR. The results are typically reported as a percentage of the DMSO control.
-
Selectivity Score Calculation: Selectivity scores (e.g., S₁₀) are calculated to provide a quantitative measure of the compound's selectivity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.
Principle: The binding of a ligand to its target protein can stabilize the protein, leading to an increase in its melting temperature. This thermal shift can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
Methodology:
-
Cell Treatment: Cells are treated with the test compound or vehicle control for a defined period.
-
Heating: The treated cells or cell lysates are heated to a range of temperatures.
-
Lysis and Centrifugation: Cells are lysed, and the aggregated proteins are pelleted by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction (supernatant) is quantified using methods such as Western blotting or mass spectrometry.
-
Melting Curve Generation: The amount of soluble protein at each temperature is plotted to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizing Signaling Pathways and Workflows
Understanding the cellular context of kinase inhibition is essential. The following diagrams, generated using the DOT language, illustrate a common signaling pathway targeted by purine-based inhibitors and a typical experimental workflow for cross-reactivity profiling.
Caption: Simplified signaling pathway potentially modulated by this compound analogs.
Caption: Experimental workflow for determining the cross-reactivity profile of a novel compound.
References
Confirming the Mechanism of Action of 6-Substituted Purines as Cyclin-Dependent Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of prominent 6-substituted purines as cyclin-dependent kinase (CDK) inhibitors, supported by experimental data. It is designed to assist researchers in understanding their mechanism of action and to provide detailed methodologies for key experimental procedures.
Mechanism of Action: Competitive ATP Inhibition
6-substituted purines, a class of synthetic heterocyclic compounds, have been extensively studied as potent inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[1] Prominent members of this family, including olomoucine, roscovitine (seliciclib), and purvalanol, exert their biological effects by acting as competitive inhibitors at the ATP-binding site of CDKs.[2][3] This competitive inhibition prevents the phosphorylation of CDK substrates, thereby blocking cell cycle progression and inducing apoptosis in cancer cells. The purine scaffold mimics the adenine base of ATP, while substitutions at the C2, N6, and N9 positions allow for enhanced potency and selectivity for specific CDK isoforms.[4]
Comparative Efficacy of 6-Substituted Purines
The inhibitory potency of 6-substituted purines against various CDK-cyclin complexes is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for olomoucine, roscovitine, and purvalanol A against a panel of key CDKs, demonstrating their distinct selectivity profiles.
| Compound | CDK1/cyclin B (μM) | CDK2/cyclin A (μM) | CDK2/cyclin E (μM) | CDK5/p35 (μM) | CDK7/cyclin H (μM) | CDK9/cyclin T (μM) |
| Olomoucine | 7[5][6] | 7[5][6] | 7[5][6] | 3[5][6] | - | - |
| Roscovitine (Seliciclib) | 0.65[7][8] | 0.7[7][8] | 0.7[8] | 0.2[7][8] | 0.49[9] | 0.8[10] |
| Purvalanol A | 0.004[11][12] | 0.07[12] | 0.035[12] | 0.075[11] | 0.1[11] | - |
Note: IC50 values can vary between different studies due to variations in assay conditions.
Key Signaling Pathway Affected
The primary signaling pathway affected by 6-substituted purines is the cell cycle regulation pathway, which is governed by the sequential activation of different CDK-cyclin complexes. By inhibiting these kinases, the compounds induce cell cycle arrest, primarily at the G1/S and G2/M transitions.
Experimental Protocols
Detailed methodologies for key experiments used to confirm the mechanism of action of 6-substituted purines are provided below.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant CDK/cyclin complex
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
6-substituted purine inhibitor (serial dilutions)
-
Phosphocellulose filter papers
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, histone H1, and the purified CDK/cyclin complex.
-
Add serial dilutions of the 6-substituted purine inhibitor or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter papers.
-
Wash the filter papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the dried filter papers using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell line of interest
-
6-substituted purine inhibitor
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 6-substituted purine inhibitor or vehicle control for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Apoptosis Assay by Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Cancer cell line of interest
-
6-substituted purine inhibitor
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium iodide (PI)
-
Annexin V binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Treat cells with the 6-substituted purine inhibitor as described for the cell cycle analysis.
-
Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.[14]
-
Resuspend the cell pellet in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.[15]
-
Incubate in the dark at room temperature for 15 minutes.[15]
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Seliciclib | Roscovitine | Cdk2/cyclin E inhibitor | TargetMol [targetmol.com]
- 10. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 6-(Piperidin-1-yl)-9H-Purine Activity
In the realm of drug discovery and development, establishing a strong correlation between in vitro (laboratory-based) and in vivo (within a living organism) activity is a critical milestone. This guide provides a comprehensive comparison of the activity of 6-(piperidin-1-yl)-9H-purine and its analogs, offering insights into their therapeutic potential. Due to the limited availability of data on this compound itself, this guide draws upon extensive research on structurally similar 6-substituted and 6,9-disubstituted purine analogs to project its potential efficacy and to illustrate the methodologies used for such evaluations.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for representative purine analogs, highlighting their cytotoxic effects on various cancer cell lines in vitro and their efficacy in preclinical animal models in vivo.
Table 1: In Vitro Cytotoxic Activity of 6-Substituted Purine Analogs
| Compound/Analog | Cancer Cell Line | Cancer Type | IC50 (µM) |
| 6-(4-(4-trifluoromethylphenyl)piperazine)-9-(benzyl)-9H-purine | Huh7 | Liver Carcinoma | < 0.1 |
| HCT116 | Colon Carcinoma | 0.05 - 21.8 | |
| MCF7 | Breast Carcinoma | 0.05 - 21.8 | |
| 6-(4-(3,4-dichlorophenyl)piperazine)-9-(benzyl)-9H-purine | Huh7 | Liver Carcinoma | < 0.13 |
| HepG2 | Liver Carcinoma | < 0.13 | |
| N6-(4-Trifluoromethylphenyl)piperazine Ribonucleoside Analog | Huh7, HepG2, FOCUS, Mahlavu | Liver Carcinoma | 5.2 - 9.2 |
| 6-(4-phenylpiperazin-1-yl)-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine | Huh7 | Liver Carcinoma | 17.9 |
| 6-(4-(p-tolyl)piperazin-1-yl)-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine | Huh7 | Liver Carcinoma | 14.2 |
| 6-Mercaptopurine (Reference Compound) | HepG2 | Hepatocellular Carcinoma | 32.25[1] |
| HCT116 | Colon Carcinoma | 16.7[1] | |
| MCF-7 | Breast Adenocarcinoma | >100[1] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Table 2: Representative In Vivo Efficacy of Purine Analogs in Animal Models
| Compound/Analog | Animal Model | Tumor Type | Treatment Regimen | Key Findings |
| 6-Mercaptopurine | Humanized Mice with PDX | Acute Lymphoblastic Leukemia | 6-MP and Allopurinol | Comparable lifespan to 6-MP monotherapy with reduced toxicity.[1] |
| 6-Mercaptopurine | Transgenic Mouse Model | Neuroblastoma | 6-MP with CCI52-14 | Substantially extended survival.[1] |
| 2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide (Sulfenosine) | Mice | L1210 Leukemia | 22 mg/kg per day | T/C of 170.[2] |
| (R,S)-2-amino-9-beta-D-ribofuranosylpurine-6-sulfinamide (Sulfinosine) | Mice | L1210 Leukemia | 173 mg/kg per day | T/C of 167.[2] |
T/C (Treated/Control) is a common metric in animal studies, where a lower percentage indicates greater tumor growth inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Protocol
The SRB assay is a colorimetric test used for determining cell density, based on the measurement of cellular protein content.[3]
-
Cell Seeding: Cancer cell lines are grown in an appropriate medium and seeded into 96-well plates at a density of 5,000 to 40,000 cells/well.[4] The plates are incubated for 24 hours to allow for cell attachment.[3][4]
-
Compound Treatment: The test compounds, including this compound analogs, are dissolved in DMSO and serially diluted with the culture medium.[4] The diluted compounds are added to the wells, and the plates are incubated for an additional 48-72 hours.[4][5]
-
Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 60 minutes at 4°C.[4]
-
Staining: The supernatant is discarded, and the plates are washed and air-dried.[4] Sulforhodamine B solution (0.4% w/v in 1% acetic acid) is added to each well and incubated for 10-30 minutes at room temperature.[4][6]
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid.[4][6] The plates are air-dried, and the bound SRB dye is solubilized with a 10 mM Tris base solution.[6]
-
Absorbance Measurement: The absorbance is measured at approximately 515-540 nm using a microplate reader.[7] The IC50 value is calculated from the dose-response curve.[3]
In Vitro Cytotoxicity Assay: MTT Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTT reagent to formazan.[8][9]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[1][5]
-
Compound Treatment: Cells are treated with various concentrations of the purine analogs and incubated for a specified period (e.g., 48-72 hours).[5][10]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[5][11]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.[1][10][11]
-
Absorbance Measurement: The absorbance is read at a wavelength of 570-590 nm using a microplate reader.[12]
In Vivo Efficacy Study: Subcutaneous Xenograft Model Protocol
Xenograft models are instrumental in evaluating the efficacy of anticancer agents in a living system.[13][14]
-
Animal Models: Immunocompromised mice, such as athymic nude or NOD/SCID mice, are used for these studies.[14]
-
Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly using calipers, and the tumor volume is calculated.[14] The body weight of the mice is also monitored as an indicator of toxicity.[14]
-
Compound Administration: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. The test compound is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: The study continues for a defined period, and the tumor growth inhibition is calculated at the end of the study.[14] The study may be terminated when tumors in the control group reach a maximum allowed size.[14]
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and a potential signaling pathway relevant to the activity of this compound and its analogs.
Caption: Experimental workflow from in vitro screening to in vivo evaluation.
Caption: Generalized kinase inhibition pathway for purine analogs.
Conclusion
While direct in vitro to in vivo correlation data for this compound is not yet established, the extensive research on analogous 6-substituted and 6,9-disubstituted purines provides a strong foundation for predicting its potential as an anticancer agent. The potent in vitro cytotoxicity observed in numerous analogs against a variety of cancer cell lines suggests that this compound could exhibit similar activity. The diverse mechanisms of action for purine analogs, including the inhibition of protein kinases, highlight the therapeutic potential of this class of compounds.[15]
The successful translation of in vitro findings to in vivo efficacy, as demonstrated by compounds like 6-mercaptopurine and other purine derivatives, underscores the importance of the experimental pipeline detailed in this guide. Future research should focus on generating specific in vitro and in vivo data for this compound to establish a direct correlation and further elucidate its therapeutic potential.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. clyte.tech [clyte.tech]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purine Analogs with C-6 Substitutions: Unlocking Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents with diverse biological activities. Modifications at the C-6 position of the purine ring have proven to be a particularly fruitful strategy for modulating the pharmacological properties of these analogs, leading to the development of potent anticancer, antiviral, and immunomodulatory agents. This guide provides a comparative analysis of purine analogs with different C-6 substitutions, supported by experimental data, to aid in the rational design and development of next-generation therapeutics.
Comparative Analysis of Biological Activity
The nature of the substituent at the C-6 position of the purine ring profoundly influences the biological activity of the resulting analog. This section presents a comparative summary of the cytotoxic and kinase inhibitory activities of various C-6 substituted purine analogs from the literature.
Cytotoxic Activity of C-6 Substituted Purine Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various C-6 substituted purine analogs against a panel of human cancer cell lines. The data highlights how different C-6 modifications impact the antiproliferative activity.
| Compound ID/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Mercaptopurine (6-MP) | HepG2 (Liver) | 32.25 | [1] |
| MCF-7 (Breast) | >100 | [1] | |
| 6-(4-Methylphenyl)piperazine derivative (Compound 6) | Huh7 (Liver) | 14.2 | [2] |
| 6-(N,N-dimethylamino)purine derivative (BCH-1393) | In vitro CTL stimulation | 10⁻⁹ - 10⁻⁵ M | |
| C6-cyclo secondary amine derivative (Compound 5c) | PC-3 (Prostate) | Significant Cytotoxicity | [3] |
| C6-cyclo secondary amine derivative (Compound 6b) | PC-3 (Prostate) | Significant Cytotoxicity | [3] |
| N-(Purin-6-yl)aminopolymethylene carboxylic acid derivative (Compound 1c-f) | COLO201 (Colorectal) | < 1 | [4] |
| 4T1 (Murine Breast) | < 1 | [4] | |
| 2,6-dichloro-purine derivative (Compound 7) | K562 (Leukemia) | 2.27 | [5] |
| HL-60 (Leukemia) | 1.42 | [5] | |
| 2,6-dichloro-purine derivative (Compound 10) | K562 (Leukemia) | 2.53 | [5] |
| HL-60 (Leukemia) | 1.52 | [5] |
Kinase Inhibitory Activity of C-6 Substituted Purine Analogs
Many C-6 substituted purine analogs exert their biological effects through the inhibition of protein kinases, which are key regulators of cellular processes. The table below presents the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values of selected C-6 substituted purines against various cyclin-dependent kinases (CDKs).
| Compound ID/Substitution | Kinase Target | IC50/Ki (µM) | Reference |
| Olomoucine derivative (Compound 21) | CDK5 | 0.16 | [6] |
| CDK1 | 0.45 | [6] | |
| CDK2 | 0.65 | [6] | |
| O6-Cyclohexylmethylguanine (NU2058) | CDK1 | 5 (Ki) | [7] |
| CDK2 | 12 (Ki) | [7] | |
| 2,6-diamino-4-cyclohexylmethyloxy-5-nitrosopyrimidine (NU6027) | CDK1 | 2.5 (Ki) | [7] |
| CDK2 | 1.3 (Ki) | [7] | |
| Piperazinyl purine derivative (Compound 46a) | Bcr-Abl | 70 | [8] |
| Piperazinyl purine derivative (Compound 46b) | BTK | 0.41 | [8] |
| Piperazinyl purine derivative (Compound 46c) | FLT3-ITD | 0.38 | [8] |
Signaling Pathways and Mechanisms of Action
The C-6 substituent plays a critical role in determining the mechanism of action of purine analogs. While some, like the classic thiopurines, are incorporated into nucleic acids, others act as specific enzyme inhibitors.
Metabolic Activation and Incorporation into DNA/RNA
Classic C-6 substituted purines, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are prodrugs that require intracellular metabolic activation to exert their cytotoxic effects. These analogs are converted to their respective nucleotide forms, which can then be incorporated into DNA and RNA, leading to replication and transcription errors, and ultimately, cell death.[1]
Metabolic activation of 6-mercaptopurine.
Inhibition of Cyclin-Dependent Kinases (CDKs)
A significant class of C-6 substituted purines functions as inhibitors of cyclin-dependent kinases (CDKs), enzymes that are crucial for cell cycle progression. By binding to the ATP-binding pocket of CDKs, these inhibitors block their catalytic activity, leading to cell cycle arrest and apoptosis. The nature of the C-6 substituent is a key determinant of the potency and selectivity of CDK inhibition.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel C6-cyclo secondary amine substituted purine steroid-nucleosides analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel purine and pyrimidine cyclin-dependent kinase inhibitors with distinct molecular interactions and tumor cell growth inhibition profiles. | Semantic Scholar [semanticscholar.org]
- 8. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Molecular Docking Predictions for Purine Derivatives
The computational technique of molecular docking has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries and providing insights into the potential binding modes of small molecules with protein targets. Purine derivatives, a class of compounds central to numerous biological processes and the basis for many therapeutic agents, are frequently the subject of such in silico studies. However, the predictions generated by docking simulations are theoretical and demand rigorous experimental validation to confirm their accuracy and relevance.
This guide provides an objective comparison of molecular docking predictions with experimental data for various purine derivatives, offering researchers a reference for validating their own computational results. It includes detailed experimental protocols and visual workflows to bridge the gap between computational prediction and biological reality.
Quantitative Comparison of Docking Predictions and Experimental Data
A critical step in validating a molecular docking protocol is to assess its ability to correlate predicted binding affinities (docking scores) with experimentally determined biological activities (e.g., IC50, Ki). The following tables summarize such comparisons for purine derivatives against several key protein targets, as reported in recent literature.
Table 1: Comparison of Docking Scores and In Vitro Activity for Purine-Based EGFR Inhibitors
| Compound ID | Protein Target | Docking Score (kcal/mol) | Experimental Activity (IC50) | Experimental Assay |
| 5a | EGFR | -7.05 | 87 nM | EGFR Kinase Assay |
| 5e | EGFR | -6.69 | 98 nM | EGFR Kinase Assay |
| 7e | Pteridine-based | -8.02 | 92 nM | EGFR Kinase Assay |
| Erlotinib (Ref.) | EGFR | -7.06 | 80 nM | EGFR Kinase Assay |
| Data sourced from a 2023 study on dual EGFR and BRAFV600E inhibitors[1]. |
Table 2: Comparison of Docking Scores and In Vitro Activity for Purine Analogue COX-2 Inhibitors
| Compound ID | Protein Target | Docking Score (kcal/mol) | Experimental Activity (IC50) | Experimental Assay |
| 4 | COX-2 | -8.82 | 27.76 µg/ml | COX Inhibition Assay |
| 5 | COX-2 | -7.14 | 42.30 µg/ml | COX Inhibition Assay |
| 8 | COX-2 | -7.63 | 37.41 µg/ml | COX Inhibition Assay |
| 11 | COX-2 | -7.82 | 34.11 µg/ml | COX Inhibition Assay |
| Indomethacin (Ref.) | COX-2 | Not Reported | 42.66 µg/ml | COX Inhibition Assay |
| Data sourced from a 2024 study on purine-5-N-isosteres as anti-inflammatory agents[2][3]. |
Table 3: Comparison of Docking Scores and In Vitro Activity for Purine Analogue CDK Inhibitors
| Compound ID | Protein Target | Docking Score (kcal/mol) | Experimental Activity (IC50) | Experimental Assay |
| 5a | CDK2 | -12.54 | 14.40 µM (vs. A-549 cells) | Cell Proliferation |
| 5a | CDK9 | -10.33 | 7.19 µM (vs. HL-60 cells) | Cell Proliferation |
| CAN508 (Ref.) | CDK2 | -11.72 | Not Reported | Not Applicable |
| CAN508 (Ref.) | CDK9 | -10.05 | Not Reported | Not Applicable |
| Data sourced from a 2023 study on Pyrazolo[1,5-a]pyrimidine derivatives[4][5]. Note: IC50 values are from cell-based assays, reflecting overall cytotoxicity which may be influenced by multiple factors beyond direct kinase inhibition. |
Experimental Protocols for Validation
The validation of docking results hinges on robust experimental assays that can quantitatively measure the biological activity of the compounds . Below are summaries of common protocols cited in the literature.
1. Computational Validation: Re-Docking
Before screening novel compounds, the docking protocol itself must be validated. A standard method is to "re-dock" the co-crystallized ligand back into the protein's binding site.[6][7]
-
Objective: To confirm that the docking algorithm and scoring function can accurately reproduce the known binding pose of a ligand.
-
Methodology:
-
Obtain the crystal structure of the target protein in complex with a known ligand from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, cofactors, and adding polar hydrogens.[2]
-
Extract the co-crystallized ligand from the binding site.
-
Dock the extracted ligand back into the prepared protein's active site using the chosen docking software.
-
Superimpose the lowest energy docked pose with the original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the atoms of the re-docked ligand and the crystallographic ligand.
-
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered an acceptable validation, indicating the docking protocol is reliable.[6][7]
2. In Vitro Enzyme Inhibition Assays (e.g., Kinase or COX Assays)
These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme.
-
Objective: To determine the concentration of a compound required to inhibit enzyme activity by 50% (IC50).
-
General Methodology (Kinase Assay Example): [1]
-
The kinase, substrate (a specific peptide), and ATP are combined in a reaction buffer.
-
The test compound (purine derivative) is added at various concentrations.
-
The reaction is initiated and allowed to proceed for a set time at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining.
-
The percentage of inhibition is calculated for each compound concentration relative to a control without an inhibitor.
-
The IC50 value is determined by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
3. Cell-Based Proliferation/Cytotoxicity Assays
These assays measure the effect of a compound on the viability and growth of cancer cell lines.
-
Objective: To determine the concentration of a compound that causes 50% growth inhibition (GI50) or cell death (IC50).
-
Methodology (MTT Assay Example): [4][8]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the purine derivatives at a range of concentrations for a specified period (e.g., 48-72 hours).
-
After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured with a plate reader at a specific wavelength (e.g., ~570 nm).
-
The absorbance is proportional to the number of viable cells. The IC50/GI50 value is calculated by comparing the absorbance of treated cells to untreated controls.
-
Visualizing the Validation Workflow and Biological Context
Diagrams are essential for conceptualizing complex processes. The following have been generated using the DOT language to illustrate key workflows and pathways relevant to the study of purine derivatives.
Caption: Workflow for the validation of molecular docking predictions.
Caption: Simplified EGFR signaling pathway inhibited by a purine derivative.
References
- 1. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, docking and biological evaluation of purine-5- N -isosteresas anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02970D [pubs.rsc.org]
- 3. Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tpcj.org [tpcj.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Biological Validation, and Docking Studies of Novel Purine Derivatives Containing Pyridopyrimidine, Pyrazolopyridine, and Pyranonapthyridine Rings† | Semantic Scholar [semanticscholar.org]
comparative analysis of peripherally restricted vs. CNS-penetrant purine analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct classes of purine analogs: those designed to be peripherally restricted and those intended for central nervous system (CNS) penetration. The strategic design of a purine analog—either to limit its action to the periphery to minimize CNS side effects or to maximize its concentration in the brain to treat neurological or CNS-based diseases—is a critical factor in modern drug development. Here, we objectively compare their performance, supported by experimental data and detailed methodologies.
Introduction
Purine analogs are a class of antimetabolites that mimic endogenous purine bases (adenine and guanine), thereby interfering with nucleic acid synthesis and repair.[1] This mechanism has made them mainstays in the treatment of hematological malignancies and autoimmune diseases.[2][3] The key distinction between peripherally restricted and CNS-penetrant analogs lies in their ability to cross the blood-brain barrier (BBB).
-
CNS-Penetrant Analogs: These compounds are designed to cross the BBB to treat diseases within the central nervous system, such as T-cell acute lymphoblastic leukemia (T-ALL) with CNS involvement.[4] A high unbound brain-to-plasma concentration ratio (Kp,uu,brain) is a desired characteristic.[5]
-
Peripherally Restricted Analogs: These compounds are intentionally designed to have poor BBB penetration. This strategy is employed to treat systemic diseases while avoiding the potential for neurotoxicity or other CNS-related side effects.[6] Key properties often include higher polar surface area, lower lipophilicity, or being a substrate for efflux transporters like P-glycoprotein at the BBB.
This guide uses the well-characterized CNS-penetrant purine analogs Nelarabine and Cladribine as primary examples. As there are no prominent, named purine analogs specifically developed for peripheral restriction, we present a profile for a Prototypical Peripherally Restricted Analog based on established medicinal chemistry principles for limiting BBB penetration.
Quantitative Data Comparison
The following tables summarize key pharmacokinetic and pharmacodynamic parameters to highlight the fundamental differences between these two classes of agents.
Table 1: Comparative Pharmacokinetic and CNS Penetration Properties
| Parameter | Nelarabine (CNS-Penetrant) | Cladribine (CNS-Penetrant) | Prototypical Peripherally Restricted Analog |
| Primary Indication | T-cell Acute Lymphoblastic Leukemia (T-ALL)[7] | Hairy Cell Leukemia, Multiple Sclerosis[4] | Systemic inflammation, peripheral tumors (Hypothetical) |
| CNS Penetration Metric | CSF:Plasma AUC Ratio: ~29%[4] | CSF:Plasma Conc. Ratio: ~25%[4] | Brain:Plasma Ratio < 0.1 (Exemplar) |
| Unbound Brain-to-Plasma Ratio (Kp,uu,brain) | > 0.3 (Expected for CNS activity)[5] | > 0.3 (Expected for CNS activity)[5] | < 0.1 (Designed for peripheral action)[8] |
| Oral Bioavailability | Low (Administered IV) | ~37-51%[4] | Variable (Design-dependent) |
| Terminal Half-life (Plasma) | ~25 minutes (Nelarabine); ~3 hours (active ara-G)[4] | ~5.7 - 19.7 hours[4] | Variable (Design-dependent) |
| Key Physicochemical Property | Water-soluble prodrug designed for transport[4] | Resistant to adenosine deaminase[4] | High polar surface area, efflux pump substrate |
Table 2: Comparative In Vitro Biological Activity
| Parameter | Nelarabine | Cladribine |
| Mechanism of Action | Prodrug of ara-G; incorporation into DNA leads to inhibition of DNA synthesis and apoptosis.[9] | Deoxyadenosine analog; its triphosphate metabolite incorporates into DNA, causing strand breaks and apoptosis.[9] |
| Target Cell Lines | T-cell Leukemia (e.g., Jurkat, MOLT-4)[10] | B-cell and T-cell Leukemias (e.g., CCRF-CEM, MOLT-4) |
| IC50 (T-ALL Cell Lines) | < 5 µM (sensitive lines, e.g., Jurkat, MOLT-4)[10] | ~10-50 nM (e.g., CCRF-CEM) |
| IC50 (Resistant Lines) | > 10 µM[10] | Not Applicable |
Experimental Protocols
The quantitative data presented above are derived from specific and rigorous experimental procedures. Below are detailed methodologies for the key experiments cited.
Protocol 1: Assessment of CNS Penetration (In Vivo)
Objective: To quantify the extent of a drug's distribution from the systemic circulation into the central nervous system. The most relevant metrics are the CSF:Plasma ratio and the unbound brain-to-plasma concentration ratio (Kp,uu,brain).
Methodology (Based on CSF:Plasma Ratio Determination):
-
Animal Model: Non-human primates (e.g., Macaca mulatta) are often used as they are highly predictive of human pharmacokinetics.[4]
-
Drug Administration: The purine analog (e.g., Nelarabine) is administered intravenously over a defined period (e.g., 1 hour) through a surgically implanted central venous catheter.[4]
-
Sample Collection:
-
Blood: Serial blood samples are collected from a peripheral vein at multiple time points (e.g., 0, 15, 30, 60 min, and 2, 4, 8, 24 hours) post-infusion. Plasma is separated by centrifugation.[4]
-
Cerebrospinal Fluid (CSF): Concurrent CSF samples are obtained from the cisterna magna or a ventricular port at the same time points.[4]
-
-
Sample Analysis: The concentrations of the parent drug and its major metabolites in plasma and CSF are quantified using a validated analytical method, typically High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).[4]
-
Data Analysis:
-
Pharmacokinetic parameters, including the Area Under the Curve (AUC) for both plasma (AUCplasma) and CSF (AUCCSF), are calculated using non-compartmental analysis.
-
The CNS penetration is expressed as the ratio of these AUC values: CSF:Plasma Ratio = (AUCCSF / AUCplasma) x 100% .[4]
-
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration of a purine analog that inhibits the metabolic activity of a cancer cell line by 50% (IC50), serving as a measure of the drug's potency.
Methodology:
-
Cell Culture: Human T-ALL cell lines (e.g., Jurkat, MOLT-4, CCRF-CEM) are cultured in appropriate media (e.g., RPMI-1640 with 10% fetal bovine serum) and maintained at 37°C in a 5% CO2 incubator.[11][12][13]
-
Cell Plating: Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 104 cells/well) and allowed to adhere or stabilize for 24 hours.
-
Drug Treatment: The purine analog is serially diluted to a range of concentrations. The cells are treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).[10] A vehicle control (e.g., DMSO) is included.
-
MTT Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., acidic isopropanol or DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[10]
Visualizations: Pathways and Workflows
Signaling Pathway: Mechanism of Action
// Edges PA -> NT [label="Enters Cell"]; NT -> PA_in; PA_in -> dCK [label="Activation Step 1"]; dCK -> PA_MP; PA_MP -> Kinases; Kinases -> PA_TP;
PA_TP -> DNAPoly [label="Inhibits/\nIncorporates"]; PA_TP -> RNR [label="Inhibits"];
DNAPoly -> DNA_Synth [style=invis]; RNR -> DNA_Synth [style=invis];
{DNAPoly, RNR} -> DNA_Damage [label="Disrupts"]; DNA_Damage -> Apoptosis [label="Induces"];
// Invisible edges for layout PA_in -> PA_TP [style=invis]; } .dot Caption: General metabolic activation and mechanism of action for purine analogs.
Experimental Workflow: Kp,uu,brain Determination
// Connections Kp -> Formula; fu_p -> Formula; fu_brain -> Formula; } .dot Caption: Workflow for determining the unbound brain-to-plasma ratio (Kp,uu,brain).
Logical Relationship: CNS-Penetrant vs. Peripherally Restricted Analogs
References
- 1. Trends in the design of nucleoside analogues as anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-guided design of a peripherally restricted chemogenetic system | UNC Neuroscience Center [med.unc.edu]
- 3. mdpi.com [mdpi.com]
- 4. The clinical pharmacokinetics of cladribine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pilot study of nelarabine in combination with intensive chemotherapy in high-risk T-cell acute lymphoblastic leukemia: a report from the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. Improving nelarabine efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T-leukemia cell lines CCRF-CEM, HPB-ALL, JM and MOLT-4: changes in isoenzyme profiles during induction of differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dsmz.de [dsmz.de]
- 13. GEO Accession viewer [ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 6-(piperidin-1-yl)-9H-purine: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Treat 6-(piperidin-1-yl)-9H-purine as a hazardous chemical waste. Do not dispose of this compound in standard trash or down the drain. Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Core Principles of Chemical Waste Management
Before handling chemical waste, it is imperative to review and adhere to the safety protocols established by your institution's Environmental Health & Safety (EH&S) department. The following guidelines are based on general best practices for hazardous chemical waste disposal.
Waste Minimization:
-
Review experimental protocols to use this compound efficiently and minimize excess purchases.
-
Consider microscale experiments to reduce the volume of chemical waste generated.[1]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) with detailed quantitative disposal data for this compound was not identified, the following table outlines general quantitative limits and guidelines for hazardous waste storage. These are common benchmarks; however, always consult your local regulations and institutional policies for specific requirements.
| Parameter | Guideline | Source |
| Container Fill Volume | Do not fill liquid waste containers more than 80% full. | [1] |
| Storage Time Limit | Hazardous waste must typically be collected within 90 days of the start of accumulation. | [2] |
| Quantity Limit | Storage of up to 55 gallons of an individual hazardous waste stream is generally permitted before requiring collection. | [2] |
| Post-Spill Contamination | Packing materials contaminated with hazardous substances must be disposed of as hazardous waste. | [3] |
Experimental Protocols: Step-by-Step Disposal Procedure
The proper disposal of this compound should be managed through your institution's hazardous waste program.[4] The following steps provide a procedural workflow for its collection and disposal.
Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Waste Container Selection and Preparation
-
Select a Compatible Container: Use a container made of a material compatible with this compound. Plastic bottles are often preferred over glass to minimize the risk of breakage.[4] The container must have a leak-proof, screw-on cap.[2] Do not use food containers.[1]
-
Container Condition: Ensure the container is in good condition, with no cracks or leaks.[5]
-
Labeling: Affix a hazardous waste tag to the container before adding any waste.[4]
Waste Collection and Segregation
-
Designate a Storage Area: Store hazardous waste in a designated, well-ventilated area, away from general laboratory traffic.[2]
-
Segregation: Segregate this compound waste from other incompatible waste streams. As a purine derivative, it should be categorized with non-halogenated organics unless it is in a solution with other hazardous materials.[1] Always store acids and bases separately.[2]
-
Secondary Containment: Place the waste container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills.[2][5] The secondary container should be capable of holding 110% of the volume of the primary container.[2]
Labeling the Waste Container
Properly labeling the hazardous waste container is a critical compliance step. The label must include:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1][4]
-
The concentration and composition if it is a mixture.[1]
-
The date when waste was first added to the container.[4]
-
The name and contact information of the principal investigator.[4]
-
The laboratory room number and building.[4]
Arranging for Disposal
-
Request a Pickup: Once the container is ready for disposal, or as you approach storage time or quantity limits, schedule a waste pickup with your institution's EH&S department.[2][3]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EH&S office.[4]
Disposal of Empty Containers
-
Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent to remove all residues.[3][5] The resulting rinsate must be collected and disposed of as hazardous waste.[5]
-
Final Disposal: After triple rinsing and air-drying in a ventilated area (like a fume hood), the defaced or removed label container may be disposed of in the regular trash or recycling, as per your institution's policy.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for 6-(piperidin-1-yl)-9H-purine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 6-(piperidin-1-yl)-9H-purine, ensuring laboratory safety and procedural excellence.
I. Personal Protective Equipment (PPE)
When handling this compound in a solid or solution form, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Prevents direct skin contact with the compound. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield should be worn when there is a risk of splashing. | Protects eyes and face from accidental splashes of solutions or contact with the solid compound. |
| Body Protection | A fully buttoned laboratory coat. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a fume hood. If aerosols may be generated or if working outside of a ventilated enclosure, a properly fitted N95 respirator or higher is recommended. | Minimizes the inhalation of any fine powders or aerosols. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for safety and experimental accuracy.
-
Preparation : Before handling the compound, ensure that the designated workspace (preferably a chemical fume hood) is clean and uncluttered. All necessary equipment, including PPE, weighing materials, solvents, and waste containers, should be readily accessible.
-
Weighing : When weighing the solid compound, perform the task in a chemical fume hood to minimize the risk of inhalation. Use a dedicated spatula and weighing paper.
-
Dissolution : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and capped or covered after preparation.
-
Experimental Use : Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Post-Handling : After handling, decontaminate the work surface with an appropriate solvent and dispose of all contaminated materials as outlined in the disposal plan. Wash hands thoroughly with soap and water.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Collect unused solid this compound and any contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Dispose of solutions containing this compound in a designated, labeled hazardous waste container for organic or chemical waste, in accordance with your institution's waste disposal guidelines. Do not pour down the drain.
-
Container Disposal : Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste.
IV. Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and clean the spill site with a suitable solvent. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
